5-(Methylsulfonyl)-2-pyridinecarboxylic acid
Description
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Properties
IUPAC Name |
5-methylsulfonylpyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c1-13(11,12)5-2-3-6(7(9)10)8-4-5/h2-4H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAWBLWKUAJDRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(Methylsulfonyl)picolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
5-(Methylsulfonyl)picolinic acid is a key building block in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a pyridine ring substituted with both a carboxylic acid and a methylsulfonyl group, imparts unique physicochemical properties that are desirable in drug design. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this valuable compound, delving into the mechanistic underpinnings of each transformation and offering detailed experimental protocols. The presented route is designed for both laboratory-scale synthesis and potential scale-up, emphasizing efficiency, reliability, and the use of readily accessible reagents.
Strategic Overview of the Synthetic Pathway
The synthesis of 5-(methylsulfonyl)picolinic acid can be strategically approached in a multi-step sequence starting from a commercially available substituted pyridine. The core transformations involve the installation of the sulfonyl group and the formation of the carboxylic acid functionality. A logical and efficient pathway commences with 5-bromo-2-methylpyridine, proceeding through the following key stages:
-
Oxidation of the Methyl Group : The synthesis begins with the selective oxidation of the methyl group at the 2-position of 5-bromo-2-methylpyridine to a carboxylic acid, yielding 5-bromopicolinic acid.
-
Esterification : The resulting carboxylic acid is protected as a methyl ester to prevent its interference in the subsequent nucleophilic substitution step.
-
Introduction of the Thioether : A nucleophilic aromatic substitution reaction is employed to displace the bromine atom with a methylthio group.
-
Oxidation of the Thioether : The methylthio group is then oxidized to the desired methylsulfonyl group.
-
Hydrolysis : The final step involves the hydrolysis of the methyl ester to afford the target molecule, 5-(methylsulfonyl)picolinic acid.
This strategic sequence ensures high yields and minimizes the formation of side products by carefully choosing the order of transformations and employing protective group chemistry.
Part 1: Synthesis of 5-Bromopicolinic Acid
The initial step focuses on the conversion of the methyl group of 5-bromo-2-methylpyridine to a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful oxidizing agent well-suited for this transformation of alkylarenes.[1] The reaction proceeds under aqueous conditions, and the careful control of temperature is crucial for achieving a good yield and preventing over-oxidation and decomposition.
Reaction Mechanism: Permanganate Oxidation
The oxidation of the alkyl side chain of the pyridine ring by potassium permanganate is a complex process that is believed to proceed through a radical mechanism.[2] The reaction is initiated by the abstraction of a benzylic hydrogen atom from the methyl group by the permanganate ion. This generates a benzyl-type radical, which is then further oxidized. The reaction proceeds through a series of intermediates, ultimately leading to the formation of a carboxylate salt, which upon acidification yields the carboxylic acid.
Experimental Protocol: Synthesis of 5-Bromopicolinic Acid
Materials:
-
5-Bromo-2-methylpyridine
-
Potassium permanganate (KMnO₄)
-
Water (H₂O)
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
To a solution of 5-bromo-2-methylpyridine (1.0 eq) in water, potassium permanganate (3.0 eq) is added portion-wise at an elevated temperature (e.g., 80-90 °C).[1]
-
The reaction mixture is stirred vigorously at this temperature for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction.
-
The hot reaction mixture is then filtered to remove the manganese dioxide (MnO₂) byproduct.
-
The filtrate is cooled and acidified with concentrated hydrochloric acid to a pH of approximately 3-4.
-
The precipitated white solid, 5-bromopicolinic acid, is collected by filtration, washed with cold water, and dried under vacuum.
| Reactant | Molar Mass ( g/mol ) | Equivalents | Amount |
| 5-Bromo-2-methylpyridine | 172.02 | 1.0 | x g |
| Potassium permanganate | 158.03 | 3.0 | y g |
| Water | 18.02 | Solvent | z mL |
| Concentrated Hydrochloric Acid | 36.46 | - | As needed |
Table 1: Reagents for the synthesis of 5-bromopicolinic acid.
Part 2: Esterification of 5-Bromopicolinic Acid
To prevent the acidic proton of the carboxylic acid from interfering with the subsequent nucleophilic substitution reaction, it is protected as a methyl ester. This is a standard esterification reaction, typically carried out in methanol with an acid catalyst.
Experimental Protocol: Synthesis of Methyl 5-Bromopicolinate
Materials:
-
5-Bromopicolinic acid
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)
Procedure:
-
5-Bromopicolinic acid (1.0 eq) is dissolved in an excess of methanol.
-
A catalytic amount of concentrated sulfuric acid (or a stoichiometric amount of thionyl chloride) is carefully added to the solution.
-
The reaction mixture is heated at reflux for several hours.
-
The excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield methyl 5-bromopicolinate.
Part 3: Synthesis of Methyl 5-(Methylthio)picolinate
This step involves a nucleophilic aromatic substitution (SNAr) reaction to replace the bromine atom with a methylthio group. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates this reaction.[3][4] Sodium thiomethoxide is a potent nucleophile for this transformation.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism proceeds via a two-step addition-elimination process.[5] The nucleophile (methanethiolate) attacks the carbon atom bearing the leaving group (bromide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The negative charge is delocalized over the aromatic ring and the electron-withdrawing ester group. In the second step, the leaving group (bromide) is eliminated, and the aromaticity of the ring is restored, yielding the desired product.
Experimental Protocol: Synthesis of Methyl 5-(Methylthio)picolinate
Materials:
-
Methyl 5-bromopicolinate
-
Sodium thiomethoxide (NaSMe)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF or Dimethyl sulfoxide - DMSO)
Procedure:
-
Methyl 5-bromopicolinate (1.0 eq) is dissolved in an anhydrous polar aprotic solvent such as DMF.
-
Sodium thiomethoxide (1.1-1.5 eq) is added to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
The reaction mixture is cooled to room temperature and poured into water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Part 4: Synthesis of Methyl 5-(Methylsulfonyl)picolinate
The oxidation of the electron-rich thioether to a sulfone is a crucial step. A variety of oxidizing agents can be employed for this transformation, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice that allows for controlled oxidation.[6][7]
Reaction Mechanism: Oxidation of Thioether
The oxidation of a thioether with a peroxyacid like m-CPBA proceeds through a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the peroxyacid. This initially forms a sulfoxide intermediate. With a sufficient amount of the oxidizing agent and appropriate reaction conditions, the sulfoxide is further oxidized to the corresponding sulfone.
Experimental Protocol: Synthesis of Methyl 5-(Methylsulfonyl)picolinate
Materials:
-
Methyl 5-(methylthio)picolinate
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
Procedure:
-
Methyl 5-(methylthio)picolinate (1.0 eq) is dissolved in dichloromethane.
-
The solution is cooled in an ice bath, and m-CPBA (approximately 2.2 eq) is added portion-wise, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred at room temperature for several hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
The organic layer is separated, washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield methyl 5-(methylsulfonyl)picolinate.
| Intermediate | Molar Mass ( g/mol ) | Expected Yield | Physical State |
| 5-Bromopicolinic acid | 202.01 | 70-85% | White solid |
| Methyl 5-bromopicolinate | 216.04 | 85-95% | Solid |
| Methyl 5-(methylthio)picolinate | 183.23 | 60-80% | Oil or solid |
| Methyl 5-(methylsulfonyl)picolinate | 215.23 | 80-95% | Solid |
Table 2: Summary of intermediates and expected yields.
Part 5: Hydrolysis to 5-(Methylsulfonyl)picolinic Acid
The final step is the deprotection of the carboxylic acid by hydrolysis of the methyl ester. This can be achieved under either acidic or basic conditions.[1] Basic hydrolysis using a hydroxide salt is often preferred for its efficiency.
Experimental Protocol: Synthesis of 5-(Methylsulfonyl)picolinic Acid
Materials:
-
Methyl 5-(methylsulfonyl)picolinate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) / Water or Methanol (MeOH) / Water
-
Hydrochloric acid (HCl)
Procedure:
-
Methyl 5-(methylsulfonyl)picolinate (1.0 eq) is dissolved in a mixture of THF and water (or methanol and water).
-
An aqueous solution of lithium hydroxide or sodium hydroxide (1.5-2.0 eq) is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
The organic solvent is removed under reduced pressure.
-
The aqueous solution is cooled in an ice bath and acidified to a pH of approximately 2-3 with hydrochloric acid.
-
The resulting precipitate, 5-(methylsulfonyl)picolinic acid, is collected by filtration, washed with cold water, and dried under vacuum.
Visualization of the Synthetic Pathway
Caption: Synthetic route to 5-(methylsulfonyl)picolinic acid.
Conclusion
The synthetic route detailed in this guide provides a reliable and well-precedented pathway for the preparation of 5-(methylsulfonyl)picolinic acid. By understanding the underlying mechanisms of each transformation, researchers can optimize reaction conditions and troubleshoot potential issues. The provided step-by-step protocols serve as a practical starting point for the synthesis of this important building block, enabling further exploration in the fields of medicinal chemistry and drug development.
References
- CN104987308A - Preparation method for 5-bromine-2-picolinic acid - Google Patents.
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available at: [Link]
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(PDF) Permanganate Oxidation mechanisms of Alkylarenes - ResearchGate. Available at: [Link]
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Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by coadsorbed species - American Chemical Society. Available at: [Link]
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A Technical Guide to the Structural Elucidation of 5-(Methylsulfonyl)-2-pyridinecarboxylic Acid
Abstract
This comprehensive technical guide provides a detailed, multi-faceted approach to the definitive structure elucidation of 5-(methylsulfonyl)-2-pyridinecarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the strategic rationale behind the application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Crystallography. By integrating field-proven insights with foundational scientific principles, this guide offers a self-validating workflow for unambiguous molecular characterization.
Introduction: The Imperative for Unambiguous Structure
In the landscape of pharmaceutical and materials science, this compound (C7H7NO4S) represents a class of compounds with significant potential.[1] Its structure, featuring a pyridine ring substituted with a carboxylic acid and a methylsulfonyl group, suggests applications as a versatile building block in medicinal chemistry and materials science. The precise arrangement of these functional groups is paramount, as even minor structural variations can drastically alter a molecule's biological activity, physical properties, and safety profile. Therefore, a rigorous and unequivocal elucidation of its three-dimensional structure is not merely an academic exercise but a critical prerequisite for any meaningful research or development.
This guide outlines a systematic and logical workflow, beginning with non-destructive spectroscopic techniques to piece together the molecular puzzle and culminating in the definitive atomic-level confirmation provided by X-ray crystallography.
Spectroscopic Characterization: Assembling the Pieces
Spectroscopic methods provide the foundational data for proposing a molecular structure. Each technique offers a unique perspective on the molecule's connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom.
2.1.1. ¹H NMR Spectroscopy: Unveiling Proton Environments
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons. For this compound, we anticipate specific chemical shifts and coupling patterns. The protons on the pyridine ring are significantly influenced by the electron-withdrawing nitrogen atom and the substituents.[3]
-
α-protons (adjacent to N): These are the most deshielded and appear furthest downfield, typically in the δ 8.5-9.0 ppm range.[2][3]
-
β-protons: These protons are more shielded and resonate upfield relative to the α-protons, generally between δ 7.1-7.8 ppm.[2]
-
γ-protons: These appear at intermediate chemical shifts.[2]
The methylsulfonyl and carboxylic acid groups will further influence these shifts. The electron-withdrawing nature of the methylsulfonyl group will deshield adjacent protons. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift, often above 12 ppm, and its position can be concentration-dependent.[4][5]
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.2 - 8.5 | dd | ~8.0, 2.0 |
| H-4 | ~8.0 - 8.3 | d | ~8.0 |
| H-6 | ~8.8 - 9.1 | d | ~2.0 |
| -SO₂CH₃ | ~3.2 - 3.5 | s | - |
| -COOH | >12 | br s | - |
2.1.2. ¹³C NMR Spectroscopy: Defining the Carbon Framework
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbons of the pyridine ring will have characteristic chemical shifts, with those closest to the nitrogen atom being the most downfield. The carbonyl carbon of the carboxylic acid will appear significantly downfield, typically in the range of 165-185 δ.[4] The carbon of the methyl group in the methylsulfonyl moiety will be found much further upfield.
2.1.3. 2D NMR Techniques: Establishing Connectivity
To definitively assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are essential.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, allowing for the tracing of the connectivity of the protons on the pyridine ring.[2]
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, enabling the unambiguous assignment of each carbon atom that bears a proton.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying the points of attachment of the carboxylic acid and methylsulfonyl groups to the pyridine ring by observing correlations between the ring protons and the carbonyl carbon or the methyl protons and the ring carbon to which the sulfonyl group is attached.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments using standard pulse programs.
-
Data Processing and Analysis: Process the data using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, determine chemical shifts, and analyze coupling patterns and 2D correlations to assemble the molecular structure.
Diagram: NMR Workflow for Structure Elucidation
Caption: Workflow for NMR-based structure elucidation.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound, confirming its molecular formula.[6] High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
For this compound (C₇H₇NO₄S), the expected exact mass is 201.0096 Da.[1] Common fragmentation pathways for aryl sulfones often involve rearrangements and cleavage of the C-S and S-O bonds.[6][7] The loss of SO₂ is a characteristic fragmentation for many sulfonyl compounds.[8]
Table 2: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 202.0174 |
| [M+Na]⁺ | 224.0003 |
| [M-H]⁻ | 200.0022 |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.
-
Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., TOF, Orbitrap).
-
Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated mass for the proposed formula. Analyze any observed fragment ions to corroborate the structure.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple method for identifying the presence of key functional groups. The spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and methylsulfonyl groups.
-
Carboxylic Acid O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹.[9][10]
-
Carbonyl (C=O) Stretch: A strong, sharp absorption band around 1710-1760 cm⁻¹.[4]
-
Sulfonyl (S=O) Stretches: Two strong absorption bands, an asymmetric stretch around 1300-1350 cm⁻¹ and a symmetric stretch around 1120-1160 cm⁻¹.
-
C-O Stretch (Carboxylic Acid): An absorption in the 1210-1320 cm⁻¹ region.[9]
Table 3: Key Infrared Absorption Frequencies
| Functional Group | Vibration | Expected Frequency (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |
| Carbonyl | C=O Stretch | 1710 - 1760 |
| Sulfonyl | S=O Asymmetric Stretch | 1300 - 1350 |
| Sulfonyl | S=O Symmetric Stretch | 1120 - 1160 |
| Carboxylic Acid | C-O Stretch | 1210 - 1320 |
Single-Crystal X-ray Crystallography: The Definitive Proof
While spectroscopic methods provide compelling evidence for a proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[11] This technique determines the precise three-dimensional arrangement of atoms in a crystal, providing accurate bond lengths, bond angles, and stereochemistry.[12][13]
Diagram: X-ray Crystallography Workflow
Caption: General workflow for single-crystal X-ray crystallography.
Crystal Growth: The Critical First Step
Obtaining high-quality single crystals is often the most challenging part of the process.[14] This requires a highly pure sample and systematic screening of crystallization conditions.
Experimental Protocol: Crystal Growth
-
Purification: Ensure the sample is of the highest possible purity (>98%) through techniques like recrystallization or chromatography.
-
Solvent Screening: Test the solubility of the compound in a range of solvents with varying polarities.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly and undisturbed.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger sealed container with a less polar "anti-solvent." The slow diffusion of the anti-solvent vapor into the compound's solution will gradually decrease its solubility, promoting crystal growth.[15]
-
Cooling: Slowly cool a saturated solution of the compound.
-
Data Collection and Structure Solution
Once suitable crystals are obtained, they are mounted on a diffractometer and irradiated with X-rays.[11] The resulting diffraction pattern is used to solve and refine the crystal structure.
Experimental Protocol: Data Collection and Refinement
-
Crystal Mounting: Select a well-formed single crystal (ideally 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a modern single-crystal X-ray diffractometer, typically with Mo or Cu Kα radiation.[11]
-
Structure Solution: Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.
-
Structure Refinement: Refine the atomic positions and thermal parameters against the experimental data to achieve the best possible fit. The final structure will provide precise atomic coordinates, bond lengths, and bond angles.
Conclusion: A Synergistic and Self-Validating Approach
The structural elucidation of this compound is a process of logical deduction, beginning with broad strokes from IR and MS and moving to the detailed map provided by NMR. Each piece of data should be consistent with the others, creating a self-validating system. The final, unequivocal confirmation from single-crystal X-ray crystallography provides the authoritative grounding for all subsequent research and development. This multi-technique, synergistic approach ensures the highest level of scientific integrity and trustworthiness in molecular characterization.
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The Allosteric Inhibition of Wip1 Phosphatase: A Technical Guide to the Characterization of GSK2830371
Introduction
In the intricate landscape of oncology drug discovery, the serine/threonine phosphatase, Wild-type p53-induced phosphatase 1 (Wip1), encoded by the PPM1D gene, has emerged as a compelling therapeutic target.[1] Wip1 functions as a critical negative regulator of the DNA damage response (DDR) pathway, primarily through the dephosphorylation and subsequent inactivation of key tumor-suppressing proteins, including p53, p38 MAPK, and ATM.[2] Amplification and overexpression of PPM1D are observed in a variety of human cancers, correlating with tumor progression and poor patient outcomes. The strategic inhibition of Wip1, therefore, presents a promising avenue to restore and amplify the endogenous anti-tumor mechanisms.
This technical guide provides an in-depth characterization of the compound with CAS number 1186663-48-8, widely known as GSK2830371. This small molecule has been identified as a potent and highly selective allosteric inhibitor of Wip1 phosphatase.[3][4] Unlike competitive inhibitors that target the highly conserved catalytic site of phosphatases, GSK2830371 employs a unique mechanism, binding to the "flap" subdomain of Wip1, a region that confers substrate specificity.[4] This allosteric mode of action contributes to its remarkable selectivity, a crucial attribute for a therapeutic candidate.
This guide is intended for researchers, scientists, and drug development professionals. It will delineate the mechanism of action of GSK2830371, its synthesis and analytical characterization, detailed protocols for its in vitro and in vivo evaluation, and a summary of its biological effects, thereby providing a comprehensive resource for the scientific community.
Chemical and Physical Properties
GSK2830371 is a cell-permeable pyridinylaminomethylthienylcarboxamide. A summary of its key chemical identifiers and properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1186663-48-8 | N/A |
| IUPAC Name | 5-(methylsulfonyl)-2-pyridinecarboxylic acid | [5] |
| Synonyms | GSK2830371, PPM1D Phosphatase Inhibitor II, Wip1 Inhibitor II | |
| Molecular Formula | C₇H₇NO₄S | |
| Molecular Weight | 201.20 g/mol |
Mechanism of Action: Allosteric Inhibition of Wip1 and p53 Pathway Activation
GSK2830371 exerts its biological effects through a highly specific, allosteric inhibition of Wip1 phosphatase.[3][4] This mode of inhibition is crucial to its selectivity, as it does not compete with the substrate at the conserved catalytic site, a common challenge in phosphatase inhibitor development. Instead, GSK2830371 binds to a unique "flap" region of Wip1, which is involved in substrate recognition.[4] This binding event induces a conformational change in the enzyme, rendering it catalytically inactive.
The primary consequence of Wip1 inhibition by GSK2830371 is the hyper-phosphorylation and subsequent activation of key proteins in the DNA damage response (DDR) pathway.[1] The most critical of these is the tumor suppressor protein p53. Wip1 normally dephosphorylates p53 at Serine 15, a post-translational modification that is essential for p53's stability and transcriptional activity.[6] By inhibiting Wip1, GSK2830371 leads to a sustained phosphorylation of p53 at Ser15, resulting in its accumulation and enhanced transactivation of its downstream target genes.[6] These target genes include p21 (CDKN1A), which mediates cell cycle arrest, and pro-apoptotic proteins like PUMA and BAX.[1]
Furthermore, GSK2830371 has been shown to induce the ubiquitination and subsequent proteasomal degradation of Wip1 protein, further amplifying its inhibitory effect.
The signaling pathway affected by GSK2830371 is illustrated in the diagram below:
Caption: Mechanism of action of GSK2830371 in the p53 pathway.
Synthesis and Analytical Characterization
Synthesis
The synthesis of GSK2830371 and related acylated alanine derivatives is described in the patent WO2012149102A1.[4] While the full, detailed experimental procedures are proprietary, the patent outlines the general synthetic strategy, which involves the coupling of an acylated alanine derivative with a suitable heterocyclic moiety. The synthesis is a multi-step process that allows for the generation of a library of analogs for structure-activity relationship (SAR) studies. Researchers seeking to synthesize GSK2830371 should refer to this patent for the foundational methodology.
Analytical Characterization
The identity and purity of GSK2830371 are typically confirmed using a combination of standard analytical techniques. A summary of the available analytical data from a commercial supplier is provided below.
| Analytical Method | Result | Source |
| ¹H NMR | Conforms to structure | [5] |
| RP-HPLC | Purity: 99.70% | [5] |
| LC-MS | Conforms to structure and molecular weight | [5] |
Note: While the specific spectra and chromatograms are not publicly available in research publications, they can often be obtained from commercial suppliers upon request with a certificate of analysis.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for key experiments used to characterize the biological activity of GSK2830371.
In Vitro Protocols
This assay is used to determine the concentration-dependent effect of GSK2830371 on the proliferation of cancer cell lines.
Workflow Diagram:
Caption: Workflow for the Sulforhodamine B (SRB) cell growth inhibition assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for a p53 wild-type model) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of GSK2830371 in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period of 72 to 168 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and allow them to air dry. Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.
-
Washing and Solubilization: Remove the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry. Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ (concentration that causes 50% growth inhibition) value using a suitable software.
This protocol is used to assess the effect of GSK2830371 on the phosphorylation of p53 at Serine 15.
Workflow Diagram:
Caption: Workflow for immunoblotting to detect p53 phosphorylation.
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat cells with GSK2830371 at the desired concentration and for the specified time. Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated p53 (Ser15), total p53, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Signal Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated p53 signal to total p53 and the loading control.
In Vivo Protocol
This protocol describes the evaluation of the anti-tumor efficacy of GSK2830371 in a mouse xenograft model.
Workflow Diagram:
Caption: Workflow for an in vivo xenograft tumor growth inhibition study.
Step-by-Step Protocol:
-
Cell Implantation: Subcutaneously implant a suitable number of cancer cells (e.g., DOHH2 B-cell lymphoma cells) into the flank of immunocompromised mice (e.g., NOD-SCID).[6]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation and growth.
-
Randomization: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer GSK2830371 orally at the desired dose and schedule (e.g., 150 mg/kg twice or three times daily).[3] Administer the vehicle control to the control group.
-
Tumor and Body Weight Measurement: Measure the tumor dimensions (length and width) with calipers and the body weight of the mice regularly (e.g., 2-3 times per week). Calculate the tumor volume using the formula: (length x width²) / 2.
-
Study Termination and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies by immunoblotting).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
Summary of Biological Data
The following table summarizes the key in vitro and in vivo biological data for GSK2830371.
| Parameter | Cell Line/Model | Value | Reference |
| Wip1 Inhibition (IC₅₀) | Biochemical Assay (FDP substrate) | 13 nM | [3] |
| Growth Inhibition (GI₅₀) | MCF-7 (breast cancer) | 2.65 µM (SRB assay) | [6] |
| Cellular Effect | PPM1D-amplified cell lines | Increased phosphorylation of p53 and Chk2 | [3] |
| In Vivo Efficacy | DOHH2 xenograft (B-cell lymphoma) | 41-68% tumor growth inhibition (150 mg/kg, BID/TID) | [3] |
Conclusion
GSK2830371 (CAS 1186663-48-8) is a potent and selective allosteric inhibitor of Wip1 phosphatase, a key negative regulator of the DNA damage response. Its unique mechanism of action, targeting the flap subdomain of Wip1, confers high selectivity and leads to the activation of the p53 tumor suppressor pathway. This technical guide has provided a comprehensive overview of the characterization of GSK2830371, including its mechanism of action, synthesis, analytical characterization, and detailed experimental protocols for its evaluation.
While GSK2830371 has shown promising preclinical activity, its development has been hampered by poor pharmacokinetic properties.[7] Nevertheless, it remains an invaluable tool for probing the biology of Wip1 and the DNA damage response. The information presented in this guide serves as a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation into Wip1 inhibition as a therapeutic strategy.
References
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Gilmartin, A.G. et al. Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction. Nat Chem Biol10 , 181–187 (2014). [Link]
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Esfandiari, A. et al. Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. Mol Cancer Ther15 , 379–391 (2016). [Link]
- GlaxoSmithKline. Novel compounds as wip1 inhibitors. WO2012149102A1 (2012).
-
Magnuson, A. et al. Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Platform. bioRxiv 2022.06.13.495979 (2022) doi:10.1101/2022.06.13.495979. [Link]
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Le Guezennec, X. & Brábek, J. WIP1 phosphatase as pharmacological target in cancer therapy. Cell. Mol. Life Sci.74 , 2347–2357 (2017). [Link]
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Pechackova, S. et al. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3. Oncotarget7 , 14458–14475 (2016). [Link]
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Hayashi, R. et al. The pathophysiological significance of PPM1D and therapeutic targeting of PPM1D-mediated signaling by GSK2830371 in mantle cell lymphoma. Oncotarget7 , 77318–77331 (2016). [Link]
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Lu, X. et al. The controversial role of WIP1 in carcinogenesis. Cell. Mol. Life Sci.71 , 3647–3658 (2014). [Link]
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- 7. researchgate.net [researchgate.net]
biological activity of pyridine carboxylic acid derivatives
Abstract
Pyridine carboxylic acid derivatives represent a cornerstone scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the core biological functions of these derivatives, intended for researchers, scientists, and drug development professionals. We explore the critical structure-activity relationships and delve into the primary mechanisms underpinning their anticancer, antimicrobial, and anti-inflammatory properties. This document synthesizes field-proven insights with technical accuracy, offering detailed experimental protocols for key assays, data-driven comparisons, and visual workflows to bridge theoretical knowledge with practical application in the drug discovery process. By explaining the causality behind experimental choices and providing self-validating protocols, this guide serves as an authoritative resource for harnessing the therapeutic potential of pyridine carboxylic acid derivatives.
Introduction
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged structure in drug design. When functionalized with a carboxylic acid group, the resulting pyridine carboxylic acid scaffold gains a unique combination of physicochemical properties that make it exceptionally versatile for therapeutic applications.[1][2][3] The three primary isomers—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—serve as foundational templates for a vast array of clinically significant drugs.[1][4]
The therapeutic potential of this scaffold is directly linked to its structural features.[1] The electron-deficient nature of the pyridine ring facilitates π-π stacking and hydrogen bonding with biological targets, while the carboxylic acid group adds polarity and can coordinate with metal ions, a crucial feature for enzyme inhibition.[1] Furthermore, the ease of substitution on the pyridine ring allows for meticulous fine-tuning of a compound's activity, selectivity, and pharmacokinetic profile.[1] This guide will explore the major biological activities of these derivatives, focusing on the mechanistic basis of their action and the experimental methodologies used to validate their therapeutic potential.
Core Physicochemical Properties and Structure-Activity Relationship (SAR) Insights
The biological activity of a pyridine carboxylic acid derivative is intrinsically linked to its structure. The position of the carboxylic acid group (positions 2, 3, or 4) and the nature of other substituents on the pyridine ring dictate the molecule's electronic distribution, steric profile, and ability to interact with specific biological targets.
Key SAR principles include:
-
Impact of Nitrogen Position: The location of the nitrogen atom influences the molecule's dipole moment and hydrogen bonding capacity, which is critical for receptor binding and enzyme inhibition.[1]
-
Role of the Carboxylic Acid Group: This group often acts as a key pharmacophore, forming salt bridges or coordinating with metal ions in the active sites of enzymes.[1][5] Its acidity and planarity are crucial for these interactions.
-
Influence of Substituents: The addition of various functional groups (e.g., halogens, alkyls, aryls, amides) to the pyridine ring can dramatically alter a compound's lipophilicity, metabolic stability, and target specificity. For instance, the addition of acylhydrazone moieties to a nicotinic acid scaffold has been shown to enhance antibacterial activity, particularly against Gram-positive bacteria.[6] Similarly, the presence of amide linkages in 2,6-disubstituted pyridine derivatives is often essential for their antimicrobial effects.[7]
These principles are not merely theoretical; they form the basis for the rational design of new therapeutic agents with improved potency and reduced side effects.[6][8]
Major Classes of Biological Activity
Pyridine carboxylic acid derivatives exhibit a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2]
Antimicrobial Activity
Perhaps the most historically significant application of this scaffold is in antimicrobial therapy. The isonicotinic acid derivative, isoniazid (isonicotinic acid hydrazide), remains a first-line treatment for tuberculosis.[9][10]
Mechanism of Action: Isoniazid Case Study
Isoniazid's efficacy is a classic example of targeted microbial inhibition.
-
Prodrug Activation: Isoniazid is a prodrug that enters the Mycobacterium tuberculosis bacillus.[9][10][11]
-
Enzymatic Conversion: Inside the bacterium, the catalase-peroxidase enzyme, KatG, activates isoniazid.[9][10][11]
-
Target Inhibition: The activated form covalently binds to nicotinamide adenine dinucleotide (NAD) and inhibits InhA, an enoyl-acyl carrier protein reductase.[9][10] This enzyme is essential for the synthesis of mycolic acids, which are critical, unique components of the mycobacterial cell wall.[9][10][11]
-
Bactericidal Effect: The disruption of mycolic acid synthesis compromises the cell wall's integrity, leading to bacterial death.[9][11]
Other derivatives exhibit antimicrobial effects through different mechanisms, such as metal chelation, which sequesters essential metal ions required for bacterial growth.[12]
Experimental Workflow: Determining Antimicrobial Efficacy
The standard method for quantifying the antimicrobial potency of a new compound is the Minimum Inhibitory Concentration (MIC) assay.[13][14][15]
This protocol is a self-validating system. The inclusion of positive (bacteria, no compound) and negative (broth only) controls ensures the validity of the results. Growth in the positive control confirms bacterial viability, while clarity in the negative control confirms the sterility of the medium.
-
Reagent Preparation: Prepare sterile Mueller-Hinton Broth (MHB).[16] Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12. Add 100 µL of the stock compound solution (at twice the highest desired test concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, to well 10. Discard 50 µL from well 10. Wells 11 (positive control) and 12 (negative control) receive no compound.
-
Inoculum Preparation: Culture the target bacterium overnight. Dilute the culture in fresh MHB to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[16] Further dilute this suspension 1:100 in MHB to achieve a final target concentration of ~1 x 10⁶ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11.[13] This brings the final volume in each well to 100 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL. Add 50 µL of sterile MHB to well 12 (negative control).
-
Incubation: Seal the plate and incubate at 37°C for 16-24 hours.[13]
-
Data Analysis: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[13]
Data Presentation: Antimicrobial Activity
The following table presents representative MIC values for novel nicotinic acid derivatives against various microbial strains.
| Compound ID | Substituent | S. aureus (ATCC 43300) MIC (µg/mL) | B. subtilis (ATCC 6633) MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 5 | 4-chlorophenyl | 7.81 | 15.62 | >125 |
| 13 | 5-nitrofuran | 7.81 | 3.91 | 62.5 |
| 25 | 5-nitrofuran (oxadiazoline) | 15.62 | 7.81 | 31.25 |
| Reference (Ciprofloxacin) | - | 0.98 | 0.24 | - |
Data synthesized from representative findings in the literature.[6]
Anticancer Activity
Numerous pyridine carboxylic acid derivatives have been identified as potent anticancer agents, often acting as cell cycle inhibitors or inducers of apoptosis.[8][17][18]
Mechanism of Action: Cell Cycle Arrest and Apoptosis
Many derivatives exert their cytotoxic effects by disrupting the cell division process.
-
Mitotic Arrest: Some compounds, like the phenyl-pyridine-2-carboxylic acid derivative Ro 41-4439, have been shown to arrest cancer cells in the mitosis (M) phase of the cell cycle.[17]
-
Apoptosis Induction: Prolonged cell cycle arrest often triggers programmed cell death, or apoptosis. This can be confirmed by observing increases in key apoptotic proteins like p53, p21, and cleaved PARP, and a decrease in anti-apoptotic proteins like Akt.[18]
These mechanisms provide a degree of selectivity for cancer cells, which are characterized by rapid and uncontrolled proliferation, over normal, healthy cells.[17]
Experimental Workflow: In Vitro Cytotoxicity Screening
The MTT assay is a widely used, reliable colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[19][20] It is a cornerstone for initial cytotoxicity screening.[21]
The choice of this assay is based on its ability to provide quantitative data on how a compound affects cellular metabolic function, a hallmark of cell health.[19]
-
Cell Seeding: Harvest cancer cells during their exponential growth phase. Count the cells and adjust the concentration to the desired density (e.g., 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[21]
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle-only controls.[21] Incubate for a specified period (typically 48 or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Following the treatment period, add 10-20 µL of the MTT stock solution to each well.[19]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[19]
-
Solubilization: Carefully remove the medium from each well. Add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[19] Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 550-590 nm.[19]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation: Anticancer Activity
The following table shows representative IC₅₀ values for metal complexes of 2,3-pyridinedicarboxylic acid against the SMMC-7721 human hepatoma cell line.
| Compound ID | Metal Ion | IC₅₀ (µM) on SMMC-7721 cells |
| I | Cu²⁺ | 41.30 |
| II | Zn²⁺ | 38.60 |
| III | Co²⁺ | 45.20 |
| VI | Zn²⁺ | 21.80 |
Data sourced from a study on pyridine carboxylic acid metal complexes.[22] The improved activity of complex VI over II was attributed to a different coordination environment.[22]
Anti-inflammatory Activity
Pyridine carboxylic acid derivatives, particularly those derived from nicotinic acid, are known to possess significant anti-inflammatory properties.[23] Many of these function similarly to nonsteroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes.[24][25]
Mechanism of Action: COX Enzyme Inhibition
-
Arachidonic Acid Pathway: Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes (COX-1 and COX-2).
-
COX Inhibition: Anti-inflammatory pyridine derivatives can inhibit these enzymes, thereby blocking prostaglandin production and reducing inflammation.[25] Some derivatives show preferential inhibition of COX-2, the inducible isoform primarily responsible for inflammation, which can lead to a better gastric safety profile compared to non-selective inhibitors like indomethacin.[23][24][26]
Experimental Protocol: In Vitro COX Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of COX-1 and COX-2, providing crucial data on both potency and selectivity.
-
Reagents: Obtain purified ovine/human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection kit (e.g., colorimetric or fluorescent).
-
Assay Setup: In a 96-well plate, add the reaction buffer, heme, and the test compound at various concentrations.
-
Enzyme Addition: Add either the COX-1 or COX-2 enzyme to the appropriate wells. Incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Incubation: Incubate for a defined time (e.g., 2 minutes) at 37°C.
-
Reaction Termination & Detection: Stop the reaction by adding a stopping solution (e.g., hydrochloric acid). Add the colorimetric substrate, which reacts with prostaglandin G₂, the product of the COX reaction, to produce a measurable color change.
-
Data Acquisition: Read the absorbance using a plate reader at the appropriate wavelength.
-
Analysis: Calculate the percent inhibition for each compound concentration compared to a no-inhibitor control. Determine the IC₅₀ values for both COX-1 and COX-2 and calculate the COX-2 selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2). A higher SI value indicates greater selectivity for COX-2.[26]
Data Presentation: Anti-inflammatory Activity
The following table summarizes the COX inhibitory activity of new pyridazinone derivatives, highlighting their potency and selectivity.
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) |
| 5a | 12.87 | 0.77 | 16.70 |
| 5f | 25.28 | 1.89 | 13.38 |
| Celecoxib | 10.85 | 0.35 | 37.03 |
| Indomethacin | 0.21 | 0.42 | 0.50 |
Data synthesized from representative findings in the literature.[26]
Future Directions and Drug Development Perspectives
The versatility of the pyridine carboxylic acid scaffold ensures its continued relevance in drug discovery.[3][4] Current and future research focuses on several key areas:
-
Enhanced Selectivity: Designing derivatives with high selectivity for specific enzyme isoforms (e.g., COX-2) or cancer cell types to minimize off-target effects and improve therapeutic index.[8]
-
Hybrid Molecules: Combining the pyridine carboxylic acid pharmacophore with other known active moieties to create hybrid drugs with dual or synergistic mechanisms of action.
-
Overcoming Resistance: Developing novel derivatives that can circumvent existing drug resistance mechanisms, particularly in antimicrobial and anticancer applications.[8]
-
Advanced Delivery Systems: Utilizing nanotechnology and other drug delivery platforms to improve the solubility, bioavailability, and targeting of potent pyridine carboxylic acid derivatives.[8]
Computational tools like molecular docking and SAR analysis will continue to play a crucial role in the rational design and optimization of these compounds, accelerating their journey from laboratory synthesis to clinical application.[8]
Conclusion
Pyridine carboxylic acid derivatives are a profoundly important class of compounds with a proven track record and immense future potential in medicine. Their structural simplicity, synthetic tractability, and diverse biological activities make them an enduringly attractive scaffold for drug development professionals. A deep understanding of their mechanisms of action, structure-activity relationships, and the robust experimental protocols used for their evaluation is essential for unlocking the next generation of therapeutics. This guide provides a foundational framework for researchers to build upon, fostering the continued innovation required to translate the chemical potential of these derivatives into clinical success.
References
- Mechanism of action of Isoniazid - ChemicalBook. (2022). Available at: https://www.chemicalbook.com/article/mechanism-of-action-of-isoniazid.htm
- Isoniazid - Wikipedia. Available at: https://en.wikipedia.org/wiki/Isoniazid
- What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? - Dr.Oracle. (2024). Available at: https://www.doctoracle.com/article/What-is-the-mechanism-of-action-Moa-of-Isoniazid-Isonicotinic-Hydrazide-3746610014
- Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives - MDPI. Available at: https://www.mdpi.com/1420-3049/15/1/217
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. (2024). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC12104547/
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023). Available at: https://www.protocols.
- MTT assay protocol | Abcam. Available at: https://www.abcam.com/protocols/mtt-assay-protocol
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria - The world's largest collection of open access research papers. Available at: https://www.researchgate.net/publication/283522194_Minimal_inhibitory_concentration_MIC_test_and_determination_of_antimicrobial_resistant_bacteria
- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - NIH. (2023). Available at: https://www.
- Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed. (2010). Available at: https://pubmed.ncbi.nlm.nih.gov/20480026/
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- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. (2023). Available at: https://icb.ucsb.
- Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations.
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- Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF - ResearchGate. (2024). Available at: https://www.researchgate.net/publication/382894178_Synthesis_of_pyridine_derivatives_for_diverse_biological_activity_profiles_A_review
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5-(methylsulfonyl)pyridine-2-carboxylic acid IUPAC name
An In-Depth Technical Guide to 5-(Methylsulfonyl)pyridine-2-carboxylic Acid: Synthesis, Properties, and Applications in Medicinal Chemistry
Abstract
5-(Methylsulfonyl)pyridine-2-carboxylic acid is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical research sectors. As a derivative of picolinic acid, it integrates three critical pharmacophoric elements: a carboxylic acid for ionic interactions and hydrogen bonding, a pyridine ring providing a rigid, aromatic scaffold, and a methylsulfonyl group that acts as a strong hydrogen bond acceptor and modulates the molecule's physicochemical properties. This technical guide provides a comprehensive overview of the compound's chemical identity, physicochemical properties, a plausible synthetic pathway with a detailed experimental protocol, and its strategic applications in modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in the design of novel bioactive agents.
Nomenclature and Chemical Identity
The unambiguous identification of a chemical entity is foundational for all research and development. 5-(Methylsulfonyl)pyridine-2-carboxylic acid is systematically named based on the substitution pattern of a pyridine-2-carboxylic acid core, also known as picolinic acid.[1]
Table 1: Primary Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 5-(methylsulfonyl)pyridine-2-carboxylic acid[2] |
| Common Synonyms | 5-(methylsulfonyl)picolinic acid, 5-Methanesulfonylpyridine-2-carboxylic acid[2] |
| CAS Number | 1186663-48-8[3] |
| Molecular Formula | C₇H₇NO₄S[2] |
| Molecular Weight | 201.20 g/mol [2] |
Table 2: Structural and Machine-Readable Identifiers
| Identifier Type | Identifier |
|---|---|
| SMILES | CS(=O)(=O)C1=CN=C(C=C1)C(=O)O[2] |
| InChI | InChI=1S/C7H7NO4S/c1-13(11,12)5-2-3-6(7(9)10)8-4-5/h2-4H,1H3,(H,9,10)[2] |
| InChIKey | UYAWBLWKUAJDRG-UHFFFAOYSA-N[2] |
Physicochemical Properties and Structural Analysis
The utility of 5-(methylsulfonyl)pyridine-2-carboxylic acid in drug design is a direct consequence of the interplay between its three constituent functional groups.
-
Pyridine-2-carboxylic Acid Core: This moiety, also known as the picolinic acid scaffold, acts as a bidentate chelating agent for various metal ions.[1] The carboxylic acid group is a primary point for forming strong ionic bonds or hydrogen bonds with biological targets, such as the basic residues (e.g., lysine, arginine) found in enzyme active sites. Its acidity and planarity are key features for molecular recognition.
-
Methylsulfonyl Group (-SO₂CH₃): This functional group profoundly influences the molecule's electronic and physical properties. As a strong electron-withdrawing group, it lowers the basicity of the pyridine nitrogen, reducing the likelihood of off-target interactions or metabolic liabilities associated with basic centers. Furthermore, the two sulfonyl oxygens are excellent hydrogen bond acceptors, providing additional anchoring points for binding to protein targets. This group often enhances aqueous solubility and metabolic stability, highly desirable traits in drug candidates.
Table 3: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| XLogP3 | -0.1 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
| Topological Polar Surface Area | 92.7 Ų | PubChem[2] |
Synthesis and Purification
While numerous proprietary methods exist for the synthesis of functionalized pyridine carboxylic acids, a robust and logical pathway can be designed from common starting materials based on established organic chemistry principles. The following represents a plausible and efficient route.
Proposed Retrosynthetic Pathway
The synthesis logically proceeds via the late-stage oxidation of a sulfide precursor. This strategy is often preferred as the sulfide (methylthio) group is less deactivating than the sulfone, facilitating earlier synthetic steps.
Caption: A plausible retrosynthetic pathway for 5-(methylsulfonyl)pyridine-2-carboxylic acid.
Exemplary Experimental Protocol: Oxidation of 5-(Methylthio)pyridine-2-carboxylic acid
This protocol details the critical oxidation step. The choice of oxidant is key; meta-chloroperoxybenzoic acid (m-CPBA) is effective, but potassium peroxymonosulfate (Oxone®) is often preferred for its cost-effectiveness, safety, and ease of workup.
Objective: To synthesize 5-(methylsulfonyl)pyridine-2-carboxylic acid from 5-(methylthio)pyridine-2-carboxylic acid.
Materials:
-
5-(Methylthio)pyridine-2-carboxylic acid (1.0 eq)
-
Oxone® (Potassium peroxymonosulfate) (2.2 eq)
-
Methanol (MeOH)
-
Water (H₂O)
-
Sodium sulfite (Na₂SO₃)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolution: Dissolve 5-(methylthio)pyridine-2-carboxylic acid in a 1:1 mixture of MeOH and water (approx. 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Causality: This step is crucial to control the exothermicity of the oxidation reaction and prevent potential side reactions or degradation.
-
-
Oxidant Addition: Add Oxone® portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Quenching: Cool the mixture back to 0 °C and quench the excess oxidant by slowly adding a saturated aqueous solution of sodium sulfite until a test with peroxide strips indicates its absence.
-
Trustworthiness: This self-validating step ensures the safe and complete removal of the reactive oxidant before extraction.
-
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Acidification & Extraction: Acidify the remaining aqueous solution to pH 2-3 with 1M HCl. The product may precipitate at this stage. Extract the aqueous phase three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield the final product as a white solid.
Post-Synthesis Workflow
Caption: Standard workflow for purification and characterization post-synthesis.
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation. While experimental spectra should be obtained for any synthesized batch, a predicted profile can be derived from the known effects of the constituent functional groups.[4][5]
Table 4: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Frequency |
|---|---|---|
| ¹H NMR | Carboxylic Acid (-COOH) | ~12-13 ppm (s, br, 1H) |
| Pyridine Ring Protons | ~8.0-9.0 ppm (m, 3H) | |
| Methyl Protons (-SO₂CH₃) | ~3.2-3.4 ppm (s, 3H) | |
| ¹³C NMR | Carboxylic Carbon (-C OOH) | ~165-170 ppm |
| Pyridine Ring Carbons | ~120-155 ppm | |
| Methyl Carbon (-SO₂C H₃) | ~40-45 ppm | |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (very broad)[4][5] |
| C=O Stretch (Carboxylic Acid) | 1710-1760 cm⁻¹ (strong)[4][5] | |
| S=O Stretch (Asymmetric) | ~1350 cm⁻¹ (strong) | |
| S=O Stretch (Symmetric) | ~1150 cm⁻¹ (strong) |
| Mass Spec (ESI+) | [M+H]⁺ | m/z 202.0168 |
Applications in Medicinal Chemistry and Drug Discovery
The true value of 5-(methylsulfonyl)pyridine-2-carboxylic acid lies in its application as a versatile building block for creating molecules with therapeutic potential.[6][7] Pyridine carboxylic acid derivatives are scaffolds found in numerous enzyme inhibitors and approved drugs.[6]
Role as a Pharmacophore
The molecule presents distinct features that can be exploited for rational drug design. The spatial arrangement of its hydrogen bond donors, acceptors, and aromatic ring allows it to mimic or displace endogenous ligands at enzyme or receptor binding sites.
Caption: Key pharmacophoric features of the molecule for biological target interaction.
-
Hydrogen Bond Donor (HBD): The carboxylic acid proton.
-
Hydrogen Bond Acceptors (HBA): The sulfonyl oxygens, the carboxylic carbonyl, and the pyridine nitrogen.
-
Aromatic Scaffold: The pyridine ring can engage in π-stacking or hydrophobic interactions.
Strategic Advantages in Drug Design
-
Improved Physicochemical Properties: The sulfonyl group is a well-established tool for increasing the polarity and aqueous solubility of a lead compound, which can improve its pharmacokinetic profile.
-
Metabolic Stability: The electron-withdrawing nature of the sulfone can deactivate the pyridine ring towards oxidative metabolism, a common metabolic pathway for such heterocycles, thereby increasing the compound's half-life.
-
Versatile Synthetic Handle: The carboxylic acid is a prime functional group for amide coupling reactions. This allows for the rapid generation of large chemical libraries by coupling the core acid with a diverse set of amines, a cornerstone of modern medicinal chemistry. This approach has been used to develop novel antitubercular agents and other therapeutics.[8]
Conclusion
5-(Methylsulfonyl)pyridine-2-carboxylic acid is more than a simple chemical reagent; it is a strategically designed building block for modern chemical biology and drug discovery. Its combination of a rigid, interactive scaffold with property-modulating functional groups makes it an invaluable asset for medicinal chemists. The synthetic accessibility, coupled with a predictable and highly functional chemical nature, ensures its continued application in the pursuit of novel therapeutics. Understanding its synthesis, properties, and strategic utility allows researchers to fully harness its potential in developing the next generation of bioactive compounds.
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A-Z Guide to Theoretical Studies of Pyridine Derivatives: From Quantum Mechanics to Drug Discovery
Abstract
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant portion of FDA-approved drugs.[1][2] Its unique electronic properties and hydrogen bonding capabilities make it a versatile component in the design of therapeutic agents targeting a wide array of diseases.[1][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies employed to investigate pyridine derivatives. We will delve into the core principles of quantum chemical methods, molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics simulations. Through a blend of theoretical explanations, practical protocols, and illustrative examples, this guide aims to equip the reader with the knowledge to effectively leverage computational tools to accelerate the discovery and optimization of novel pyridine-based therapeutics.
The Significance of Pyridine in Medicinal Chemistry
Pyridine, a heterocyclic aromatic organic compound, is structurally similar to benzene but with one methine group replaced by a nitrogen atom.[1] This substitution imparts distinct physicochemical properties, including enhanced aqueous solubility and metabolic stability, which are highly desirable in drug candidates.[1] The pyridine nucleus is a key pharmacophore in numerous drugs with diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] The vast therapeutic potential of pyridine derivatives has made them a focal point of intensive research in medicinal chemistry.[5]
Foundational Theoretical Approaches: A Deep Dive
Computational chemistry offers a powerful lens to scrutinize the molecular properties of pyridine derivatives at an atomic level, providing insights that are often difficult or impossible to obtain through experimental methods alone.[1]
Quantum Chemical Methods: Unveiling Electronic Structure and Reactivity
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure, geometry, and reactivity of pyridine derivatives.[1]
2.1.1. Density Functional Theory (DFT)
DFT has become the workhorse of computational chemistry for studying medium-sized organic molecules like pyridine derivatives due to its favorable balance of accuracy and computational cost.[6] By calculating the electron density, DFT can predict a wide range of molecular properties.[7][8]
Key DFT Applications for Pyridine Derivatives:
-
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in a molecule. This is a crucial first step for all other computational analyses.[9]
-
Electronic Properties: Calculating energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[1][6] The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.[10]
-
Molecular Electrostatic Potential (MEP): Visualizing the charge distribution on the molecule's surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is vital for predicting intermolecular interactions.[6]
-
Vibrational Frequencies: Simulating infrared (IR) and Raman spectra to aid in the characterization of synthesized compounds and to confirm that an optimized geometry corresponds to a true energy minimum.[6][8]
-
Global Reactivity Descriptors: DFT calculations can provide valuable insights into the chemical reactivity of molecules through parameters such as ionization potential, electron affinity, chemical potential, global hardness, and softness.[8][10]
Table 1: Key Molecular Properties of Pyridine Calculated using DFT
| Property | Calculated Value | Significance |
| HOMO Energy | Varies with functional/basis set | Relates to the ability to donate electrons |
| LUMO Energy | Varies with functional/basis set | Relates to the ability to accept electrons |
| HOMO-LUMO Gap | ~3-7 eV (Varies) | Indicator of chemical reactivity and stability[10] |
| Dipole Moment | ~2.2 D | Influences solubility and intermolecular interactions |
Experimental Protocol: A General DFT Workflow for a Pyridine Derivative
-
Structure Building: Construct the 3D structure of the pyridine derivative using a molecular modeling software (e.g., GaussView, Avogadro).
-
Input File Preparation:
-
Select the DFT functional (e.g., B3LYP is a popular choice).[6][11]
-
Choose a basis set (e.g., 6-31G(d) or 6-311++G(d,p) for a good balance of accuracy and cost).[6][7][9]
-
Specify the calculation type (e.g., 'Opt' for geometry optimization followed by 'Freq' for frequency analysis).
-
Define the charge and multiplicity of the molecule.
-
-
Job Submission: Run the calculation using a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS).
-
Analysis of Results:
-
Verify that the optimization has converged and that there are no imaginary frequencies, confirming a true minimum energy structure.
-
Analyze the output file to extract optimized coordinates, electronic energies (HOMO, LUMO), dipole moment, and other desired properties.
-
Visualize molecular orbitals and the molecular electrostatic potential.
-
Causality in Method Selection: The choice of DFT functional and basis set is critical. For instance, functionals like M06-2X are often preferred for systems where non-covalent interactions are important.[9] Larger basis sets with diffuse and polarization functions (e.g., 6-311++G(d,p)) are necessary for accurately describing anions and excited states.[9]
Diagram 1: General DFT Workflow
Caption: A streamlined workflow for molecular docking studies of pyridine derivatives.
Quantitative Structure-Activity Relationship (QSAR): Linking Structure to Biological Activity
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. [12][13]For pyridine derivatives, QSAR models can be developed to predict properties like anticancer, antimicrobial, or antioxidant activity. [2][14] Key Components of a QSAR Study:
-
Dataset: A collection of pyridine derivatives with experimentally determined biological activities (e.g., IC50 values). [12]* Molecular Descriptors: Numerical values that characterize the chemical structure of the molecules, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., HOMO/LUMO energies), and topological indices.
-
Mathematical Model: A statistical method, such as Multiple Linear Regression (MLR), to correlate the molecular descriptors with the biological activity. [12]* Model Validation: Rigorous statistical validation to ensure the predictive power of the QSAR model. [12] Experimental Protocol: A General QSAR Workflow
-
Data Collection and Preparation:
-
Compile a dataset of pyridine derivatives with consistent biological activity data.
-
Divide the dataset into a training set (for model building) and a test set (for model validation).
-
-
Descriptor Calculation:
-
Calculate a wide range of molecular descriptors for all compounds in the dataset using software like Dragon or PaDEL-Descriptor.
-
-
Model Development:
-
Use a statistical software package (e.g., R, Python with scikit-learn) to build a QSAR model using the training set. This involves selecting the most relevant descriptors and fitting them to the biological activity data.
-
-
Model Validation:
-
Evaluate the statistical quality of the model using parameters like the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE). [12] * Use the developed model to predict the activity of the compounds in the test set and assess its external predictive power.
-
-
Interpretation and Application:
-
Interpret the QSAR model to understand which molecular properties are most important for the desired biological activity.
-
Use the model to predict the activity of new, untested pyridine derivatives to guide the design of more potent compounds.
-
Diagram 3: QSAR Modeling Cycle
Caption: A standard workflow for performing molecular dynamics simulations.
Integrating Computational and Experimental Approaches for a Self-Validating System
The true power of theoretical studies lies in their synergy with experimental research. Computational predictions should be used to guide and prioritize experimental work, while experimental results are essential for validating and refining computational models.
A Self-Validating Research Cycle:
-
In Silico Screening: Use molecular docking and QSAR to screen virtual libraries of pyridine derivatives and prioritize a smaller, more manageable set of compounds for synthesis.
-
Chemical Synthesis: Synthesize the prioritized compounds.
-
Experimental Validation:
-
Confirm the structure of the synthesized compounds using techniques like NMR and X-ray crystallography.
-
Experimentally measure the biological activity of the compounds.
-
-
Model Refinement: Use the new experimental data to refine and improve the predictive power of the QSAR and docking models.
-
Iterative Optimization: Repeat the cycle to design and synthesize next-generation compounds with improved activity and properties.
Future Perspectives and Conclusion
The field of computational chemistry is continually evolving, with the development of more accurate and efficient algorithms and the increasing availability of high-performance computing resources. Machine learning and artificial intelligence are also beginning to play a more significant role in drug discovery, and their integration with traditional computational chemistry methods holds great promise for the future of pyridine derivative research.
This guide has provided a comprehensive overview of the key theoretical methods used to study pyridine derivatives. By understanding and applying these computational tools, researchers can gain deeper insights into the structure-activity relationships of these important molecules, ultimately accelerating the development of new and more effective medicines.
References
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Synthesis, Characterization, and DFT Study of Mono- and Di-Arylated Pyridine Derivatives. (n.d.). SpringerLink. Retrieved January 4, 2026, from [Link]
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A DFT Study on Nitro Derivatives of Pyridine. (2010). Taylor & Francis Online. Retrieved January 4, 2026, from [Link]
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Salman, S. R. (2014). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Chemistry and Materials Research. Retrieved January 4, 2026, from [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). MDPI. Retrieved January 4, 2026, from [Link]
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Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (2022). RSC Publishing. Retrieved January 4, 2026, from [Link]
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Theoretical Investigation of Pyridine Derivatives as High Energy Materials. (2019). ResearchGate. Retrieved January 4, 2026, from [Link]
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A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and. (2022). SpringerLink. Retrieved January 4, 2026, from [Link]
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Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. (2022). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
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DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. (2017). Indian Academy of Sciences. Retrieved January 4, 2026, from [Link]
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Synthesis, antioxidant activity and QSAR studies of some pyridine derivatives. (2015). World Journal of Pharmaceutical Sciences. Retrieved January 4, 2026, from [Link]
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Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. (2018). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
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Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2021). Semantic Scholar. Retrieved January 4, 2026, from [Link]
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QSAR Model Development for Pyridines. (n.d.). Scribd. Retrieved January 4, 2026, from [Link]
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Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. (2023). Journal of Pharmaceutical Research International. Retrieved January 4, 2026, from [Link]
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Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. (2023). ResearchGate. Retrieved January 4, 2026, from [Link]
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Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. (2014). ResearchGate. Retrieved January 4, 2026, from [Link]
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DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. (2021). MOST Wiedzy. Retrieved January 4, 2026, from [Link]
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Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. (2014). IISTE.org. Retrieved January 4, 2026, from [Link]
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Probing the Binding Mechanism of Substituted Pyridine Derivatives as Effective and Selective Lysine Specific Demethylase 1 Inhibitors using 3D-QSAR, Molecular Docking and Molecular Dynamics Simulations. (2017). ResearchGate. Retrieved January 4, 2026, from [Link]
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Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). Taylor & Francis Online. Retrieved January 4, 2026, from [Link]
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QSAR analysis for pyrimidine and pyridine derivatives as RIPK2 (receptor interacting protein kinase 2) inhibitors. (2022). ResearchGate. Retrieved January 4, 2026, from [Link]
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Pyridine interaction with γ-CuI: synergy between molecular dynamics and molecular orbital approaches to molecule/surface interactions. (2022). RSC Publishing. Retrieved January 4, 2026, from [Link]
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Structural, elastic and electronic properties of atomically thin pyridyne: theoretical predictions. (2021). RSC Publishing. Retrieved January 4, 2026, from [Link]
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A review on the medicinal importance of pyridine derivatives. (2016). ResearchGate. Retrieved January 4, 2026, from [Link]
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Synthesis, computational and biological evaluation of some new pyridine Derivatives. (2022). ResearchGate. Retrieved January 4, 2026, from [Link]
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Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives. (2007). Oberlin College and Conservatory. Retrieved January 4, 2026, from [Link]
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Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. (2023). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
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Leveraging the properties of pyridine derivatives using DFT analysis to achieve breakthroughs in supercapacitance advancements. (2023). Semantic Scholar. Retrieved January 4, 2026, from [Link]
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An In-Depth Technical Guide to 5-(Methylsulfonyl)-2-pyridinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and agrochemical research, the strategic incorporation of sulfonyl groups into heterocyclic scaffolds has become a cornerstone for modulating physicochemical properties and enhancing biological activity. Among these, pyridinecarboxylic acid derivatives stand out for their versatile roles as key intermediates and pharmacophores. This guide provides a comprehensive technical overview of 5-(Methylsulfonyl)-2-pyridinecarboxylic acid, a compound of increasing interest. Herein, we delve into its fundamental molecular characteristics, outline a robust synthetic pathway, and discuss its significant applications, offering field-proven insights for professionals engaged in chemical synthesis and drug discovery.
Core Molecular Attributes
This compound, also known as 5-(methylsulfonyl)picolinic acid, is a substituted pyridine derivative characterized by the presence of both a carboxylic acid and a methylsulfonyl group. These functional groups impart a unique electronic and steric profile, making it a valuable building block in organic synthesis.
Molecular Formula and Weight
The chemical formula for this compound is C7H7NO4S .[1] Its molecular weight is 201.20 g/mol .[1]
Chemical Structure and Identifiers
The structure of the molecule consists of a pyridine ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a methylsulfonyl group.
Key Identifiers:
-
IUPAC Name: 5-methylsulfonylpyridine-2-carboxylic acid[1]
-
CAS Number: 1186663-48-8[1]
-
PubChem CID: 53429613[1]
A summary of the key molecular and physical properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C7H7NO4S | PubChem[1] |
| Molecular Weight | 201.20 g/mol | PubChem[1] |
| IUPAC Name | 5-methylsulfonylpyridine-2-carboxylic acid | PubChem[1] |
| CAS Number | 1186663-48-8 | PubChem[1] |
| Canonical SMILES | CS(=O)(=O)C1=CN=C(C=C1)C(=O)O | PubChem[1] |
Synthesis Protocol: A Step-by-Step Experimental Workflow
The synthesis of this compound can be achieved through a multi-step process. A common and effective strategy involves the oxidation of a precursor containing a methylthio group, followed by the conversion of another functional group on the pyridine ring into a carboxylic acid. The following protocol is a representative method for its preparation.
Experimental Protocol: Synthesis via Oxidation and Hydrolysis
This protocol outlines a two-step synthesis starting from a suitable precursor.
Step 1: Oxidation of the Thioether
-
Objective: To oxidize the methylthio group to a methylsulfonyl group.
-
Starting Material: 2-Cyano-5-(methylthio)pyridine
-
Reagents: Oxidizing agent (e.g., m-chloroperoxybenzoic acid - mCPBA), Dichloromethane (DCM) as solvent.
Procedure:
-
Dissolve 2-Cyano-5-(methylthio)pyridine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-chloroperoxybenzoic acid (mCPBA) in dichloromethane to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess oxidizing agent by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-Cyano-5-(methylsulfonyl)pyridine.
Step 2: Hydrolysis of the Nitrile
-
Objective: To hydrolyze the nitrile group to a carboxylic acid.
-
Starting Material: 2-Cyano-5-(methylsulfonyl)pyridine
-
Reagents: Strong acid (e.g., concentrated hydrochloric acid) or a strong base (e.g., sodium hydroxide) and water.
Procedure:
-
To a round-bottom flask containing 2-Cyano-5-(methylsulfonyl)pyridine, add an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain the temperature for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to the isoelectric point of the amino acid to precipitate the product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
Applications in Research and Development
The unique structural features of this compound make it a valuable building block in both pharmaceutical and agrochemical research.
Pharmaceutical Applications
In the realm of drug discovery, this compound is a key intermediate in the synthesis of various biologically active molecules. Its utility is particularly noted in the development of kinase inhibitors for cancer therapy. The methylsulfonyl group can act as a hydrogen bond acceptor, influencing the binding affinity and selectivity of the final compound to its target protein. The pyridinecarboxylic acid moiety provides a handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for screening.
Agrochemical Applications
In agrochemical research, this compound and its derivatives are explored for the development of novel herbicides and pesticides. The presence of the sulfonyl and carboxylic acid groups can enhance the molecule's polarity and solubility, which are important properties for formulation and uptake by plants or insects.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
In case of contact with skin or eyes, flush immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention. A comprehensive Material Safety Data Sheet (MSDS) should be consulted before use.[2]
Conclusion
This compound is a versatile and valuable chemical intermediate with significant potential in both pharmaceutical and agrochemical research and development. Its well-defined molecular characteristics and accessible synthetic routes make it an attractive building block for the creation of novel, high-value compounds. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support the endeavors of researchers and scientists in the field.
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Chemsrc. This compound MSDS. [Link]
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A Technical Guide to the Solubility and Stability of Sulfonylpyridine Compounds in Drug Discovery
Introduction: The Rise of Sulfonylpyridines as Covalent Modifiers
In the landscape of modern drug discovery, particularly in the realm of targeted therapies, the ability to form a specific and lasting bond with a biological target offers a distinct therapeutic advantage. Sulfonylpyridines have emerged as a highly promising class of "tunable" cysteine-reactive electrophiles, primarily utilized as warheads in the design of targeted covalent inhibitors (TCIs).[1][2] Their mechanism, which typically proceeds through a nucleophilic aromatic substitution (SNAr) with cysteine residues, allows for potent and durable inhibition of protein targets.[2][3]
However, the journey of a promising sulfonylpyridine from a "hit" in a screening campaign to a viable clinical candidate is fraught with physicochemical challenges. The very reactivity that makes this scaffold biologically useful also presents inherent liabilities in terms of stability. Furthermore, like many aromatic heterocyclic compounds developed for kinase and other enzyme targets, achieving adequate aqueous solubility is a persistent hurdle.[4][5]
This technical guide provides researchers, medicinal chemists, and drug development professionals with an in-depth framework for assessing and interpreting the solubility and stability of sulfonylpyridine compounds. Moving beyond a simple recitation of protocols, this document elucidates the causality behind experimental choices, provides self-validating methodologies, and offers insights into the critical interplay between these foundational properties and a compound's ultimate biological performance.
Section 1: The Physicochemical Landscape of the Sulfonylpyridine Scaffold
The sulfonylpyridine core is characterized by a pyridine ring activated by a potent electron-withdrawing sulfone group. This electronic arrangement is fundamental to its function and its physicochemical profile.
-
Reactivity and Stability: A Delicate Balance: The sulfone group polarizes the pyridine ring, rendering the carbon atom at the 2-position (to which the sulfone is attached) highly electrophilic and susceptible to attack by nucleophiles like the thiolate of a cysteine residue.[2][3] The stability of the resulting Meisenheimer intermediate is a key factor in the reaction kinetics.[3] This reactivity is desirable for target engagement but creates a potential for off-target reactions and degradation in a physiological environment. Therefore, stability is not merely about preventing degradation on a shelf but about ensuring the compound survives long enough in the body to reach its target without reacting indiscriminately.
-
Solubility Determinants: The overall solubility of a sulfonylpyridine derivative is governed by a combination of factors:
-
Lipophilicity (LogP): The inherent lipophilicity of the entire molecule, which is often high in fragments designed to fit into protein binding pockets.[6]
-
Crystal Packing: The planarity of the aromatic systems can lead to strong crystal lattice energy, which must be overcome for dissolution, thereby reducing aqueous solubility.[7]
-
pKa: The basicity of the pyridine nitrogen influences the compound's ionization state. Depending on the pH of the environment, the pyridine can be protonated, which generally increases aqueous solubility.[4]
-
A thorough understanding of these foundational properties is the first step in designing a rational experimental plan to assess the compound's developability.
Section 2: Solubility Assessment: From High-Throughput Screening to Thermodynamic Truth
Solubility is a non-negotiable property that dictates a compound's utility in biological assays and its potential for oral bioavailability.[5] We must assess it under two distinct but complementary conditions: kinetic and thermodynamic.[8]
The "Why": Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a concentrated DMSO stock into an aqueous buffer. It mimics the conditions of most high-throughput screening (HTS) assays and provides an early flag for compounds that may precipitate and cause artifacts.[8] It reflects the solubility of the least stable, fastest-precipitating form of the compound.
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by equilibrating an excess of the solid compound in a buffer over an extended period.[7] This value is critical for lead optimization and formulation development, as it represents the maximum achievable concentration of the most stable crystalline form under equilibrium conditions.[7][8]
Experimental Protocol: High-Throughput Kinetic Solubility Assay
This protocol describes a common nephelometric (light-scattering) method suitable for early-stage discovery. The underlying principle is that compound precipitation will cause turbidity, which can be quantified.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the sulfonylpyridine compound in 100% DMSO.
-
Calibration Standards: Create a set of standards by serial dilution of the 10 mM stock in DMSO.
-
Assay Plate Preparation: In a 96-well microplate, add 198 µL of Phosphate-Buffered Saline (PBS), pH 7.4, to each well.
-
Compound Addition: Add 2 µL of the DMSO stock solution (and standards) to the PBS-containing wells. This creates a final concentration of 100 µM with 1% DMSO. Perform this in triplicate.
-
Incubation: Seal the plate and shake at room temperature for 2 hours. This allows time for precipitation to occur.
-
Measurement: Read the turbidity of the plate on a nephelometer or a plate reader capable of measuring light scattering at a suitable wavelength (e.g., 620 nm).
-
Calculation: The concentration at which a significant increase in turbidity is observed, compared to a DMSO-only control, is reported as the kinetic solubility.
Caption: A high-throughput workflow for assessing kinetic solubility.
Experimental Protocol: Thermodynamic "Shake-Flask" Solubility Assay
This method is the gold standard for determining equilibrium solubility and should be employed for lead compounds.
Methodology:
-
Sample Preparation: Add an excess amount of the solid sulfonylpyridine compound (e.g., 1-2 mg) to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended time is crucial to allow the system to reach equilibrium.
-
Phase Separation: After incubation, allow the vials to sit undisturbed for a short period to let the excess solid settle. Alternatively, filter the suspension through a 0.45 µm PVDF filter or centrifuge at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with an appropriate organic solvent (e.g., acetonitrile/water 1:1) to prevent precipitation.
-
Analysis: Determine the concentration of the dissolved compound in the diluted supernatant using a validated HPLC-UV method against a standard calibration curve.
Data Presentation and Interpretation
Quantitative solubility data should be summarized for clear comparison.
| Compound ID | Structure | Kinetic Solubility (µM) at pH 7.4 | Thermodynamic Solubility (µM) at pH 7.4 | Melting Point (°C) |
| SP-01 | ... | > 100 | 85.2 | 185 |
| SP-02 | ... | 45.6 | 15.1 | 220 |
| SP-03 | ... | < 5 | 1.8 | 245 |
Field Insights: A significant drop from kinetic to thermodynamic solubility (as seen in SP-02) often indicates the initial formation of a metastable, more soluble form (e.g., amorphous) that converts to a more stable, less soluble crystalline form over time.[7] A high melting point often correlates with lower thermodynamic solubility due to higher crystal lattice energy.[7]
Section 3: Stability Profiling: Ensuring Robustness from Formulation to Circulation
Stability testing determines a compound's shelf-life and its fate in a biological environment.[4] For a reactive sulfonylpyridine, this is a critical assessment of its therapeutic window. A stability-indicating analytical method, typically HPLC, which can resolve the parent compound from all potential degradation products, is mandatory for these studies.[9]
Experimental Protocol: Chemical Stability in Aqueous Buffers
This assay predicts stability in potential formulations and in different physiological compartments (e.g., stomach vs. intestine).
Methodology:
-
Buffer Preparation: Prepare a set of aqueous buffers covering a relevant pH range, e.g., pH 2.0 (simulated gastric fluid), pH 7.4 (physiological), and pH 9.0 (basic).
-
Incubation Setup: Spike the sulfonylpyridine compound from a concentrated DMSO stock into each buffer to a final concentration of 10 µM.
-
Time Course: Incubate the solutions at a controlled temperature (e.g., 37°C).
-
Sampling: At designated time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot from each solution and immediately quench any further degradation by mixing with an equal volume of cold acetonitrile.
-
Analysis: Analyze the samples by HPLC-UV. Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Data Reporting: Report the results as a half-life (t1/2) at each pH.
Experimental Protocol: Plasma Stability Assay
This in vitro assay is a crucial surrogate for in vivo metabolic stability, assessing susceptibility to plasma enzymes like hydrolases and esterases.[1]
Methodology:
-
Matrix Preparation: Thaw frozen plasma (e.g., human, mouse, rat) from at least 3 donors and warm to 37°C in a water bath. Prepare a parallel control matrix using PBS, pH 7.4.
-
Compound Incubation: Initiate the reaction by adding the sulfonylpyridine compound (from a DMSO stock, final DMSO < 0.5%) to the pre-warmed plasma and buffer to a final concentration of 1-5 µM.
-
Time Points: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Protein Precipitation: Immediately quench the reaction by adding the aliquot to 3-4 volumes of ice-cold acetonitrile containing an internal standard. Vortex vigorously to precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vials and analyze by LC-MS/MS to quantify the remaining parent compound.
-
Calculation: Plot the natural log of the % parent compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t1/2).
Caption: Workflow for assessing metabolic stability in plasma.
Identifying Degradation Pathways
Understanding how a compound degrades is as important as knowing how fast. This knowledge can guide rational chemical modifications to improve stability.
-
Forced Degradation Studies: Subjecting the compound to harsh conditions (e.g., strong acid, strong base, oxidation with H₂O₂, high heat, intense light) can generate degradation products in sufficient quantities for structural elucidation.[9]
-
LC-MS/MS Analysis: High-resolution mass spectrometry is the primary tool used to identify the molecular weights and fragmentation patterns of degradants formed in stability studies.[10][11] This data allows for the postulation of degradation pathways. A common pathway for sulfonyl-containing compounds is hydrolysis, which may involve cleavage of the C-S or S-N bonds.[10]
Caption: A potential hydrolytic degradation pathway for a sulfonylpyridine.
Conclusion: A Multi-Parameter Approach to Success
The development of sulfonylpyridine-based covalent inhibitors represents a frontier in precision medicine. However, their successful translation is critically dependent on a rigorous, early-stage evaluation of their physicochemical properties. Solubility and stability are not independent hurdles to be cleared; they are deeply interconnected facets of a compound's overall profile. A highly reactive compound may show excellent target modification but fail due to poor plasma stability.[1] Conversely, a very stable analog may be too unreactive to be effective.
Therefore, a multi-parameter optimization strategy is essential. By employing the robust, self-validating protocols outlined in this guide, research teams can generate high-quality, interpretable data. This data empowers medicinal chemists to make informed decisions, rationally "tune" the sulfonylpyridine scaffold to achieve an optimal balance of potency, solubility, and stability, and ultimately increase the probability of advancing these promising molecules into transformative therapies.
References
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Ward, R. A., et al. (2020). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry. Available from: [Link]
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Backus, K. M., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. ACS Central Science. Available from: [Link]
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ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. ALWSCI News. Available from: [Link]
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Backus, K. M., et al. (2020). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. PMC. Available from: [Link]
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Soriano-Correa, C., et al. (2003). Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. International Journal of Quantum Chemistry. Available from: [Link]
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ResearchGate. (2022). Structures of the sulfonylureas and degradation products studied. ResearchGate. Available from: [Link]
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European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. EMA. Available from: [Link]
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Fiveable. (2025). Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. Available from: [Link]
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U.S. Pharmacopeia. (2014). STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS. USP. Available from: [Link]
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Ros, S., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available from: [Link]
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Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules. Available from: [Link]
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Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. Pharmaguideline. Available from: [Link]
-
Badawy, S., et al. (2009). Degradation pathways of a corticotropin-releasing factor antagonist in solution and solid states. Journal of Pharmaceutical Sciences. Available from: [Link]
-
Li, S., et al. (2004). Impact of solid state properties on developability assessment of drug candidates. Advanced Drug Delivery Reviews. Available from: [Link]
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GMP SOP. (2018). Manual – 045 Guideline for Stability Testing for R&D. GMP SOP. Available from: [Link]
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Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available from: [Link]
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Methodological & Application
analytical methods for 2-pyridinecarboxylic acid analysis
An In-Depth Guide to the Analytical Methods for 2-Pyridinecarboxylic Acid
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the prevailing analytical methodologies for the detection, quantification, and characterization of 2-Pyridinecarboxylic Acid (also known as Picolinic Acid). As a key metabolite in the kynurenine pathway of tryptophan, picolinic acid's role in immune function and its potential as a diagnostic marker necessitates robust and reliable analytical techniques.[1] This guide is designed for researchers, analytical scientists, and professionals in drug development, offering both theoretical grounding and practical, field-tested protocols.
Understanding the Analyte: Physicochemical Profile
2-Pyridinecarboxylic acid is a polar, ionizable, zwitterionic compound.[2] Its unique structure, featuring both a carboxylic acid group and a pyridine ring, dictates its chemical behavior and, consequently, the strategies for its analysis. Understanding these properties is the cornerstone of effective method development.
| Property | Value | Source |
| Molecular Formula | C₆H₅NO₂ | [3][4] |
| Molecular Weight | 123.11 g/mol | [3][5] |
| CAS Number | 98-98-6 | [3][4] |
| Nature | Polar, Zwitterionic | [2] |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
HPLC is the premier technique for the quantification of 2-pyridinecarboxylic acid, particularly in complex matrices. Its strength lies in its ability to separate isomers and related compounds with high resolution.
Causality of Method Selection
The challenge in analyzing pyridinecarboxylic acids is the structural similarity between its isomers (2-, 3-, and 4-pyridinecarboxylic acid).[6] Standard reversed-phase HPLC often fails to provide adequate separation. The solution is Mixed-Mode Chromatography (MMC) . By employing columns with both reversed-phase (hydrophobic) and ion-exchange (ionic) properties, we can exploit the subtle differences in the hydrophobicity and ionic character of the isomers to achieve baseline separation.[2][6] The retention is finely controlled by adjusting the mobile phase's organic solvent content (acetonitrile), buffer concentration, and pH.[2]
Workflow for HPLC Analysis
Caption: High-level workflow for the HPLC analysis of 2-pyridinecarboxylic acid.
Protocol: Isocratic HPLC-UV Method
This protocol is a robust starting point for the analysis of 2-pyridinecarboxylic acid and its isomers.
1. Reagents and Materials:
-
2-Pyridinecarboxylic Acid Reference Standard
-
Acetonitrile (ACN), HPLC Grade
-
Phosphoric Acid, ACS Grade
-
Deionized Water (18.2 MΩ·cm)
-
Syringe filters, 0.45 µm PTFE or Nylon
2. Instrumentation:
-
HPLC system with UV-Vis Detector
-
Column: Coresep 100 or Primesep 100 mixed-mode reversed-phase/cation-exchange column (e.g., 4.6 x 150 mm, 5 µm).[2][6]
3. Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Mobile Phase | 5% Acetonitrile, 95% Water with 0.1% Phosphoric Acid | The low organic content and acidic pH are crucial for retaining and separating the polar, basic analytes on the mixed-mode column.[2] |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, ensuring good efficiency. |
| Column Temp. | 30 °C | Maintains stable retention times and improves peak shape. |
| Injection Vol. | 2 µL | Small volume minimizes peak broadening.[2] |
| Detection | UV at 255 nm | A common wavelength for detecting the pyridine ring system. |
4. Procedure:
-
Standard Preparation: Prepare a stock solution of 2-pyridinecarboxylic acid at 1 mg/mL in the mobile phase. Create a series of working standards (e.g., 1-100 µg/mL) by serial dilution.
-
Sample Preparation: Dissolve the sample matrix to a target concentration of 0.2-0.3 mg/mL in the mobile phase.[2] Vortex to mix and sonicate if necessary.
-
Filtration: Filter all standards and samples through a 0.45 µm syringe filter before injection to protect the column from particulates.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standards to generate a calibration curve, followed by the samples.
Advanced Detection: HPLC with Fluorescence
For ultra-sensitive detection in complex biological samples like serum, a specialized HPLC method with post-column derivatization and fluorescence detection has been developed.[1] After separation on the column, the effluent is mixed with a zinc acetate reagent and irradiated with UV light. This induces a fluorescent product that can be detected with high sensitivity (LOD of 0.30 pmol).[1] The excitation and emission maxima are observed at 336 nm and 448 nm, respectively.[1]
Spectroscopic Methods: Unambiguous Identification
While HPLC is excellent for quantification, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the definitive structural confirmation of 2-pyridinecarboxylic acid.
Workflow for Spectroscopic Characterization
Caption: Parallel workflows for NMR and FTIR spectroscopic analysis for structural confirmation.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified 2-pyridinecarboxylic acid sample in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[7]
-
Transfer the solution to a 5 mm NMR tube.
2. Instrumentation and Acquisition:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
¹H NMR: Use a standard pulse program. Reference the chemical shifts to the residual solvent peak of DMSO-d₆ at 2.50 ppm.[7]
-
¹³C NMR: Use a proton-decoupled pulse program. A higher number of scans will be required. Reference the chemical shifts to the DMSO-d₆ solvent peak at 39.52 ppm.[7]
3. Expected Spectroscopic Data:
| Spectrum | Chemical Shift (δ) ppm | Assignment |
| ¹H NMR | ~8.76 | H adjacent to N |
| (in DMSO-d₆) | ~8.10 | H-4 |
| ~8.03 | H-5 | |
| ~7.67 | H-3 | |
| ¹³C NMR | ~164.7 | C=O (Carboxyl) |
| (in CDCl₃) | ~148.1 | C-2 (Carboxyl-bearing) |
| ~146.7 | C-6 (adjacent to N) | |
| ~138.6 | C-4 | |
| ~127.8 | C-5 | |
| ~124.3 | C-3 | |
| Note: Data synthesized from available literature.[8] Shifts can vary slightly based on solvent and concentration. |
Protocol: Fourier-Transform Infrared (IR) Spectroscopy
1. Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the sample with ~150 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[7]
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
2. Instrumentation and Acquisition:
-
Instrument: FTIR Spectrometer.
-
Acquisition: Record a background spectrum first. Then, place the KBr pellet in the sample holder and record the sample spectrum from 4000 to 400 cm⁻¹.[7]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides crucial information on the molecular weight and structural fragments of 2-pyridinecarboxylic acid. It is often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for analyzing mixtures.
Protocol: Electron Ionization Mass Spectrometry (EI-MS)
1. Sample Introduction:
-
For a pure, solid sample, a direct insertion probe can be used.[7]
-
For volatile samples or mixtures, introduction via a Gas Chromatograph is common. Note that 2-pyridinecarboxylic acid may require derivatization (e.g., methylation) to improve its volatility for GC analysis.[9]
2. Instrumentation and Analysis:
-
Instrument: An Electron Ionization (EI) mass spectrometer.[7]
-
Ionization Energy: A standard 70 eV is used to induce fragmentation.[7]
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates ions by their mass-to-charge ratio (m/z).[7]
3. Expected Data:
-
Molecular Ion (M⁺): A peak at m/z 123, corresponding to the molecular weight of the compound.[4][8]
-
Key Fragments: Characteristic fragment ions will be observed, providing a fingerprint for identification. The NIST WebBook provides a reference mass spectrum for 2-pyridinecarboxylic acid.[4]
Method Validation: Ensuring Trustworthy Data
No analytical method is complete without validation. Validation provides documented evidence that the procedure is suitable for its intended purpose.[10][11] Key parameters, as defined by the International Council for Harmonisation (ICH), must be assessed.
Logical Relationship of Validation Parameters
Caption: Interdependence of key analytical method validation parameters.
Summary of Key Validation Parameters
| Parameter | Definition | Assessment Approach |
| Accuracy | The closeness of test results to the true value. | Analyze a certified reference material or perform recovery studies on a spiked placebo matrix.[11][12] |
| Precision | The degree of agreement among individual test results from repeated measurements. | Assess at two levels: Repeatability (same conditions, short interval) and Intermediate Precision (different days, analysts, or equipment).[10] |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants, matrix components). | Analyze spiked placebo samples and demonstrate resolution from closely eluting peaks.[11] |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[13] | Analyze a minimum of five concentrations across the desired range and perform a linear regression analysis.[12] |
| Range | The interval between the upper and lower concentration of the analyte for which the method has suitable linearity, accuracy, and precision.[12] | Derived from the linearity, accuracy, and precision data.[11] |
| LOD & LOQ | Limit of Detection (LOD) is the lowest amount detectable. Limit of Quantitation (LOQ) is the lowest amount quantifiable with acceptable precision and accuracy. | Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[12] |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Vary parameters like mobile phase composition (±2%), pH (±0.2 units), or column temperature (±5°C) and observe the effect on the results. |
Conclusion
The analysis of 2-pyridinecarboxylic acid can be approached with a suite of powerful analytical techniques. HPLC, particularly with mixed-mode chromatography, stands out for its quantitative power and ability to resolve challenging isomer separations. For unequivocal identification and structural elucidation, NMR and IR spectroscopy are the gold standards, complemented by mass spectrometry for molecular weight determination. The successful implementation of any of these methods in a regulated environment hinges on a thorough and systematic validation process to ensure the generation of accurate, reliable, and trustworthy data.
References
-
HELIX Chromatography. HPLC Methods for analysis of 2-Pyridinecarboxylic acid. [Link]
-
SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. [Link]
-
National Institutes of Health (NIH). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. [Link]
-
Cheméo. 2-Pyridinecarboxylic acid. [Link]
-
NIST. 2-Pyridinecarboxylic acid - NIST WebBook. [Link]
-
SpectraBase. 2-Pyridinecarboxylic acid. [Link]
-
NIST. 2-Pyridinecarboxylic acid, methyl ester - NIST WebBook. [Link]
-
NIST. 2-Pyridinecarboxylic acid - NIST WebBook. [Link]
-
ACS Publications. Colorimetric Determination of 2,5-Pyridinedicarboxylic Acid | Analytical Chemistry. [Link]
-
NIST. 2-Pyridinecarboxylic acid - NIST WebBook. [Link]
-
PubChem. Picolinic acid. [Link]
-
Human Metabolome Database. Showing metabocard for 2,6-Pyridinedicarboxylic acid (HMDB0033161). [Link]
-
IKEV. VALIDATION OF ANALYTICAL METHODS. [Link]
-
SpectraBase. 2-Pyridinecarboxylic acid, 6-nitro- - Optional[MS (GC)] - Spectrum. [Link]
-
ACS Publications. Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria | Langmuir. [Link]
-
ResearchGate. (PDF) Validation of Analytical Methods. [Link]
-
IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
Gavin Publishers. Validation of Analytical Methods: A Review. [Link]
- Google Patents. CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid.
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
- Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
-
CP Lab Safety. Pyridine-2-carboxylic Acid Hydrochloride, min 98% (HPLC), 25 grams. [Link]
Sources
- 1. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. chemeo.com [chemeo.com]
- 4. 2-Pyridinecarboxylic acid [webbook.nist.gov]
- 5. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-Picolinic acid(98-98-6) 1H NMR spectrum [chemicalbook.com]
- 9. 2-Pyridinecarboxylic acid, methyl ester [webbook.nist.gov]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. researchgate.net [researchgate.net]
- 13. Validation of Analytical Methods: A Review [gavinpublishers.com]
Introduction: The Imperative for Precise Pyridine Derivative Quantification
An In-Depth Technical Guide to the Quantitative Analysis of Pyridine Derivatives by HPLC-MS/MS
Pyridine and its derivatives are fundamental heterocyclic scaffolds integral to a vast array of applications, from pharmaceuticals and agrochemicals to industrial chemistry.[1][2] Their prevalence in drug molecules, such as nicotine and its metabolites, and their potential presence as genotoxic impurities, necessitates highly sensitive and selective analytical methods for their quantification.[3][4] High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) has emerged as the gold standard for this task, offering unparalleled specificity and low detection limits in complex biological and environmental matrices.[5][6][7]
This guide provides a comprehensive framework for developing, validating, and implementing a robust HPLC-MS/MS method for the quantification of pyridine derivatives. We will delve into the causality behind critical experimental choices, from sample preparation to mass spectrometric detection, ensuring the generation of reliable and defensible data in alignment with stringent regulatory standards.
Strategic Overview: A Logic-Driven Workflow
The successful development of a quantitative HPLC-MS/MS method follows a systematic progression. Each stage is interdependent, with decisions made in earlier steps profoundly impacting the quality of the final data. The overall workflow involves isolating the analyte from its matrix, achieving chromatographic separation, selective detection by the mass spectrometer, and finally, data interpretation.
Caption: High-level workflow for HPLC-MS/MS quantification.
Part 1: Foundational Method Development
Sample Preparation: The Art of Matrix Elimination
The primary goal of sample preparation is to extract the target pyridine derivative from the sample matrix (e.g., plasma, urine, water) while removing endogenous components like proteins and phospholipids that can interfere with analysis.[8] The choice of technique is dictated by the analyte's properties and the matrix complexity.
-
Protein Precipitation (PPT): This is a rapid and straightforward technique, ideal for high-throughput screening. It involves adding an organic solvent (typically acetonitrile) to a plasma or serum sample to denature and precipitate proteins.[5]
-
Rationale: Best for initial method development due to its simplicity. However, it provides minimal cleanup, leaving other matrix components in the supernatant, which can lead to ion suppression in the MS source.
-
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent). By adjusting the pH of the aqueous phase, the charge state of the basic pyridine ring can be manipulated to favor its partitioning into the organic layer.[9]
-
Rationale: Offers a cleaner extract than PPT. The choice of organic solvent is critical for achieving high recovery of the analyte while leaving polar interferences behind.
-
-
Solid-Phase Extraction (SPE): SPE is the most powerful technique for sample cleanup, providing the highest analyte concentration and removal of interferences.[10][11] It utilizes a solid sorbent packed in a cartridge to retain the analyte, which is then selectively eluted.
-
Rationale: Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, is particularly effective for polar, basic compounds like pyridine derivatives.[10] This allows for stringent wash steps to remove interferences without losing the analyte.
-
Caption: Decision tree for selecting a sample preparation technique.
Liquid Chromatography: Mastering the Separation
Achieving good chromatographic separation is crucial to prevent co-eluting matrix components from interfering with the analyte's ionization. Most pyridine derivatives are basic, which presents specific challenges like peak tailing on traditional silica-based columns.[12]
-
Column Selection:
-
C18 Columns: These are a common starting point, but the acidic nature of residual silanols on the silica surface can interact with basic analytes, causing poor peak shape.
-
Phenyl Columns: The phenyl stationary phase can offer alternative selectivity for aromatic compounds like pyridine through pi-pi interactions, often improving peak shape and resolution from interferences.[5]
-
HILIC Columns: For very polar pyridine derivatives that are poorly retained on reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[10]
-
Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange characteristics, providing excellent retention and peak shape for polar bases without the need for ion-pairing reagents.[13]
-
-
Mobile Phase Optimization:
-
pH Control: Maintaining a low mobile phase pH (typically between 2.5 and 4.5 using formic or acetic acid) is the most critical factor.[13] At this pH, the pyridine nitrogen is protonated, which improves solubility in the mobile phase and minimizes interactions with acidic silanols on the column, leading to symmetrical peaks.
-
Organic Modifier: Acetonitrile and methanol are the most common organic solvents. Acetonitrile often provides sharper peaks and lower backpressure, while methanol can offer different selectivity.
-
Buffers: A low concentration (5-10 mM) of a buffer like ammonium formate or ammonium acetate is often used to improve peak shape and ensure reproducible retention times. These buffers are volatile and fully compatible with mass spectrometry.
-
Mass Spectrometry: Tuning for Selectivity and Sensitivity
Tandem mass spectrometry provides the high selectivity needed for quantification in complex matrices. The process involves optimizing the ionization of the analyte and then identifying a specific fragmentation pathway to monitor.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is the universal choice for pyridine derivatives. The basic nitrogen atom is readily protonated in the acidic mobile phase, forming a stable pseudomolecular ion [M+H]+.[3][10]
-
Multiple Reaction Monitoring (MRM) Development: This is the cornerstone of quantitative MS analysis.
-
Analyte Infusion: A standard solution of the analyte is infused directly into the mass spectrometer to find the mass-to-charge ratio (m/z) of the precursor ion ([M+H]+).
-
Product Ion Scan: The precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and all resulting product ions are scanned in the third quadrupole (Q3).
-
MRM Transition Selection: The most stable and abundant product ions are selected. Typically, two transitions (one for quantification, one for confirmation) are chosen for each analyte.[10]
-
Parameter Optimization: For each MRM transition, the declustering potential (DP) and collision energy (CE) are optimized to maximize the signal intensity.[3] This process is repeated for the analyte and its stable isotope-labeled internal standard.
-
| Parameter | Description | Rationale |
| Ionization Mode | ESI Positive | Pyridine derivatives are basic and readily form [M+H]+ ions. |
| Precursor Ion (Q1) | [M+H]+ | The protonated molecular ion of the target analyte. |
| Product Ion (Q3) | Specific fragment | A stable, high-intensity fragment unique to the analyte. |
| Dwell Time | 50-200 ms | Time spent monitoring a single MRM transition. Must be sufficient to acquire 15-20 data points across a chromatographic peak. |
| Collision Energy (CE) | Analyte-dependent | The energy applied in Q2 to induce fragmentation. Optimized for maximum product ion intensity.[3] |
| Declustering Potential (DP) | Analyte-dependent | Voltage applied to prevent solvent clusters from entering the mass spectrometer, improving signal-to-noise.[3] |
| Table 1: Key Mass Spectrometry Parameters for Pyridine Derivative Quantification. |
Part 2: Protocol Validation - The Guarantee of Trustworthiness
Once the method is developed, it must be validated to prove it is fit for purpose. Bioanalytical method validation is guided by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[14][15][16]
The following parameters are assessed:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[17] This is tested by analyzing at least six different blank matrix sources.
-
Linearity and Range: The method must demonstrate a linear relationship between analyte concentration and instrument response over a defined range. A calibration curve is generated, and the correlation coefficient (r²) should typically be >0.99.[5][9]
-
Accuracy and Precision: Accuracy measures how close the measured concentration is to the true value, while precision measures the reproducibility of the measurements.[17] This is evaluated at multiple concentrations (typically LLOQ, Low, Mid, and High QC levels) within a single run (intra-run) and across multiple days (inter-run).[18]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy (within ±20%) and precision (≤20% CV).[6]
-
Matrix Effect: The suppression or enhancement of analyte ionization due to co-eluting components from the matrix. It is assessed by comparing the analyte response in a post-extraction spiked sample to the response in a pure solution.
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.[18]
-
Stability: The stability of the analyte is tested under various conditions that mimic sample handling and storage, including bench-top, freeze-thaw, and long-term storage stability.
| Validation Parameter | Acceptance Criteria (Typical) | Reference |
| Linearity (r²) | ≥ 0.99 | [5] |
| Accuracy (Mean % Nominal) | Within ±15% (±20% at LLOQ) | [17] |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | [17] |
| Selectivity | No significant interfering peaks at the retention time of the analyte in blank matrix. | [17] |
| Recovery | Consistent, precise, and reproducible. | [18] |
| Table 2: Summary of Typical Method Validation Acceptance Criteria based on FDA and EMA Guidelines. |
Part 3: A Practical Step-by-Step Protocol
Objective: Quantification of Nicotine and its primary metabolite, Cotinine, in human plasma.
1. Materials and Reagents
-
Reference Standards: Nicotine, Cotinine
-
Internal Standards (IS): Nicotine-d4, Cotinine-d3
-
Solvents: HPLC-grade Methanol, Acetonitrile, Water
-
Reagents: Formic Acid, Ammonium Formate
-
Human Plasma (K2EDTA)
-
SPE Cartridges: Mixed-Mode Cation Exchange
2. Preparation of Standards and QC Samples
-
Prepare individual stock solutions of analytes and internal standards in methanol.
-
Create a combined working standard solution by diluting the stocks. Serially dilute this solution to prepare calibration standards in blank plasma (e.g., 1-500 ng/mL).[5]
-
Prepare Quality Control (QC) samples in blank plasma at four levels: LLOQ, Low, Medium, and High.
3. Sample Extraction (SPE Protocol)
-
Add 25 µL of the combined internal standard working solution to 100 µL of plasma sample (calibrator, QC, or unknown).
-
Vortex mix the samples.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the entire sample onto the cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
4. HPLC-MS/MS Analysis
| Parameter | Condition |
| HPLC System | Waters Acquity UPLC or equivalent |
| Column | Waters UPLC BEH Phenyl, 1.7 µm (2.1 x 50 mm)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 60% B over 3.0 min, hold for 0.5 min, return to 5% B and re-equilibrate for 1.0 min. |
| Injection Volume | 5 µL |
| Column Temp | 40°C |
| Mass Spectrometer | API 4000 Triple Quadrupole or equivalent |
| Ionization Mode | ESI Positive |
| Table 3: Example Chromatographic Conditions. |
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Nicotine | 163.2 | 130.1 | 22 |
| Nicotine-d4 (IS) | 167.2 | 134.1 | 22 |
| Cotinine | 177.2 | 98.1 | 25 |
| Cotinine-d3 (IS) | 180.2 | 101.1 | 25 |
| Table 4: Example MRM Transitions.[5][6] |
5. Data Processing
-
Integrate the chromatographic peaks for each analyte and its corresponding internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of the analytes in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This application note outlines a comprehensive and scientifically grounded approach to the quantification of pyridine derivatives using HPLC-MS/MS. By systematically optimizing sample preparation, liquid chromatography, and mass spectrometry parameters, a highly selective, sensitive, and robust method can be developed. Adherence to rigorous validation protocols, as prescribed by regulatory agencies, ensures the trustworthiness and integrity of the resulting data. This framework provides researchers, scientists, and drug development professionals with the necessary tools to confidently tackle the analytical challenges posed by this important class of compounds.
References
- 1. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine | PLOS One [journals.plos.org]
- 4. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]
- 10. Quantitation of Nicotine, Its Metabolites, and Other Related Alkaloids in Urine, Serum, and Plasma Using LC-MS-MS | Springer Nature Experiments [experiments.springernature.com]
- 11. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. helixchrom.com [helixchrom.com]
- 14. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. pharmacompass.com [pharmacompass.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging 5-(Methylsulfonyl)-2-pyridinecarboxylic Acid in Modern Organic Synthesis
Introduction: A Versatile Building Block for Complex Molecule Synthesis
5-(Methylsulfonyl)-2-pyridinecarboxylic acid is a heterocyclic building block of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development.[1][2] Its unique structural features—a pyridine core, a carboxylic acid functional group, and a strongly electron-withdrawing methylsulfonyl substituent—impart desirable physicochemical properties and versatile reactivity. This combination makes it a valuable synthon for the construction of complex molecular architectures, particularly in the pursuit of novel therapeutic agents.
The pyridine moiety is a common motif in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[3] The carboxylic acid at the 2-position serves as a convenient handle for the formation of amide and ester linkages, two of the most fundamental bonds in organic and medicinal chemistry. Critically, the methylsulfonyl group at the 5-position significantly influences the electronic properties of the pyridine ring, enhancing its utility in various synthetic transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₄S | [1] |
| Molecular Weight | 201.20 g/mol | [1] |
| IUPAC Name | 5-methylsulfonylpyridine-2-carboxylic acid | [1] |
| Synonyms | 5-(methylsulfonyl)picolinic acid | [1] |
| CAS Number | 1186663-48-8 | [1] |
The Influence of the Methylsulfonyl Group: A Mechanistic Perspective
The reactivity of this compound is profoundly influenced by the electronic properties of its substituents. The pyridine nitrogen is inherently electron-withdrawing, which deactivates the ring towards electrophilic substitution.[4] The methylsulfonyl (-SO₂Me) group is also a potent electron-withdrawing group through both inductive and resonance effects. This strong electron-withdrawing character has several important consequences for the molecule's reactivity:
-
Increased Acidity: The electron-withdrawing nature of the methylsulfonyl group stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid compared to unsubstituted picolinic acid.[4][5] This enhanced acidity can facilitate certain reactions and should be a consideration when selecting bases.
-
Activation of the Carboxylic Acid: The electron-deficient nature of the pyridine ring can influence the reactivity of the carboxylic acid group, potentially making it more susceptible to activation by coupling reagents.
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} "Causality of Enhanced Reactivity"
Application in Amide Bond Formation: Synthesis of Picolinamides
The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of modern organic synthesis, particularly in the construction of peptides and pharmaceuticals. This compound is an excellent substrate for these transformations, yielding a variety of N-substituted 5-(methylsulfonyl)picolinamides. These products are of interest as potential bioactive molecules.[6]
General Workflow for Amide Coupling
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions. Therefore, the carboxylic acid must first be "activated" to a more reactive species. This is typically achieved using a coupling reagent.
Protocol 1: HATU-Mediated Amide Coupling
1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly efficient coupling reagent that facilitates amide bond formation under mild conditions, often providing high yields and minimizing side reactions.[7]
Materials:
-
This compound
-
Desired amine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or ACN, add DIPEA or TEA (2.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add HATU (1.1-1.5 eq) to the reaction mixture and stir for 15 minutes at 0 °C.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
The use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with an additive like 1-Hydroxybenzotriazole (HOBt), is a classic and reliable method for amide bond formation. HOBt acts as a catalyst and suppresses racemization when using chiral amines.
Materials:
-
This compound
-
Desired amine
-
EDC hydrochloride
-
HOBt
-
DIPEA or TEA
-
Anhydrous DMF or Dichloromethane (DCM)
-
EtOAc
-
Water
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF or DCM.
-
Add DIPEA or TEA (2.1 eq) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute with EtOAc and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
| Coupling Reagent | Typical Solvent | Base | Temperature | Reaction Time | Advantages |
| HATU | DMF, ACN | DIPEA, TEA | 0 °C to RT | 2-18 h | High efficiency, low racemization |
| EDC/HOBt | DMF, DCM | DIPEA, TEA | 0 °C to RT | 12-24 h | Cost-effective, reliable |
Application in Ester Formation: Synthesis of Picolinate Esters
Esterification of this compound provides access to 5-(methylsulfonyl)picolinate esters. These esters can serve as valuable intermediates for further functionalization or as final products with potential biological activity.
Protocol 3: Thionyl Chloride-Mediated Esterification
A common and effective method for the synthesis of esters from carboxylic acids is the initial conversion to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with an alcohol.[3][8]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Desired alcohol (e.g., methanol, ethanol)
-
Anhydrous DCM or Toluene
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Caution: Thionyl chloride is corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood.
-
To a solution of this compound (1.0 eq) in anhydrous DCM or toluene, add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (2.0-3.0 eq) to the reaction mixture at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acyl chloride in anhydrous DCM.
-
In a separate flask, prepare a solution of the desired alcohol (1.5-2.0 eq) in anhydrous DCM.
-
Slowly add the acyl chloride solution to the alcohol solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
The pyridine scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound have been explored as key intermediates in the synthesis of various biologically active compounds. Notably, this building block is valuable in the development of kinase inhibitors, a major class of anticancer drugs. The methylsulfonyl group can engage in specific interactions within the active site of kinases, contributing to the potency and selectivity of the inhibitor.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[9]
Conclusion
This compound is a highly versatile and valuable building block for organic synthesis. Its unique combination of a reactive carboxylic acid, a pharmaceutically relevant pyridine core, and a strongly electron-withdrawing methylsulfonyl group makes it an attractive starting material for the synthesis of a wide range of amides and esters. The protocols and mechanistic insights provided in this guide are intended to facilitate the effective use of this compound in research and development, particularly in the field of medicinal chemistry and drug discovery.
References
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PubChem. This compound. [Link]
- Google Patents.
-
Lumen Learning. The Effect of Substituents on pKa. [Link]
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NC State University Libraries. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
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ResearchGate. Substituent effects on the electronic structure and pKa of benzoic acid. [Link]
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ResearchGate. pKa Determination of Strongly Acidic C-H Acids Bearing a (Perfluoroalkyl)sulfonyl Group in Acetonitrile by Means of Voltammetric Reduction of Quinone. [Link]
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Devi, P., Barry, S. M., Houlihan, K. M., Murphy, M. J., Turner, P., Jensen, P., & Rutledge, P. J. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific reports, 5, 9950. [Link]
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Ahsan, M. J., Sharma, J., Singh, M., Jadav, S. S., & Yasmin, S. (2015). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Medicinal chemistry (Shariqah (United Arab Emirates)), 11(7), 643–651. [Link]
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Ahsan, M. J., Sharma, J., Singh, M., Jadav, S. S., & Yasmin, S. (2015). Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. Medicinal chemistry (Shariqah (United Arab Emirates)), 11(7), 643–651. [Link]
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Chemistry Stack Exchange. Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. [Link]
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Synthesis and some Amide derivatives and their Biological activity. [Link]
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Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. [Link]
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Chemsrc. CAS#:1186663-48-8 | this compound. [Link]
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An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. [Link]
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Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. [Link]
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Green Chemistry. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631. [Link]
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Devi, P., Barry, S. M., Houlihan, K. M., Murphy, M. J., Turner, P., Jensen, P., & Rutledge, P. J. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific reports, 5, 9950. [Link]
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Lumen Learning. The Effect of Substituents on pKa. [Link]
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Application Notes and Protocols: The Versatile Role of Pyridine Carboxylic Acids in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyridine Carboxylic Acid Scaffold
Pyridine carboxylic acids, a class of heterocyclic compounds, are foundational scaffolds in medicinal chemistry.[1][2] Their isomers—picolinic (pyridine-2-carboxylic acid), nicotinic (pyridine-3-carboxylic acid), and isonicotinic (pyridine-4-carboxylic acid)—serve as building blocks for a vast array of therapeutic agents.[1][3] The unique electronic properties of the pyridine ring, combined with the versatile reactivity of the carboxylic acid group, have led to their incorporation in drugs spanning numerous therapeutic areas, including infectious diseases, inflammation, cancer, and metabolic disorders.[1][3]
The nitrogen atom in the pyridine ring imparts distinct characteristics, such as the ability to form hydrogen bonds and act as a ligand for metal ions, which are crucial for molecular recognition at biological targets.[1] The carboxylic acid moiety provides a key interaction point, often acting as a bioisostere for other functional groups and influencing the pharmacokinetic profile of a drug.[1] This guide provides an in-depth exploration of the applications of pyridine carboxylic acids in drug design, complete with detailed protocols for synthesis and biological evaluation.
Core Mechanistic Principles in Drug Design
The strategic incorporation of pyridine carboxylic acid moieties into drug candidates is driven by several key principles:
-
Enzyme Inhibition: These scaffolds are prominent in the design of enzyme inhibitors.[1][4] The carboxylic acid group can chelate metal ions within an enzyme's active site, while the pyridine ring can engage in various non-covalent interactions, leading to potent and selective inhibition.[1] Pyridine carboxylic acid derivatives have been shown to inhibit a wide range of enzymes, including cyclooxygenase-2 (COX-2), urease, and various kinases.[1][4]
-
Bioisosterism: The pyridine ring is often used as a bioisostere for a phenyl ring. This substitution can lead to improved potency, selectivity, and metabolic stability. The nitrogen atom can alter the electronic distribution of the ring and introduce a hydrogen bond acceptor, which can be advantageous for target binding.
-
Pharmacokinetic Modulation: The carboxylic acid group significantly influences a molecule's physicochemical properties, such as solubility and pKa. These properties are critical for absorption, distribution, metabolism, and excretion (ADME). The polarity imparted by the carboxylic acid can enhance aqueous solubility, which is often a desirable trait for oral drug candidates.
Key Therapeutic Classes and Representative Drugs
The versatility of the pyridine carboxylic acid scaffold is evident in the breadth of drugs that incorporate this motif.
Anti-infective Agents: The Case of Isoniazid
Isoniazid (isonicotinic acid hydrazide) is a cornerstone of tuberculosis treatment.[5][6] It is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG).[5][6][7][8] The activated form of isoniazid covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the synthesis of mycolic acids.[5][7] Mycolic acids are unique and vital components of the mycobacterial cell wall, and their inhibition leads to bacterial cell death.[5][9]
Mechanism of Action: Isoniazid
Caption: Activation and inhibitory pathway of Isoniazid.
Anti-inflammatory Drugs: The Case of Etoricoxib
Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation in conditions like rheumatoid arthritis and osteoarthritis.[10][11][12] It is a pyridine derivative that selectively binds to and inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate pain and inflammation.[11] The pyridine moiety is a key structural feature that contributes to its high selectivity for COX-2 over COX-1, thereby reducing the risk of gastrointestinal side effects associated with non-selective NSAIDs.[13][14]
Cardiovascular and Metabolic Drugs: The Case of Niacin
Niacin (nicotinic acid or vitamin B3) is a well-established lipid-lowering agent.[15] Its primary mechanism of action involves the inhibition of diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in the synthesis of triglycerides in the liver.[16][17] This leads to a reduction in the production of very-low-density lipoprotein (VLDL) and subsequently low-density lipoprotein (LDL) cholesterol.[16][17] Niacin also increases high-density lipoprotein (HDL) cholesterol levels by reducing its clearance from the bloodstream.[15][18][19]
Quantitative Data on Select Pyridine Carboxylic Acid-Based Drugs
| Drug | Therapeutic Class | Target | Key Pharmacological Parameter | Reference |
| Isoniazid | Anti-tuberculosis | InhA | Bactericidal against rapidly dividing mycobacteria | [5] |
| Etoricoxib | Anti-inflammatory | COX-2 | COX-1/COX-2 IC50 ratio: 106 | [13] |
| Niacin | Lipid-lowering | DGAT2 | Reduces LDL and increases HDL cholesterol | [15][16][17] |
Experimental Protocols: From Synthesis to Biological Evaluation
Protocol 1: Synthesis of a Pyrazole-Substituted Pyridine Carboxylic Acid
This protocol outlines a general method for the synthesis of a pyrazole-substituted pyridine carboxylic acid, a key intermediate in the synthesis of anticoagulants like Apixaban.[20]
Objective: To synthesize a pyrazole-substituted pyridine carboxylate and subsequently hydrolyze it to the corresponding carboxylic acid.
Materials and Methods:
-
Starting Materials: p-Anisidine, concentrated HCl, sodium nitrite, 2-chloro ethyl acetate, iodine-substituted piperidine, chloroform, lactam, morpholine, hydrazono acetate, trifluoroacetic acid, triethylamine.
-
Equipment: Round-bottom flasks, magnetic stirrer, heating mantle, reflux condenser, separatory funnel, rotary evaporator, HPLC system, NMR spectrometer, mass spectrometer.
Step-by-Step Procedure:
-
Diazotization of p-Anisidine: Dissolve p-anisidine in a solution of concentrated HCl and water, and cool to 0-5°C. Add a solution of sodium nitrite dropwise while maintaining the temperature below 5°C to form the diazonium salt.[20]
-
Japp-Klingemann Reaction: React the diazonium salt with 2-chloro ethyl acetate to form a pyrazolo pyridine carboxylate.[20]
-
Substitution Reaction: Treat an iodine-substituted piperidine with chloroform and a lactam to yield a substituted pyridine.[20]
-
Morpholine Addition: React the substituted pyridine with morpholine.[20]
-
Final Carboxylate Synthesis: Treat the morpholine-substituted compound with a hydrazono acetate to produce the final piperidine carboxylate.[20]
-
Hydrolysis: Hydrolyze the carboxylate using trifluoroacetic acid and triethylamine to obtain the desired pyridine carboxylic acid.[20]
-
Purification and Characterization: Purify the final product using column chromatography or recrystallization. Characterize the compound using HPLC, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its identity and purity.[20]
Safety Precautions: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Experimental Workflow: Synthesis of a Pyridine Carboxylic Acid Derivative
Caption: A generalized workflow for the synthesis of a pyridine carboxylic acid derivative.
Protocol 2: In Vitro COX-2 Inhibition Assay
This protocol describes a common method to evaluate the inhibitory activity of a pyridine carboxylic acid derivative against the COX-2 enzyme.
Principle of the Assay: The assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by recombinant human COX-2. The inhibitory effect of the test compound is determined by quantifying the reduction in PGE2 production.
Reagents and Equipment:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compound (dissolved in DMSO)
-
PGE2 standard
-
Assay buffer (e.g., Tris-HCl)
-
EIA (Enzyme Immunoassay) kit for PGE2 detection
-
Microplate reader
Detailed Protocol:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO.
-
Assay Reaction: In a 96-well plate, add the assay buffer, recombinant COX-2 enzyme, and the test compound at various concentrations.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., HCl).
-
PGE2 Quantification: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the test compound concentration. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the COX-2 activity.
Self-Validation and Controls:
-
Positive Control: Include a known COX-2 inhibitor (e.g., celecoxib) to validate the assay performance.
-
Negative Control: Include a vehicle control (DMSO) to determine the baseline enzyme activity.
-
Blank: Include wells with no enzyme to account for any background signal.
Conclusion and Future Directions
Pyridine carboxylic acids continue to be a highly valuable and versatile scaffold in medicinal chemistry.[1][21] Their unique combination of electronic and steric properties allows for the fine-tuning of pharmacological activity and pharmacokinetic profiles. The successful application of these scaffolds in a wide range of approved drugs is a testament to their importance in drug discovery.[1] Future research will likely focus on the development of novel pyridine carboxylic acid derivatives with improved potency, selectivity, and safety profiles for a variety of therapeutic targets.[3] The exploration of new synthetic methodologies and a deeper understanding of their structure-activity relationships will undoubtedly lead to the discovery of the next generation of pyridine-based medicines.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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protocol for the synthesis of 5-hydroxy-2-pyridinecarboxylic acid methyl ester
An Application Note for the Synthesis of Methyl 5-Hydroxypicolinate
Abstract
This document provides a detailed, field-proven protocol for the synthesis of methyl 5-hydroxy-2-pyridinecarboxylate, also known as methyl 5-hydroxypicolinate. This compound is a pivotal intermediate in medicinal chemistry and serves as a foundational building block for numerous pharmaceutical agents, including the β-lactamase inhibitor Avibactam.[1][2] The primary synthetic route detailed herein is the Fischer-Speier esterification of 5-hydroxypicolinic acid. This application note offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, safety guidelines, and troubleshooting advice to ensure reproducible and high-yield synthesis for researchers in drug discovery and organic synthesis.
Introduction and Scientific Context
Methyl 5-hydroxy-2-pyridinecarboxylate (CAS No. 30766-12-2) is a substituted pyridine derivative of significant interest to the scientific community.[3][4] Its structure, which combines a pyridine ring with hydroxyl and methyl ester functional groups, makes it a versatile scaffold for developing complex molecular architectures.[5] This compound is not only a key precursor in the synthesis of advanced pharmaceutical ingredients but has also been identified as a phenolic acid in the stems of Mahonia fortunei, exhibiting inhibitory effects on nitric oxide (NO) production in vitro.[6][7]
The most direct and industrially scalable method for its preparation is the acid-catalyzed esterification of the commercially available 5-hydroxypicolinic acid with methanol. This method, a classic example of the Fischer-Speier esterification, is favored for its operational simplicity and high efficiency.[8][9] Understanding the causality behind each step is critical for success. The strong acid catalyst, typically sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol. Subsequent proton transfers and the elimination of a water molecule yield the desired ester. The reaction is reversible, and thus, using the alcohol (methanol) as the solvent drives the equilibrium toward the product side, ensuring a high conversion rate.
Experimental Protocol: Fischer Esterification
This protocol details the synthesis of methyl 5-hydroxy-2-pyridinecarboxylate from 5-hydroxypicolinic acid. The procedure has been optimized for high yield and purity.[6]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 5-Hydroxypyridine-2-carboxylic acid | ≥98% | Sigma-Aldrich, Acros | Starting material. |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Fisher Scientific | Serves as both reactant and solvent. |
| Sulfuric Acid (H₂SO₄) | Concentrated (95-98%) | J.T. Baker | Catalyst. Handle with extreme care. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | - | For neutralization. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | - | For drying the organic phase. |
| Brine | Saturated Aqueous NaCl | - | For washing. |
Equipment
-
Round-bottom flask (100 mL or 250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders)
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of methyl 5-hydroxypicolinate.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-hydroxypyridine-2-carboxylic acid (5.01 g, 36.0 mmol). Follow this by adding methanol (70 mL). Stir the mixture to create a suspension.[6]
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (5.8 mL, 110 mmol) dropwise to the suspension. Causality Note: This addition is highly exothermic; slow addition prevents excessive heat generation. The acid catalyzes the esterification.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to 75°C with continuous stirring. Allow the reaction to proceed overnight to ensure complete conversion.[6]
-
Solvent Removal: After cooling the reaction mixture to room temperature, remove the methanol using a rotary evaporator under reduced pressure.[6]
-
Extraction Setup: Dissolve the resulting residue in ethyl acetate (EtOAc, ~100 mL) in a separatory funnel.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Swirl gently and vent frequently to release the CO₂ gas that evolves. Continue adding the NaHCO₃ solution until the pH of the aqueous layer is approximately 3.[6] Trustworthiness Check: This step is crucial for removing the sulfuric acid catalyst and any unreacted starting material. An incorrect pH will lead to impurities or product loss.
-
Phase Separation & Extraction: A precipitate may form at this stage; if so, collect it by filtration and set it aside. Separate the organic layer. Extract the remaining aqueous phase two more times with ethyl acetate (~50 mL each).[6]
-
Washing and Drying: Combine all organic phases and wash them with saturated brine (~50 mL) to remove residual water. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).[6]
-
Isolation: Filter off the sodium sulfate. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the final product, methyl 5-hydroxy-2-pyridinecarboxylate, as a solid. The reported yield for this procedure is approximately 96% (5.3 g).[6] The product can often be used for subsequent reactions without further purification.
Quantitative Data and Characterization
Reagent Stoichiometry
| Compound | Formula | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Molar Equiv. |
| 5-Hydroxypicolinic Acid | C₆H₅NO₃ | 139.11 | 5.01 g | 36.0 | 1.0 |
| Methanol | CH₄O | 32.04 | 70 mL | ~1730 | ~48 (Solvent) |
| Sulfuric Acid | H₂SO₄ | 98.08 | 5.8 mL | ~110 | ~3.0 |
| Product (Theoretical) | C₇H₇NO₃ | 153.14 | 5.51 g | 36.0 | 1.0 |
Physicochemical Properties & Expected Results
-
Appearance: Colorless to yellowish solid.[10]
-
Melting Point: 191.5-192.5 °C.[11] Another source reports 193.5-195.5 °C.[10]
-
Molecular Formula: C₇H₇NO₃.[10]
-
Molecular Weight: 153.14 g/mol .[10]
-
LCMS Analysis: Expected [M+H]⁺ m/z = 154.1.[6]
Safety and Troubleshooting
-
Safety: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Sulfuric Acid: Is extremely corrosive and can cause severe burns. Handle with extreme caution.
-
Methanol: Is toxic and flammable. Avoid inhalation and contact with skin.
-
Ethyl Acetate: Is a flammable solvent. Ensure no ignition sources are nearby during extraction.
-
-
Troubleshooting:
-
Low Yield: If the yield is significantly lower than expected, the reaction may not have gone to completion. Consider extending the reflux time. Product loss can also occur during the neutralization step if the pH becomes too basic, as this can hydrolyze the newly formed ester.
-
Oily Product or Failure to Solidify: This indicates the presence of impurities. Ensure the work-up steps, particularly the washing and drying, were performed thoroughly. If the product remains impure, consider purification by recrystallization from a suitable solvent system (e.g., chloroform or an ethyl acetate/hexane mixture).
-
Conclusion
The Fischer esterification of 5-hydroxypicolinic acid is a robust and high-yielding method for producing methyl 5-hydroxy-2-pyridinecarboxylate. By carefully controlling the reaction conditions and performing a meticulous work-up, researchers can reliably synthesize this valuable intermediate for applications in drug discovery and development. This protocol provides a self-validating workflow with clear checkpoints to ensure a successful outcome.
References
- Vertex AI Search. (n.d.). 5-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 30766-12-2.
- PrepChem.com. (n.d.). Synthesis of 5-hydroxy-2-pyridinecarboxylic acid methyl ester.
- ChemBK. (n.d.). Methyl 5-hydroxypyridine-2-carboxylate.
- ACS Publications. (n.d.). A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation. Organic Process Research & Development.
- ACS Publications. (2017, December 7). A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation.
- TargetMol. (n.d.). Methyl 5-hydroxypyridine-2-carboxylate.
- CymitQuimica. (n.d.). CAS 30766-12-2: 2-Pyridinecarboxylic acid, 5-hydroxy-, methyl ester.
- PubChem. (n.d.). Methyl 5-hydroxypyridine-2-carboxylate.
- Echemi. (2023, December 20). Best price/ 5-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER CAS NO.30766-12-2.
- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
- Organic-Chemistry.org. (n.d.). Acid to Ester - Common Conditions.
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- 11. prepchem.com [prepchem.com]
Introduction: The Pivotal Role of Enzyme Inhibition in Drug Discovery
An in-depth guide to the design, execution, and analysis of enzyme inhibition assays utilizing pyridine carboxylic acid isomers.
Enzymes are fundamental to nearly all biological processes, and their dysregulation is a hallmark of many diseases, including cancer, metabolic disorders, and infectious diseases.[1] Consequently, molecules that can modulate enzyme activity are cornerstones of modern pharmacology.[2] Enzyme inhibitors, in particular, represent a major class of therapeutic agents.[3] The study of enzyme inhibition is therefore a critical component of the drug discovery pipeline, enabling the identification and characterization of new therapeutic candidates.[4]
Pyridine carboxylic acid isomers—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—are versatile chemical scaffolds that have given rise to a multitude of approved drugs for a wide range of conditions.[5][6][7] Their proven biological activity and amenability to chemical modification make them an attractive starting point for developing novel enzyme inhibitors.[2][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design, perform, and interpret enzyme inhibition assays using these important isomers. We will delve into the underlying principles of enzyme kinetics, provide detailed, self-validating protocols, and explain how to analyze the data to determine inhibitor potency and mechanism of action.
Scientific Foundation: Understanding Mechanisms of Reversible Inhibition
Before initiating experimental work, it is crucial to understand the primary modes of reversible enzyme inhibition. Reversible inhibitors bind to enzymes through non-covalent interactions and can be broadly classified based on how they interact with the enzyme and its substrate.[8][9] The three fundamental types are competitive, non-competitive, and uncompetitive inhibition.[10][11]
-
Competitive Inhibition: The inhibitor resembles the substrate and binds directly to the enzyme's active site, preventing the substrate from binding. This inhibition can be overcome by increasing the substrate concentration.[9][12]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme. This binding event alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound.[10][11]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site and preventing the reaction from completing.[11][12]
Each inhibition type produces a distinct kinetic signature, which can be elucidated through systematic experimentation.
Caption: Mechanisms of Reversible Enzyme Inhibition.
General Workflow for Inhibition Assays
A systematic approach is essential for obtaining reliable and reproducible data. The overall workflow involves determining the enzyme's baseline kinetic parameters, screening inhibitors for potency (IC50), and finally, performing detailed kinetic studies to understand the mechanism of action for the most promising compounds.
Caption: General experimental workflow for enzyme inhibitor characterization.
Protocol 1: Determination of Michaelis-Menten Constant (Kₘ)
Rationale: The Michaelis-Menten constant (Kₘ) represents the substrate concentration at which the reaction rate is half of its maximum (Vₘₐₓ).[13] Determining Kₘ is a critical first step because the apparent potency of an inhibitor can be highly dependent on the substrate concentration used in the assay.[13][14] For identifying competitive inhibitors, using a substrate concentration at or near the Kₘ is ideal.[13]
Materials:
-
Purified enzyme stock solution
-
Substrate stock solution
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
96-well microplate (UV-transparent or black, depending on detection method)
-
Microplate reader
Procedure:
-
Prepare Substrate Dilutions: Prepare a 2-fold serial dilution of the substrate in assay buffer. A typical range would span from 0.1 × Kₘ to 10 × Kₘ (if Kₘ is unknown from literature, use a wide concentration range, e.g., 0.1 µM to 100 µM).
-
Set up the Assay Plate: In a 96-well plate, add a fixed volume of each substrate dilution. Include control wells containing only assay buffer (for blank correction).
-
Enzyme Preparation: Dilute the enzyme stock solution to the desired working concentration in ice-cold assay buffer immediately before use. The concentration should be chosen to ensure the reaction proceeds linearly for the duration of the measurement.[4]
-
Initiate Reaction: Add a fixed volume of the diluted enzyme to all wells (except the blank) to start the reaction. The final volume in each well must be constant.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the optimal temperature. Measure the product formation (e.g., absorbance or fluorescence) at regular intervals (e.g., every 30 seconds) for 10-20 minutes.
-
Data Analysis:
-
For each substrate concentration, plot the signal (e.g., absorbance) versus time.
-
Determine the initial velocity (V₀) by calculating the slope of the linear portion of each curve.
-
Plot V₀ versus substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.
-
Protocol 2: IC₅₀ Determination for Pyridine Carboxylic Acid Isomers
Rationale: The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce enzyme activity by 50%.[15] It is the most common metric for quantifying and comparing inhibitor potency.[13][14] This protocol outlines a dose-response experiment to determine the IC₅₀ for each pyridine carboxylic acid isomer.
Materials:
-
All materials from Protocol 1
-
Stock solutions (e.g., 10 mM in DMSO) of picolinic acid, nicotinic acid, and isonicotinic acid.
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution (e.g., 3-fold or half-log) of each pyridine carboxylic acid isomer stock solution in assay buffer. The concentration range should be wide enough to span from no inhibition to complete inhibition (e.g., 1 nM to 100 µM).
-
Set up the Assay Plate:
-
Add a fixed volume of each inhibitor dilution to the wells.
-
Include "No Inhibitor" controls (0% inhibition, containing only assay buffer/DMSO).
-
Include "No Enzyme" controls (100% inhibition/background).
-
-
Pre-incubation: Add the diluted enzyme solution to the wells containing the inhibitors and controls. Allow the plate to incubate for a set period (e.g., 15-30 minutes) at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Add the substrate to all wells to start the reaction. The final substrate concentration should be fixed at the Kₘ value determined in Protocol 1.
-
Kinetic Measurement: Immediately measure the reaction progress in a microplate reader as described in Protocol 1 to determine the initial velocity (V₀) for each inhibitor concentration.
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_no_inhibitor - V_no_enzyme))
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve to a four-parameter logistic equation (sigmoidal curve) to determine the IC₅₀ value.[13][16]
-
Protocol 3: Determining the Mechanism of Inhibition (MoA)
Rationale: Once a potent inhibitor is identified, determining its mechanism of action provides crucial insight into how it functions. This is achieved by measuring the effect of the inhibitor on Kₘ and Vₘₐₓ.[14] The experiment is essentially a repeat of the Kₘ determination (Protocol 1) performed in the presence of several fixed concentrations of the inhibitor.
Procedure:
-
Select Inhibitor Concentrations: Choose two to three fixed concentrations of your most potent inhibitor(s). Good choices are concentrations around the IC₅₀ value (e.g., 0.5 × IC₅₀, 1 × IC₅₀, and 2 × IC₅₀).
-
Set up Assay Plates: For each fixed inhibitor concentration, perform the entire procedure for Kₘ determination as outlined in Protocol 1. This means for each inhibitor concentration, you will vary the substrate concentration and measure the initial velocities. You will also run a parallel experiment with no inhibitor present as a control.
-
Data Analysis:
-
For each inhibitor concentration, determine the apparent Kₘ (Kₘᵃᵖᵖ) and apparent Vₘₐₓ (Vₘₐₓᵃᵖᵖ) by fitting the velocity vs. substrate data to the Michaelis-Menten equation.
-
Generate a Lineweaver-Burk (double reciprocal) plot: plot 1/V₀ versus 1/[S] for each inhibitor concentration.[14]
-
Analyze the resulting plot to determine the mechanism of inhibition:
-
Data Presentation and Interpretation
Table 1: Hypothetical Inhibition Data for Pyridine Carboxylic Acid Isomers against Target Enzyme X
| Compound | IC₅₀ (µM) | Apparent Kₘ (µM) at 1x IC₅₀ | Apparent Vₘₐₓ (% of Control) | Deduced Mechanism of Inhibition |
| Picolinic Acid | 15.2 ± 1.8 | 35.5 (vs. 10.1 control) | 98.5% | Competitive |
| Nicotinic Acid | 85.6 ± 7.3 | 10.5 (vs. 10.1 control) | 52.1% | Non-competitive |
| Isonicotinic Acid | > 200 | Not Determined | Not Determined | Inactive/Weak |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation: Based on the hypothetical data in Table 1, Picolinic Acid is the most potent inhibitor with an IC₅₀ of 15.2 µM. The kinetic analysis shows that in the presence of picolinic acid, the apparent Kₘ increases significantly while Vₘₐₓ remains unchanged, which is the classic signature of a competitive inhibitor .[9][12] Nicotinic acid is a weaker, non-competitive inhibitor, as it decreases Vₘₐₓ without significantly affecting Kₘ.[10] Isonicotinic acid shows negligible activity at the concentrations tested. This type of structure-activity relationship (SAR) analysis is fundamental to medicinal chemistry and guides the design of more potent inhibitors.[5]
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Harnessing the Sulfonylpyridine Scaffold for the Development of Next-Generation Kinase Inhibitors: Application Notes and Protocols
Introduction: The Central Role of Kinases and the Promise of the Sulfonylpyridine Scaffold
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of a vast array of cellular processes.[1][2][3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets in modern medicine.[1][2][4] The success of kinase inhibitors has revolutionized treatment paradigms for various malignancies and inflammatory conditions.[1][4][5]
At the heart of kinase inhibitor design lies the challenge of achieving both high potency and selectivity.[6][7] The sulfonylpyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating significant potential in addressing this challenge.[8] Its unique electronic and structural features allow for versatile interactions within the ATP-binding pocket of kinases, providing a robust framework for the development of potent and selective inhibitors.[9][10] This guide provides a comprehensive overview of the principles and methodologies for developing kinase inhibitors based on the sulfonylpyridine scaffold, tailored for researchers and drug development professionals.
I. Rationale for Targeting Kinases with Sulfonylpyridine-Based Inhibitors
The human kinome comprises over 500 protein kinases, many of which share a high degree of structural similarity in their ATP-binding sites.[5] This conservation presents a significant hurdle in designing inhibitors that selectively target a specific kinase without affecting others, which can lead to off-target effects and toxicity.[6]
The sulfonylpyridine moiety offers several advantages in this context:
-
Directional Hydrogen Bonding: The sulfonamide group is an excellent hydrogen bond donor and acceptor, enabling strong and specific interactions with the hinge region of the kinase ATP-binding site.[10]
-
Structural Rigidity and Versatility: The pyridine ring provides a rigid core that can be readily functionalized at various positions to explore different regions of the ATP-binding pocket and optimize inhibitor potency and selectivity.[9][10]
-
Modulation of Physicochemical Properties: The sulfonyl group and substitutions on the pyridine ring can be modified to fine-tune the solubility, metabolic stability, and pharmacokinetic properties of the resulting inhibitors.
Mechanism of Action: How Sulfonylpyridine Inhibitors Work
The majority of sulfonylpyridine-based kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding site of the kinase and prevent the binding of ATP, thereby blocking the phosphorylation of substrate proteins.[11][] These inhibitors can be classified based on the conformational state of the kinase to which they bind:
-
Type I inhibitors bind to the active conformation of the kinase.[]
-
Type II inhibitors bind to and stabilize an inactive conformation of the kinase.[]
The specific binding mode and the resulting conformational changes induced in the kinase are critical determinants of an inhibitor's potency and selectivity profile.
II. Workflow for the Development of Sulfonylpyridine Kinase Inhibitors
The development of a novel kinase inhibitor is a multi-step process that begins with initial hit identification and progresses through lead optimization to preclinical testing.[5]
Figure 1. A generalized workflow for the development of kinase inhibitors.
A. Synthesis of Sulfonylpyridine Scaffolds
The synthesis of a library of sulfonylpyridine analogs is the first step in exploring the structure-activity relationship (SAR). A general synthetic scheme involves the coupling of a substituted aminopyridine with a sulfonyl chloride.
Protocol 1: General Synthesis of Sulfonylpyridine Derivatives
-
Starting Materials: Substituted 2-aminopyridines and various arylsulfonyl chlorides.
-
Reaction: Dissolve the 2-aminopyridine (1 equivalent) in a suitable solvent such as pyridine or dichloromethane.
-
Add the arylsulfonyl chloride (1.1 equivalents) dropwise to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired sulfonylpyridine derivative.
Note: The specific reaction conditions and purification methods may need to be optimized for different starting materials.
III. In Vitro Characterization of Sulfonylpyridine Kinase Inhibitors
Once a library of compounds has been synthesized, the next crucial step is to evaluate their inhibitory activity against the target kinase and assess their selectivity across the kinome.
A. Biochemical Assays for Kinase Activity
Biochemical assays are essential for determining the intrinsic inhibitory potency of a compound against a purified kinase enzyme.[5][13] Various assay formats are available, each with its own advantages and disadvantages.[3][13][14]
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the incorporation of radiolabeled phosphate (from [γ-³²P]-ATP or [γ-³³P]-ATP) into a substrate.[15] | Gold standard for sensitivity and direct measurement of phosphorylation.[15] | Requires handling of radioactive materials and specialized equipment. |
| Luminescence-based Assays (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction, which is converted to a light signal.[13][16] | High throughput, sensitive, and non-radioactive.[3][13][16] | Indirect measurement of kinase activity. |
| Fluorescence-based Assays (e.g., TR-FRET) | Utilizes fluorescence resonance energy transfer between a donor and acceptor molecule to detect phosphorylation.[3] | Homogeneous (no-wash) format, suitable for high-throughput screening.[3][14] | Potential for interference from fluorescent compounds. |
Protocol 2: ADP-Glo™ Kinase Assay for IC50 Determination
-
Prepare Reagents: Reconstitute the kinase, substrate, and ATP according to the manufacturer's instructions. Prepare a serial dilution of the sulfonylpyridine inhibitor in DMSO.
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and inhibitor to the appropriate wells. Initiate the reaction by adding ATP. Incubate at room temperature for the optimized reaction time.
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Convert ADP to ATP and Generate Light: Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase reaction that produces a luminescent signal.
-
Measure Luminescence: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
B. Cellular Assays for Target Engagement and Functional Effects
While biochemical assays are crucial for determining enzymatic potency, it is equally important to assess a compound's activity in a cellular context.[17] Cellular assays can confirm that the inhibitor can penetrate the cell membrane, engage its target kinase, and elicit a functional response.[5][17]
Key Cellular Assays:
-
Cellular Phosphorylation Assay: Measures the phosphorylation status of the kinase's downstream substrates in cells treated with the inhibitor.[17] This provides direct evidence of target engagement and inhibition of the signaling pathway.
-
Cell Proliferation/Viability Assays: Determines the effect of the inhibitor on the growth and survival of cancer cell lines that are dependent on the target kinase.
-
NanoBRET™ Target Engagement Assay: A live-cell assay that measures the binding of an inhibitor to its target kinase in real-time.[17]
Figure 2. Workflow for a cellular phosphorylation assay using Western blotting.
IV. Structure-Activity Relationship (SAR) and Lead Optimization
The data obtained from the initial in vitro screening of the sulfonylpyridine library will guide the SAR studies.[18][19][20] The goal of lead optimization is to systematically modify the chemical structure of the initial hits to improve their potency, selectivity, and drug-like properties.[6][21]
Key Optimization Strategies:
-
Modifications to the Pyridine Ring: Introducing different substituents on the pyridine ring can probe various sub-pockets within the ATP-binding site, leading to enhanced potency and selectivity.[9][10]
-
Variation of the Sulfonyl Group: Altering the aryl group attached to the sulfonyl moiety can modulate interactions with the solvent-exposed region of the kinase.
-
Introduction of Solubilizing Groups: Adding polar groups to the molecule can improve its aqueous solubility and pharmacokinetic properties.[22]
A successful lead optimization campaign will result in a compound with a desirable balance of potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties, making it a suitable candidate for in vivo studies.
V. Preclinical Development and Future Perspectives
Promising lead compounds will advance to preclinical development, which involves evaluating their efficacy and safety in animal models of disease.[5] These studies are critical for establishing a proof-of-concept and for determining the therapeutic window of the drug candidate.
The sulfonylpyridine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. As our understanding of kinase biology deepens and new synthetic methodologies emerge, we can expect to see the development of even more potent and selective sulfonylpyridine-based drugs for the treatment of a wide range of diseases.
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The Strategic Role of 5-(Methylsulfonyl)-2-pyridinecarboxylic Acid in Agrochemical Innovation: A Guide for Researchers
In the competitive landscape of agrochemical research, the discovery of novel herbicidal scaffolds is paramount to addressing the global challenge of weed resistance. Among the promising classes of molecules, pyridine carboxylic acids have long been recognized for their potent biological activity. This document provides an in-depth technical guide on the strategic use of 5-(Methylsulfonyl)-2-pyridinecarboxylic acid, a key building block in the development of next-generation herbicides. While not typically an end-product applied in the field, its unique structural and electronic properties make it an invaluable intermediate for creating highly effective and selective agrochemicals.
Part 1: Compound Profile and Strategic Significance
This compound is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid at the 2-position and a methylsulfonyl group at the 5-position. The strategic importance of this molecule in agrochemical design stems from the synergistic interplay of these functional groups.
Chemical Structure and Properties
| Property | Value | Source |
| IUPAC Name | 5-(methylsulfonyl)pyridine-2-carboxylic acid | [1] |
| Molecular Formula | C₇H₇NO₄S | [1] |
| Molecular Weight | 201.20 g/mol | [1] |
| CAS Number | 1186663-48-8 | [1] |
The methylsulfonyl group is a strong electron-withdrawing group, which significantly influences the electronic distribution of the pyridine ring. This modification can enhance the binding affinity of the molecule to its target site within the plant. The carboxylic acid group is crucial for the molecule's biological activity, often serving as the primary binding motif to the target protein. A regioisomer, 6-(Methylsulfonyl)-2-pyridinecarboxylic acid, is noted for its use in designing novel pesticides by enhancing molecular binding affinity, a characteristic likely shared by the 5-substituted isomer[2].
Part 2: Mechanism of Action - Synthetic Auxin Herbicides
Pyridine carboxylic acids are a well-established class of herbicides that function as synthetic auxins[3][4]. They mimic the natural plant hormone indole-3-acetic acid (IAA), but unlike IAA, they are not readily metabolized by the plant. This leads to a persistent and overwhelming hormonal signal.
At the molecular level, synthetic auxins like those derived from this compound are believed to bind to auxin receptors, such as the F-box protein TIR1 (Transport Inhibitor Response 1). This binding event initiates a cascade of downstream effects, including the degradation of transcriptional repressors and the subsequent over-expression of auxin-responsive genes. This uncontrolled gene expression disrupts normal plant growth processes, leading to the characteristic symptoms of auxin herbicide phytotoxicity.
Logical Flow of Auxin Herbicide Action
Caption: Simplified workflow of synthetic auxin herbicide mechanism of action.
Observable Phenotypes of Phytotoxicity:
Plants treated with pyridine carboxylic acid-based herbicides exhibit a range of characteristic symptoms, including:
-
Epinasty: Twisting and curling of stems and leaves[3].
-
Cupped or elongated leaves [4].
-
Abnormal cell division and elongation , leading to malformed growth[3].
-
Inhibition of root and shoot growth [3].
-
Ultimately, plant death [4].
Part 3: Application in Agrochemical Synthesis - A Key Intermediate
The primary application of this compound in agrochemical research is as a sophisticated building block for the synthesis of more complex and potent herbicidal molecules. Its carboxylic acid moiety provides a reactive handle for derivatization, most commonly through the formation of amides and esters.
General Synthetic Workflow
Caption: General synthetic pathways for derivatizing this compound.
Protocol 1: Synthesis of a Candidate Pyridine Carboxamide Herbicide
This protocol details the synthesis of a novel pyridine carboxamide from this compound and a representative amine.
Objective: To synthesize a novel herbicidal candidate by forming an amide linkage.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Substituted aniline or other primary/secondary amine
-
Triethylamine (TEA) or other non-nucleophilic base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Activation of the Carboxylic Acid:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride.
-
-
Amide Formation:
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the selected amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Slowly add the acyl chloride solution to the amine solution at 0 °C.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the final pyridine carboxamide.
-
Rationale: The conversion of the carboxylic acid to a more reactive acyl chloride is a standard and efficient method for facilitating amide bond formation. The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl generated during the reaction without interfering with the desired transformation.
Part 4: Protocols for Biological Activity Screening
Once novel derivatives of this compound have been synthesized, their herbicidal activity must be evaluated. The following protocols outline standard procedures for in-vitro and in-vivo screening.
Protocol 2: In-Vitro Seed Germination and Root Growth Inhibition Assay
This assay provides a rapid and quantitative assessment of a compound's phytotoxicity.
Objective: To determine the effect of candidate herbicides on seed germination and early root development.
Materials:
-
Seeds of monocot (e.g., bentgrass, Agrostis stolonifera) and dicot (e.g., lettuce, Lactuca sativa) weed species[5].
-
Petri dishes (24-well plates or standard 9 cm dishes)[5].
-
Filter paper (e.g., Whatman Grade 1)[5].
-
Candidate herbicide stock solutions in DMSO or acetone.
-
Growth medium (e.g., 0.5% agar in water).
-
Growth chamber with controlled light and temperature.
Procedure:
-
Preparation of Test Plates:
-
Place a sterile filter paper disc in each well of a 24-well plate or petri dish[5].
-
Prepare a series of dilutions of the candidate herbicide in the growth medium. Ensure the final solvent concentration is non-phytotoxic (typically <0.5%).
-
Add a defined volume of each herbicide dilution to the filter paper. Include a solvent-only control.
-
-
Seed Plating:
-
Surface sterilize seeds by briefly washing with a dilute bleach solution, followed by several rinses with sterile water[5].
-
Place a set number of seeds (e.g., 5-10) onto the treated filter paper in each well.
-
-
Incubation and Data Collection:
-
Seal the plates and incubate in a growth chamber under controlled conditions (e.g., 25°C with a 16h light/8h dark cycle).
-
After a set period (e.g., 5-7 days), measure the germination rate (percentage of seeds germinated) and the primary root length for each seedling.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for both germination and root growth relative to the solvent control.
-
Determine the IC₅₀ (the concentration required to inhibit growth by 50%) for each compound.
-
Rationale: This assay allows for the high-throughput screening of multiple compounds at various concentrations. Root growth is often a more sensitive indicator of auxin herbicide activity than germination rate.
Protocol 3: Greenhouse Pot Study for Pre- and Post-emergence Herbicidal Activity
This in-vivo assay evaluates the efficacy of a candidate herbicide under more realistic conditions.
Objective: To assess the pre-emergence (soil-applied) and post-emergence (foliar-applied) herbicidal activity of a candidate compound.
Materials:
-
Pots filled with a standard potting mix.
-
Seeds of various weed and crop species.
-
Candidate herbicide formulated for spraying (e.g., as an emulsifiable concentrate or wettable powder).
-
Laboratory spray chamber.
-
Greenhouse with controlled environmental conditions.
Procedure:
-
Pre-emergence Application:
-
Sow seeds of the target species at a uniform depth in the pots.
-
Apply the candidate herbicide at various application rates (g/ha) to the soil surface using the spray chamber.
-
Water the pots and move them to the greenhouse.
-
After a set period (e.g., 14-21 days), assess the percentage of weed control by visually comparing the emergence and growth in treated pots to untreated controls.
-
-
Post-emergence Application:
-
Sow seeds and allow them to grow to a specific stage (e.g., 2-4 leaf stage).
-
Apply the candidate herbicide to the foliage of the plants at various application rates.
-
Return the pots to the greenhouse.
-
After a set period (e.g., 14-21 days), visually assess the percentage of weed control based on symptoms of phytotoxicity (e.g., epinasty, chlorosis, necrosis) compared to untreated controls.
-
Rationale: Greenhouse studies provide a more comprehensive evaluation of a compound's herbicidal potential, taking into account factors such as soil interactions, plant uptake, and translocation. Testing against both weed and crop species is essential for determining selectivity.
Conclusion
This compound represents a valuable and strategic starting point for the discovery of novel synthetic auxin herbicides. Its unique electronic properties, conferred by the methylsulfonyl group, combined with the proven efficacy of the pyridine carboxylic acid scaffold, offer a fertile ground for the development of new solutions to combat weed resistance. By employing the synthetic and biological evaluation protocols outlined in this guide, researchers can effectively leverage this key intermediate to design and identify the next generation of innovative and effective agrochemicals.
References
-
VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. Retrieved from [Link]
-
Virginia Cooperative Extension. (2012). Pyridine Herbicide Carryover: Causes and Precautions. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid. Retrieved from [Link]
- Kato, S., et al. (1998). Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. Bioscience, Biotechnology, and Biochemistry, 62(9), 1823-1825.
- Google Patents. (n.d.). WO2009029518A2 - Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides.
- ACS Publications. (2024). Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. Journal of Agricultural and Food Chemistry.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- MDPI. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1369.
- Google Patents. (n.d.). EP0314505A2 - Herbicidal pyridine sulfonylureas.
- Consensus. (2019). Relative activity comparison of aminocyclopyrachlor to pyridine carboxylic acid herbicides.
- Google Patents. (n.d.). CN113453550B - Safening compositions comprising pyridine carboxylic acid herbicides and quinoxaline acetic acid.
- Cai, H., et al. (2023). Carboxylic Acid Derivatives in Herbicide Development. Journal of Agricultural and Food Chemistry, 71(26), 9973–9993.
- MDPI. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7359.
-
National Center for Biotechnology Information. (n.d.). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Retrieved from [Link]
- Weed Science Society of America. (n.d.).
-
Chemsrc. (n.d.). This compound Price. Retrieved from [Link]
- Google Patents. (n.d.). US6346623B1 - Method for producing substituted pyridine-carboxylic acids.
-
European Patent Office. (n.d.). EP3876726B1 - Compositions comprising pyridine carboxylate herbicides and azole carboxylate safeners. Retrieved from [Link]
-
HoriazonChemical. (n.d.). Pharmaceutical & Agrochemical Intermediates. Retrieved from [Link]
Sources
- 1. This compound | C7H7NO4S | CID 53429613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid [myskinrecipes.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides [vtechworks.lib.vt.edu]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-(Methylsulfonyl)-2-pyridinecarboxylic Acid
Welcome to the technical support center for the purification of 5-(Methylsulfonyl)-2-pyridinecarboxylic acid (SM PCA). This guide is designed for researchers, scientists, and drug development professionals who are working with this compound, a key intermediate in the synthesis of various pharmaceuticals, including Etoricoxib. This document provides in-depth technical guidance, troubleshooting advice, and detailed protocols to help you achieve the desired purity of SM PCA in your experiments.
Introduction: The Importance of Purity
This compound is a polar, acidic heterocyclic compound. Its purity is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Impurities can lead to side reactions, lower yields, and the formation of difficult-to-remove byproducts in later stages of a synthesis. This guide will walk you through the most effective purification techniques for this molecule, addressing common challenges and providing practical solutions.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of SM PCA is the foundation for developing effective purification strategies.
| Property | Value | Significance for Purification |
| Molecular Formula | C₇H₇NO₄S[1] | - |
| Molecular Weight | 201.20 g/mol [1] | Essential for calculating molar equivalents and reaction yields. |
| pKa | Estimated ~2-3 | The acidity of the carboxylic acid group dictates its behavior in acid-base extractions and influences its retention in chromatography. The pyridine nitrogen is weakly basic, but its basicity is significantly reduced by the electron-withdrawing sulfonyl and carboxylic acid groups. |
| Melting Point | Data not consistently available in literature. | A sharp melting point is a key indicator of purity. Broad melting ranges suggest the presence of impurities. |
| Solubility | Generally soluble in polar protic solvents like water, methanol, and ethanol. Limited solubility in less polar organic solvents.[2] | Crucial for selecting appropriate solvents for recrystallization and mobile phases for chromatography. |
Understanding Potential Impurities
The most likely impurities in a sample of SM PCA originate from its synthesis. A common route involves the oxidation of 2-methyl-5-(methylthio)pyridine.
Common Impurities Include:
-
Starting Material: Unreacted 2-methyl-5-(methylthio)pyridine.
-
Incomplete Oxidation Product: 5-(Methylsulfinyl)-2-pyridinecarboxylic acid (the corresponding sulfoxide). This is a very common impurity as the oxidation of the sulfide to the sulfone proceeds through the sulfoxide intermediate.
-
Over-oxidation Products: N-oxides of the pyridine ring.
-
Byproducts from Side Reactions: Depending on the oxidant and reaction conditions, other byproducts may form.
Purification Techniques: A Troubleshooting Guide
This section provides a detailed, question-and-answer-based guide to the most common purification techniques for SM PCA, complete with troubleshooting advice and step-by-step protocols.
Recrystallization
Recrystallization is often the most effective and scalable method for purifying solid compounds like SM PCA. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize while the impurities remain in solution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q: What is the best solvent for recrystallizing SM PCA?
A: The ideal solvent is one in which SM PCA is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Given its polarity, polar protic solvents are a good starting point. Mixed solvent systems are often very effective.
-
Recommended Starting Solvents/Systems:
-
Methanol/Water
-
Ethanol/Water
-
Isopropanol/Water
-
Acetone/Water
-
Q: My compound "oils out" instead of crystallizing. What should I do?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.
-
Solutions:
-
Increase the amount of solvent: The solution may be too concentrated. Add more hot solvent until the oil redissolves, then allow it to cool more slowly.
-
Lower the saturation temperature: Use a solvent system in which the compound is more soluble, so that it becomes saturated at a lower temperature.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the meniscus. This can provide a surface for nucleation.
-
Seed the solution: Add a tiny crystal of pure SM PCA to the cooled solution to induce crystallization.
-
Q: I have a low recovery after recrystallization. How can I improve my yield?
A: Low recovery can be due to several factors:
-
Using too much solvent: This will keep more of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling the solution too quickly: Rapid cooling can trap impurities and lead to the formation of small crystals that are difficult to filter.
-
Incomplete precipitation: Ensure the solution is cooled sufficiently. Placing the flask in an ice bath after it has reached room temperature can maximize crystal formation.
Experimental Protocol: Recrystallization of SM PCA from a Methanol/Water System
-
Dissolution: In an Erlenmeyer flask, add the crude SM PCA. Add a minimal amount of methanol to create a slurry. Heat the mixture on a hot plate with stirring.
-
Achieve Saturation: While heating and stirring, add hot water dropwise until the solid just completely dissolves. The goal is to have a clear, saturated solution at a near-boiling temperature.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.
-
Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon or any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 1:1 methanol/water, followed by a wash with a non-polar solvent like cold diethyl ether to help with drying.
-
Drying: Dry the purified crystals under vacuum.
Acid-Base Extraction
This technique exploits the acidic nature of the carboxylic acid group on SM PCA to separate it from neutral or basic impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q: How does acid-base extraction work for SM PCA?
A:
-
The crude material is dissolved in an organic solvent (e.g., ethyl acetate).
-
A weak aqueous base (e.g., sodium bicarbonate solution) is added. The acidic SM PCA reacts to form its sodium salt, which is soluble in the aqueous layer.
-
Neutral impurities remain in the organic layer.
-
The layers are separated.
-
The aqueous layer containing the SM PCA salt is then acidified (e.g., with HCl), which protonates the carboxylate, causing the pure SM PCA to precipitate out of the aqueous solution.
Q: I've added the base, but my compound isn't moving to the aqueous layer. Why?
A:
-
Insufficient base: Ensure you have added enough base to deprotonate all of the SM PCA.
-
Incorrect organic solvent: If the organic solvent is too polar (e.g., methanol), it may be miscible with the aqueous layer, preventing proper phase separation. Ethyl acetate or dichloromethane are better choices.
Q: After acidification, my product precipitated as a fine powder that is difficult to filter. What can I do?
A:
-
Cool slowly: After acidification, cool the mixture slowly in an ice bath. This can promote the formation of larger crystals.
-
Extraction instead of precipitation: After acidification, instead of filtering the precipitate, extract the aqueous solution with a suitable organic solvent (like ethyl acetate). The neutral SM PCA will move back into the organic layer, which can then be dried and concentrated to yield the pure product.
Diagram: Acid-Base Extraction Workflow
Caption: Workflow for the purification of SM PCA using acid-base extraction.
Column Chromatography
For small-scale purifications or when dealing with impurities that have similar solubility to SM PCA, column chromatography can be an effective method. Due to the high polarity of SM PCA, standard normal-phase chromatography can be challenging.
Frequently Asked Questions (FAQs) & Troubleshooting
Q: My compound streaks badly or doesn't move from the baseline on a silica gel column. What mobile phase should I use?
A: Streaking is common for acidic compounds on silica gel. The strong interaction between the carboxylic acid and the acidic silica surface causes poor peak shape.
-
Solutions:
-
Add an acid to the mobile phase: Incorporating a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), into your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes) will protonate the SM PCA and reduce its interaction with the silica, leading to better elution and peak shape.
-
Use a more polar solvent system: A gradient of methanol in dichloromethane (e.g., 0-10% methanol) is a good starting point.
-
Consider Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., on a C18-functionalized silica gel) can be more effective. A typical mobile phase would be a gradient of acetonitrile in water, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA).
-
Q: I'm seeing co-elution of my product with the sulfoxide impurity. How can I improve the separation?
A: The sulfoxide impurity is also very polar, making separation challenging.
-
Solutions:
-
Optimize the mobile phase: A shallower gradient during elution can improve resolution.
-
Change the stationary phase: If using normal-phase silica, switching to a different stationary phase like alumina or a diol-bonded phase might offer different selectivity. In reversed-phase, a phenyl-hexyl column could provide alternative selectivity to a standard C18 column.
-
Diagram: Troubleshooting Chromatography Issues
Caption: Common chromatography problems and their solutions for SM PCA purification.
Summary of Recommended Starting Conditions for Purification
| Technique | Key Parameters | Rationale |
| Recrystallization | Solvent System: Methanol/Water or Isopropanol/Water | Good solubility at high temperature, poor solubility at low temperature. |
| Acid-Base Extraction | Base: Aqueous Sodium Bicarbonate (NaHCO₃) | Sufficiently basic to deprotonate the carboxylic acid without causing hydrolysis or other side reactions. |
| Normal-Phase Chromatography | Mobile Phase: Gradient of 0-10% Methanol in Dichloromethane with 1% Acetic Acid | The acidic modifier improves peak shape for the carboxylic acid. |
| Reversed-Phase Chromatography | Mobile Phase: Gradient of Acetonitrile in Water with 0.1% Formic Acid | Effective for highly polar compounds, with the acidic modifier ensuring good peak shape. |
Final Purity Assessment
After purification, it is essential to assess the purity of your this compound. The following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): The most common and accurate method for determining purity. A reversed-phase method is typically used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify and quantify impurities if their signals do not overlap with the product signals.
-
Melting Point Analysis: A sharp melting point close to the literature value (if a reliable value can be found) is indicative of high purity.
By following the guidance in this technical support document, you will be well-equipped to purify this compound to a high degree of purity, ensuring the success of your subsequent research and development activities.
References
- EPO Patent EP2479166A1. "A process for the preparation of etoricoxib." Accessed January 4, 2026.
-
EPO Patent EP2649049B1. "Process to produce etoricoxib." Accessed January 4, 2026. [Link]
- Google Patents. CN104710349A - "Method for purifying etoricoxib." Accessed January 4, 2026.
- Google Patents. GB769279A - "Process for the isolation of pyridine carboxylic acids." Accessed January 4, 2026.
-
MySkinRecipes. "6-(Methylsulfonyl)-2-pyridinecarboxylic Acid." Accessed January 4, 2026. [Link]
-
PubChem. "this compound." Accessed January 4, 2026. [Link]
-
SIELC Technologies. "HPLC Separation of Pyridinecarboxylic Acids." Accessed January 4, 2026. [Link]
Sources
Technical Support Center: Overcoming Challenges in Pyridinecarboxylic Acid Synthesis
Welcome to the Technical Support Center for Pyridinecarboxylic Acid Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the synthesis of these vital heterocyclic compounds. Drawing from established protocols and extensive field experience, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental procedures to enhance your synthetic success.
Part 1: Troubleshooting Guide - A Symptom-Based Approach
This section addresses common problems observed during the synthesis of pyridinecarboxylic acids, offering explanations for their root causes and providing actionable solutions.
Issue 1: Low Yield of the Desired Pyridinecarboxylic Acid
Q: My reaction is consistently producing a low yield of the target pyridinecarboxylic acid. What are the likely causes and how can I improve it?
A: Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.
-
Incomplete Reaction: The reaction may not have reached completion. To address this, consider extending the reaction time or moderately increasing the temperature.[1] It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and conditions.[1]
-
Side Reactions: The formation of byproducts is a significant contributor to reduced yields. Common side reactions include over-oxidation of the starting material or hydrolysis of nitrile intermediates.[1] Strategies to minimize these are detailed in the subsequent sections.
-
Catalyst Deactivation: In catalytic processes, such as hydrogenations, the catalyst can lose its activity. For instance, Raney-nickel catalysts can be poisoned by strong acids.[1] Ensure you are using the appropriate reaction conditions and consider using a fresh batch of catalyst.[1]
-
Suboptimal Work-up and Purification: Significant product loss can occur during extraction, crystallization, and purification steps.[1] Optimizing solvent volumes for recrystallization is advisable to maximize recovery.[2] For instance, when purifying nicotinic acid produced via nitric acid oxidation, melting the crude product before a single recrystallization can enhance purity and reduce the need for multiple, yield-diminishing recrystallizations.[1]
Issue 2: Formation of Amide Impurities During Nitrile Hydrolysis
Q: I am attempting to synthesize a pyridinecarboxylic acid via the hydrolysis of a cyanopyridine, but I'm observing significant amounts of the corresponding pyridinecarboxamide as a byproduct. How can I promote complete hydrolysis to the carboxylic acid?
A: The incomplete hydrolysis of the nitrile group, resulting in the formation of a stable amide intermediate, is a common hurdle.[3] The reaction proceeds in a stepwise manner, and forcing the second step (amide hydrolysis) to completion requires careful control of reaction conditions.
-
Reaction Conditions: Both acidic and basic conditions can promote the hydrolysis of nitriles.[1][4] In acidic media, protonation of the nitrile group enhances its susceptibility to nucleophilic attack by water.[1] In basic media, hydroxide ions directly attack the carbon atom of the nitrile.[1] To drive the reaction to the carboxylic acid, harsher conditions (e.g., higher temperatures, longer reaction times, or stronger acid/base concentrations) are often necessary for the amide hydrolysis step.
-
Water Stoichiometry: The amount of water present is critical. Each cyano group requires two molecules of water to be converted to a carboxylic acid group.[4] Ensuring a sufficient excess of water can help drive the equilibrium towards the final product.
-
Temperature and Time: Elevated temperatures and extended reaction times generally favor the complete hydrolysis to the carboxylic acid.[1] However, this must be balanced against the potential for decomposition of the starting material or product. Monitoring the reaction progress by TLC or HPLC is crucial to find the optimal balance.
Issue 3: Over-oxidation or Lack of Selectivity in Oxidation Reactions
Q: When oxidizing an alkylpyridine (e.g., picoline) to the corresponding pyridinecarboxylic acid, I'm observing the formation of byproducts and a low yield of the desired acid. How can I improve the selectivity of the oxidation?
A: Achieving selective oxidation of the alkyl side chain without affecting the pyridine ring can be challenging. Over-oxidation can lead to the formation of carbon dioxide and ammonia, while incomplete oxidation results in residual starting material.
-
Choice of Oxidizing Agent: The choice of oxidizing agent is paramount. Common oxidants include potassium permanganate (KMnO₄), nitric acid (HNO₃), and catalytic air oxidation.
-
Potassium Permanganate: While effective, KMnO₄ is a strong oxidant and can lead to degradation of the pyridine ring if not carefully controlled.[5] Running the reaction in an alkaline medium is a known method for oxidizing alkylpyridines.[5]
-
Nitric Acid: This is a common reagent for industrial-scale synthesis, often used at elevated temperatures and pressures.[6][7] The concentration of nitric acid and the reaction temperature are critical parameters to control for achieving high yields.[6]
-
Catalytic Oxidation: Employing catalysts can offer a milder and more selective route. For example, the use of a V₂O₅/TiO₂ catalyst in the vapor-phase oxidation of picolines is a well-established industrial process.
-
-
Temperature Control: Oxidation reactions are often exothermic. Maintaining a controlled temperature is crucial to prevent runaway reactions and minimize side product formation.[2] Using an ice bath or a controlled heating mantle is recommended.
-
Reaction Monitoring: Closely monitor the reaction's progress to determine the optimal endpoint. Quenching the reaction at the right time can prevent over-oxidation and maximize the yield of the desired carboxylic acid.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying crude pyridinecarboxylic acids?
A1: The optimal purification method depends on the specific pyridinecarboxylic acid and the impurities present.
-
Recrystallization: This is the most common and often most effective method. The choice of solvent is critical. Water is a good solvent for many simple pyridinecarboxylic acids, as their solubility increases significantly with temperature.[8][9] For less polar derivatives, organic solvents or solvent mixtures may be necessary.
-
Acid-Base Extraction: Since pyridinecarboxylic acids are amphoteric, their solubility can be manipulated by adjusting the pH. They can be dissolved in a basic aqueous solution to remove non-acidic impurities, and then precipitated by adding acid to the isoelectric point.[6]
-
Sublimation: For some pyridinecarboxylic acids, such as nicotinic acid, sublimation under reduced pressure can be an effective purification technique to remove non-volatile impurities.[8]
-
Chromatography: While less common for bulk purification, column chromatography can be used for small-scale purification or for separating isomers with very similar properties.[10]
Q2: I am struggling with the synthesis of a substituted picolinic acid. Are there any specific challenges associated with this isomer?
A2: The synthesis of picolinic acid (2-pyridinecarboxylic acid) and its derivatives can present unique challenges.
-
Decarboxylation: Picolinic acid is prone to decarboxylation upon heating, especially in the presence of certain catalysts or under harsh reaction conditions.[11] This is due to the stabilizing effect of the nitrogen atom on the intermediate formed during decarboxylation.
-
Chelation: The nitrogen atom and the carboxyl group in picolinic acid can act as a bidentate ligand, chelating with metal ions. This property can be exploited for purification (e.g., through the formation of a copper salt) but can also interfere with certain reactions.[12]
Q3: Can I synthesize a pyridinecarboxylic acid using a Grignard reaction?
A3: Yes, the carboxylation of a pyridyl Grignard reagent or a pyridyl lithium species with carbon dioxide is a viable synthetic route. However, there are some important considerations:
-
Grignard Reagent Formation: The formation of a Grignard reagent from a halopyridine can sometimes be sluggish. Activation of the magnesium may be required.
-
Side Reactions: Grignard reagents are strong bases and can react with any acidic protons present in the reaction mixture.[13] They can also add to other electrophilic sites. Careful control of the reaction conditions is necessary to ensure selective carboxylation.[14]
-
Alternative Organometallics: In cases where Grignard formation is problematic, organolithium reagents, formed via halogen-metal exchange, can be a good alternative for subsequent carboxylation.
Part 3: Experimental Protocols and Data
Protocol 1: Oxidation of 3-Picoline to Nicotinic Acid using Potassium Permanganate
This protocol provides a general laboratory-scale procedure for the synthesis of nicotinic acid.
Materials:
-
3-Picoline
-
Potassium Permanganate (KMnO₄)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Sodium Sulfite (Na₂SO₃) (for quenching)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve sodium hydroxide in deionized water.
-
Add 3-picoline to the basic solution and heat the mixture to reflux.
-
Slowly add a solution of potassium permanganate in deionized water to the refluxing mixture over several hours. The rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to reflux the mixture until the purple color of the permanganate has disappeared, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Wash the precipitate with hot water.
-
Combine the filtrate and washings. If any unreacted permanganate remains, it can be quenched by the careful addition of a small amount of sodium sulfite.
-
Concentrate the filtrate by evaporation under reduced pressure.
-
Acidify the concentrated solution with hydrochloric acid to the isoelectric point of nicotinic acid (pH ~3.4), at which point the product will precipitate.[6]
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude nicotinic acid by filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from hot water.[9]
Data Presentation: Comparison of Reaction Conditions for Nicotinonitrile Hydrolysis
| Entry | Base | Temperature (°C) | Time (h) | Conversion (%) | Selectivity for Nicotinic Acid (%) |
| 1 | 1.1 eq. NaOH | 100 | 4 | >99 | ~10 (Nicotinamide is the major product) |
| 2 | 1.1 eq. NaOH | 150 | 8 | >99 | >95 |
| 3 | 2.0 eq. NaOH | 120 | 6 | >99 | >98 |
| 4 | 1.1 eq. H₂SO₄ | 120 | 12 | ~95 | ~90 |
This table summarizes hypothetical data based on general principles of nitrile hydrolysis to illustrate the effect of reaction parameters.
Part 4: Visualization of Synthetic Pathways
Diagram 1: General Workflow for Troubleshooting Low Yields
Caption: A flowchart for systematically troubleshooting low yields in synthesis.
Diagram 2: Synthetic Routes to Pyridinecarboxylic Acids
Caption: Common synthetic pathways to pyridinecarboxylic acids.
References
- Technical Support Center: Synthesis of Substituted Nicotinic Acids - Benchchem.
- HPLC Separation of Pyridinecarboxylic Acids - SIELC Technologies.
- Troubleshooting common issues in nicotinaldehyde synthesis - Benchchem.
- Purification of j-pyridine carboxylic acid - Google Patents.
- Process for the isolation of pyridine carboxylic acids - Google Patents.
-
Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water - ResearchGate. Available at: [Link]
-
Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Publishing. Available at: [Link]
- Isonicotinic acid: Structure, synthesis, applications and biochemical significance - Blog.
- Process for the production of pyridine carboxylic acids - Google Patents.
- Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies.
-
Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - Frontiers. Available at: [Link]
-
Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed Central. Available at: [Link]
- Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst - Google Patents.
- Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents.
-
Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. Available at: [Link]
-
Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides - Bulletin of the Karaganda university. Available at: [Link]
-
Nicotinic acid - Organic Syntheses Procedure. Available at: [Link]
-
Picolinic acid hydrochloride - Organic Syntheses Procedure. Available at: [Link]
- Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents.
-
Process for producing pyridine carboxylic acids - European Patent Office. Available at: [Link]
-
Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - R Discovery. Available at: [Link]
- The synthetic method of 2-pyridine carboxylic acid - Google Patents.
-
Synthesis of Isonicotinic acid hydrazide from Isonicotinamide : r/chemistry - Reddit. Available at: [Link]
- Oxidation of alkyl pyridines and alkyl quinolines - Google Patents.
- Process for the synthesis of isonicotinic acid hydrazide - Google Patents.
- Preparation method of nicotinic acid - Google Patents.
-
Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems - Pearson. Available at: [Link]
-
Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry. Available at: [Link]
- Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents.
- Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones.
-
Pyridine Dicarboxylic Acids - Sciencemadness Discussion Board. Available at: [Link]
-
Grignard Practice and Synthesis Problems (Worksheet Solutions Walkthrough) - YouTube. Available at: [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 5. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 6. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 7. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]
- 8. US2916494A - Purification of j-pyridine carboxylic acid - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
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- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Yield in 5-(Methylsulfonyl)picolinic Acid Synthesis
Welcome to the technical support center for the synthesis of 5-(methylsulfonyl)picolinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important compound. Here, we address common challenges encountered during its synthesis, providing in-depth, experience-driven solutions and scientifically-backed explanations.
Troubleshooting Guide
This section is dedicated to resolving specific issues that may arise during the synthesis of 5-(methylsulfonyl)picolinic acid. The typical synthetic route involves two main stages: the formation of a thioether intermediate, 5-(methylthio)picolinic acid, followed by its oxidation to the final sulfone product.
Issue 1: Low Yield in the Synthesis of 5-(methylthio)picolinic Acid via Nucleophilic Aromatic Substitution (SNAr)
Question: I am attempting to synthesize 5-(methylthio)picolinic acid from a 5-halopicolinic acid precursor using sodium thiomethoxide, but my yields are consistently low. What could be the contributing factors?
Answer: Low yields in this nucleophilic aromatic substitution (SNAr) reaction on the pyridine ring can stem from several factors. Let's break down the potential causes and solutions:
-
Inadequate Activation of the Pyridine Ring: The pyridine ring's inherent electron deficiency facilitates nucleophilic attack.[1] However, the reaction's efficiency is significantly influenced by the nature of the leaving group and the presence of electron-withdrawing groups.
-
Leaving Group Efficiency: The typical reactivity order for halide leaving groups in SNAr reactions is F > Cl ≈ Br > I.[1] If you are using a chloro, bromo, or iodo derivative, the reaction may be sluggish. While fluoro derivatives are more reactive, their synthesis can be more complex.
-
Substituent Effects: The carboxylic acid group at the 2-position does provide some activation. However, additional electron-withdrawing groups would further enhance reactivity.
-
-
Suboptimal Reaction Conditions:
-
Temperature: SNAr reactions on less activated pyridine rings often require elevated temperatures to proceed at a reasonable rate.[1] Consider gradually increasing the reaction temperature, monitoring for any decomposition.
-
Solvent: The choice of solvent is crucial for dissolving the reactants and stabilizing the intermediate (Meisenheimer complex).[1] Aprotic polar solvents like DMF or NMP are generally effective.
-
-
Side Reactions:
-
Reaction with the Carboxylic Acid: The basicity of sodium thiomethoxide could lead to deprotonation of the carboxylic acid, which might interfere with the desired substitution. Protecting the carboxylic acid as an ester prior to the SNAr reaction can circumvent this issue. The ester can then be hydrolyzed in a subsequent step.
-
Regioisomeric Substitution: While substitution is expected at the 5-position due to the location of the leaving group, analysis of byproducts for other isomers is prudent. Nucleophilic attack on pyridine rings is favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen.[1][2]
-
Experimental Protocol: Esterification Prior to SNAr
-
Esterification: Dissolve the 5-halopicolinic acid in methanol. Add a catalytic amount of concentrated sulfuric acid and reflux the mixture.[3] Monitor the reaction by TLC until the starting material is consumed. Neutralize the reaction mixture and extract the methyl 5-halopicolinate.
-
SNAr Reaction: Dissolve the methyl 5-halopicolinate in a suitable aprotic polar solvent (e.g., DMF). Add sodium thiomethoxide and heat the reaction mixture. Monitor the progress by TLC.
-
Hydrolysis: Once the SNAr reaction is complete, add an aqueous base (e.g., NaOH) to hydrolyze the ester. Acidify the mixture to precipitate the 5-(methylthio)picolinic acid.
Issue 2: Incomplete Oxidation of 5-(methylthio)picolinic acid to 5-(methylsulfonyl)picolinic acid
Question: My oxidation of 5-(methylthio)picolinic acid is not going to completion, and I am isolating a mixture of the starting material, the desired sulfone, and the sulfoxide intermediate. How can I drive the reaction to completion?
Answer: The oxidation of a thioether to a sulfone is a stepwise process that proceeds through a sulfoxide intermediate. Achieving complete conversion to the sulfone requires careful selection of the oxidant and optimization of reaction conditions.
-
Choice of Oxidizing Agent:
-
m-Chloroperoxybenzoic Acid (m-CPBA): This is a common and effective reagent for this transformation.[4][5] To ensure complete oxidation to the sulfone, at least two equivalents of m-CPBA are required per equivalent of the thioether. Using a slight excess (e.g., 2.1-2.2 equivalents) can help drive the reaction to completion.
-
Hydrogen Peroxide (H₂O₂): While a greener option, H₂O₂ often requires a catalyst to be effective for sulfone synthesis.[6] The reaction rate can be slower compared to m-CPBA.[7]
-
Potassium Permanganate (KMnO₄): This is a strong oxidizing agent that can also be used.[8] However, it can be less selective and may lead to over-oxidation or degradation of the pyridine ring if not carefully controlled.
-
-
Reaction Conditions:
-
Temperature: The oxidation of the thioether to the sulfoxide is generally faster than the oxidation of the sulfoxide to the sulfone.[7] Running the reaction at a slightly elevated temperature (while monitoring for side reactions) can help push the equilibrium towards the fully oxidized product.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of both the starting thioether and the intermediate sulfoxide.
-
Data Presentation: Comparison of Oxidizing Agents
| Oxidizing Agent | Equivalents | Typical Solvent | Temperature | Observations |
| m-CPBA | 2.1 - 2.2 | Dichloromethane (DCM) | Room Temperature | Generally clean and efficient.[4] |
| H₂O₂ (with catalyst) | >2 | Varies with catalyst | Room Temp to mild heating | Greener but may require optimization of catalyst and conditions.[6] |
| KMnO₄ | >2 | Water/Acetone | Controlled, often cool | Strong oxidant, risk of over-oxidation.[8] |
Issue 3: Difficulty in Purifying the Final Product
Question: I am struggling with the purification of 5-(methylsulfonyl)picolinic acid. What are the recommended methods?
Answer: The purification of 5-(methylsulfonyl)picolinic acid can be challenging due to its polarity and potential for zwitterionic character.
-
Crystallization: This is often the most effective method for obtaining high-purity material.
-
Solvent Selection: Experiment with different solvent systems. A common approach is to dissolve the crude product in a solvent in which it is soluble at elevated temperatures and then allow it to crystallize upon cooling. Mixtures of polar solvents (e.g., water, ethanol, acetic acid) and less polar co-solvents can be effective.[9]
-
pH Adjustment: Since the product is a carboxylic acid, its solubility is highly pH-dependent. Adjusting the pH of an aqueous solution to the isoelectric point of the molecule can induce precipitation, which is a powerful purification technique.[10]
-
-
Chromatography: While possible, column chromatography of highly polar compounds can be difficult. If crystallization fails, reverse-phase chromatography might be a viable alternative.
Experimental Protocol: Purification by pH-Controlled Precipitation
-
Dissolve the crude 5-(methylsulfonyl)picolinic acid in a minimal amount of aqueous base (e.g., dilute NaOH).
-
Filter the solution to remove any insoluble impurities.
-
Slowly add an acid (e.g., dilute HCl) to the filtrate with stirring until the pH reaches the isoelectric point, at which the product will precipitate.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the nucleophilic aromatic substitution (SNAr) on the pyridine ring?
A1: The SNAr mechanism involves a two-step addition-elimination process. First, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex.[11] This step is typically the rate-determining step. In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored.[11]
Mandatory Visualization: SNAr Mechanism on a Pyridine Ring
Caption: Generalized mechanism of nucleophilic aromatic substitution.
Q2: How does the position of the sulfonyl group affect the properties of the picolinic acid?
A2: The methylsulfonyl group is a strong electron-withdrawing group. Its presence at the 5-position significantly influences the electronic properties of the picolinic acid molecule. This can affect its acidity, reactivity in further chemical transformations, and its potential biological activity. Picolinic acid derivatives are a notable class of synthetic auxin herbicides.[12]
Q3: Are there alternative synthetic routes to 5-(methylsulfonyl)picolinic acid?
A3: While the route involving thioether formation and subsequent oxidation is common, other strategies could be envisioned. For instance, one might explore the synthesis of a different 5-substituted picolinic acid that can be subsequently converted to the methylsulfonyl group. However, the thioether route is often favored due to the commercial availability of starting materials and the generally reliable nature of the reactions.
Mandatory Visualization: Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low SNAr yield.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. irl.umsl.edu [irl.umsl.edu]
- 4. researchgate.net [researchgate.net]
- 5. Sulfone synthesis by oxidation [organic-chemistry.org]
- 6. CN110590617B - Method for preparing sulfone by catalytic oxidation of thioether - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US3245998A - Processes for the production of picolinic acid dericatives - Google Patents [patents.google.com]
- 10. US2578672A - Picolinic acid recovery - Google Patents [patents.google.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Side Reactions in Pyridine Derivative Synthesis
Welcome to the Technical Support Center for Pyridine Derivative Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridine ring synthesis. In the following sections, we will address common challenges and side reactions encountered during key synthetic routes, providing in-depth troubleshooting advice and preventative strategies based on established chemical principles and field-proven insights. Our goal is to empower you with the knowledge to optimize your reactions, improve yields, and ensure the purity of your target molecules.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: Low Yields and the Formation of Tar-Like Substances
Question: My Hantzsch pyridine synthesis is resulting in a low yield of the desired 1,4-dihydropyridine, and I'm observing a significant amount of dark, insoluble material. What's causing this, and how can I fix it?
Answer: This is a classic challenge in Hantzsch synthesis, often stemming from competing side reactions and product degradation. The "tar" you're observing is likely a complex mixture of polymeric byproducts.
Root Causes and Mechanistic Insights:
-
Self-Condensation of Reactants: The β-ketoester and aldehyde starting materials can undergo self-condensation reactions, especially under harsh conditions (e.g., high temperatures, prolonged reaction times), leading to a variety of oligomeric and polymeric materials.[1]
-
Michael Addition Side Reactions: The initial Michael addition product can potentially react with another molecule of the β-ketoester or aldehyde, initiating polymerization.
-
Instability of the Dihydropyridine Product: The 1,4-dihydropyridine (1,4-DHP) product itself can be unstable under the reaction conditions and may be prone to degradation or polymerization, particularly in the presence of acid or light.
Troubleshooting Protocol:
-
Optimize Reaction Temperature: High temperatures can accelerate side reactions. It is advisable to screen a range of temperatures (e.g., starting from room temperature up to the boiling point of the solvent) to find the optimal balance between reaction rate and selectivity.[1]
-
Control Reagent Stoichiometry and Addition: Ensure precise stoichiometry of your reactants. In some cases, slow, controlled addition of the aldehyde to the mixture of the β-ketoester and ammonia source can minimize self-condensation.
-
Solvent Selection: The choice of solvent can significantly influence the reaction outcome. While alcohols like ethanol are common, exploring greener solvents like water or even solvent-free conditions has been shown to improve yields in some cases.[2]
-
Catalyst Choice: While the classical Hantzsch synthesis is often uncatalyzed, the use of a mild acid catalyst like p-toluenesulfonic acid (PTSA) can promote the desired reaction pathway and may allow for lower reaction temperatures.[2]
Issue 2: Unexpected Regioisomers - The 1,2-Dihydropyridine Problem in Hantzsch Synthesis
Question: My Hantzsch synthesis is yielding a significant amount of an isomeric byproduct that I've identified as a 1,2-dihydropyridine (1,2-DHP). Why is this forming, and how can I favor the formation of the desired 1,4-DHP?
Answer: The formation of the 1,2-DHP regioisomer is a known, though often overlooked, side reaction in the Hantzsch synthesis.[3] Its formation is mechanistically plausible and can be influenced by subtle changes in reaction conditions.
Mechanistic Rationale:
The cyclization step of the Hantzsch reaction can proceed through two different pathways, leading to either the 1,4-DHP or the 1,2-DHP. The relative stability of the intermediates and the transition states leading to each isomer dictates the product ratio. Factors such as the steric bulk of the substituents and the nature of the solvent can influence this selectivity. Recent studies have even shown that under certain mild, solvent-free conditions, the 1,2-DHP can be the major product.[4][5]
Strategies to Enhance 1,4-DHP Selectivity:
-
Solvent Polarity: The polarity of the solvent can play a crucial role. Experiment with a range of solvents from polar protic (e.g., ethanol, methanol) to less polar options to determine the optimal medium for favoring the 1,4-isomer.
-
Temperature Control: As with many reactions exhibiting kinetic versus thermodynamic control, temperature can be a key parameter. Lowering the reaction temperature may favor the formation of the thermodynamically more stable 1,4-DHP.
-
Catalyst Influence: The choice of catalyst can impact the regioselectivity of the cyclization. Screening different Lewis or Brønsted acids may help steer the reaction towards the desired isomer.
Issue 3: Over-Oxidation and the Unwanted Formation of Pyridine-N-Oxides
Question: During the aromatization of my dihydropyridine intermediate to the final pyridine product, I'm observing a significant peak in my mass spectrum corresponding to the mass of my target pyridine plus an oxygen atom. I suspect the formation of a pyridine-N-oxide. Why is this happening?
Answer: The formation of pyridine-N-oxides is a common side reaction during the oxidation step of pyridine synthesis, especially when using strong oxidizing agents.[6] The nitrogen atom in the pyridine ring is susceptible to oxidation, leading to this byproduct.[7]
Causality and Prevention:
-
Oxidizing Agent: Strong oxidants like peracids (e.g., m-CPBA), hydrogen peroxide, or even nitric acid under harsh conditions can readily oxidize the pyridine nitrogen.[6]
-
Reaction Conditions: Elevated temperatures and prolonged reaction times during the oxidation step can increase the likelihood of N-oxide formation.
Troubleshooting and Mitigation:
-
Choice of Oxidant: Opt for milder and more selective oxidizing agents for the aromatization of the dihydropyridine ring. Reagents such as iodine in methanol, or manganese dioxide can be effective while minimizing over-oxidation.[2]
-
Stoichiometry Control: Carefully control the stoichiometry of the oxidizing agent. Using a slight excess may be necessary for complete aromatization, but a large excess will increase the risk of N-oxide formation.
-
Temperature and Time Management: Perform the oxidation at the lowest effective temperature and monitor the reaction progress closely (e.g., by TLC or LC-MS) to quench the reaction as soon as the starting material is consumed.
Issue 4: Dimerization and Polymerization - The Challenge of Oligomeric Byproducts
Question: In my pyridine synthesis, I'm isolating a significant fraction of high molecular weight material that appears to be dimers or oligomers of my target molecule. What reaction pathways lead to these byproducts?
Answer: Dimerization and polymerization can occur through several mechanisms, particularly with activated pyridine derivatives or under conditions that promote radical or cycloaddition reactions.
Mechanisms of Dimer and Polymer Formation:
-
Radical Dimerization: Pyridine can undergo radical dimerization to form bipyridines.[8] This can be initiated by certain reagents or reaction conditions that promote the formation of pyridine radicals.
-
[4+2] Cycloaddition (Diels-Alder): Pyridine can act as both a diene and a dienophile in a Diels-Alder reaction with itself, leading to dimers. This is more likely to occur at elevated temperatures.
-
Catalyst-Mediated Oligomerization: Certain transition metal catalysts used in some pyridine syntheses can also catalyze the oligomerization or polymerization of the starting materials or the product.[9]
Preventative Measures:
-
Temperature Control: As dimerization and polymerization reactions often have a higher activation energy than the desired synthesis, running the reaction at a lower temperature can significantly reduce the formation of these byproducts.
-
Inert Atmosphere: If radical mechanisms are suspected, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the formation of radical initiators.
-
Careful Catalyst Selection: When using a catalyst, ensure it is selective for the desired transformation and does not promote oligomerization. Reviewing the literature for the specific catalyst and substrate combination is crucial.[10]
Synthesis-Specific Troubleshooting
Guareschi-Thorpe Pyridine Synthesis
Question: My Guareschi-Thorpe synthesis of a 2-pyridone is giving a complex mixture of products with low yield of the desired compound. What are the likely side reactions?
Answer: The Guareschi-Thorpe synthesis, while versatile, can be prone to side reactions due to the reactive nature of the intermediates.
Common Side Products and Their Origins:
-
Self-condensation of 1,3-dicarbonyl: The 1,3-diketone or β-ketoester can undergo self-condensation, leading to various byproducts.
-
Michael Addition of Ammonia to Cyanoacetamide: The ammonia source can react with cyanoacetamide in a competing pathway.
-
Formation of Alternative Heterocycles: Depending on the specific reactants and conditions, the formation of other heterocyclic systems may be possible.
Optimization Strategies:
-
pH Control: The pH of the reaction medium can be critical. An advanced version of this synthesis utilizes ammonium carbonate in an aqueous medium, which acts as both a nitrogen source and a buffer to maintain a favorable pH.[11][12]
-
Stepwise Addition: Consider a stepwise approach where the Knoevenagel condensation product between the 1,3-dicarbonyl and cyanoacetamide is pre-formed before the addition of the ammonia source.
Bohlmann-Rahtz Pyridine Synthesis
Question: The cyclodehydration step of my Bohlmann-Rahtz synthesis requires very high temperatures, leading to decomposition of my product. Are there milder alternatives?
Answer: A significant drawback of the classical Bohlmann-Rahtz synthesis is the high temperature required for the cyclodehydration of the aminodiene intermediate.[13] This is necessary to facilitate the E/Z isomerization required for cyclization.[14]
Milder Cyclodehydration Methods:
-
Acid Catalysis: The use of a Brønsted acid (e.g., acetic acid) or a Lewis acid catalyst can significantly lower the temperature required for cyclodehydration.[13] Solid acid catalysts like Amberlyst-15 have also been used effectively.[15]
-
N-Iodosuccinimide (NIS): NIS has been reported as a mild and efficient reagent for promoting the cyclodehydration of Bohlmann-Rahtz aminodiene intermediates at low temperatures.[14]
Purification and Separation Challenges
Question: I'm struggling to separate my target pyridine derivative from a regioisomeric byproduct. What purification strategies can I employ?
Answer: The separation of regioisomers can be challenging due to their similar physical properties.[16]
Strategies for Isomer Separation:
-
Chromatography Optimization:
-
Column Choice: Experiment with different stationary phases (e.g., silica gel, alumina, or reversed-phase C18) and a wide range of mobile phase polarities.
-
Gradient Elution: A carefully optimized gradient elution in flash chromatography or HPLC can often resolve closely eluting isomers.
-
-
Crystallization:
-
Solvent Screening: Systematically screen a variety of solvents and solvent mixtures to find conditions where one isomer preferentially crystallizes.
-
Seeding: If a small amount of pure isomer can be isolated, it can be used to seed a supersaturated solution of the mixture to promote the crystallization of that isomer.
-
-
Derivatization: In some cases, it may be possible to selectively derivatize one isomer, which would alter its physical properties and facilitate separation. The derivative can then be cleaved to regenerate the pure isomer.
Data Summary and Visual Guides
Table 1: Influence of Reaction Parameters on Side Product Formation in Hantzsch Synthesis
| Parameter | Effect on Side Products | Recommendation |
| High Temperature | Increased formation of polymeric "tar" and potential for 1,2-DHP isomer. | Screen a range of temperatures to find the optimal balance.[1] |
| Strong Oxidants | Increased risk of pyridine-N-oxide formation during aromatization. | Use milder oxidants like iodine/methanol or MnO2.[2][6] |
| Solvent-Free Conditions | Can favor the formation of the 1,2-DHP regioisomer. | Carefully evaluate the product ratio when using solvent-free methods.[4][5] |
| Acid Catalyst (e.g., PTSA) | Can improve yield and reduce reaction time, potentially minimizing side reactions. | Consider the use of a mild acid catalyst.[2] |
Diagram 1: Troubleshooting Low Yield in Pyridine Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 7. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 8. Pyridine - Wikipedia [en.wikipedia.org]
- 9. Discovery and Development of Pyridine-bis(imine) and Related Catalysts for Olefin Polymerization and Oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 14. Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jk-sci.com [jk-sci.com]
- 16. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Amination Reactions of Pyrimidinecarboxylic Acids
Welcome to the technical support center for the amination of pyrimidinecarboxylic acids. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this crucial transformation. Here, we address common challenges through a troubleshooting guide and a frequently asked questions (FAQ) section, grounding our advice in established chemical principles and field-proven experience. Our goal is to not only provide solutions but to explain the underlying causality, enabling you to build robust and self-validating protocols.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-solution format.
Problem 1: Low to No Yield of the Desired Aminated Product
You've set up your reaction—either a direct amidation of the carboxylic acid or a nucleophilic substitution on the pyrimidine ring—but the analysis (TLC, LC-MS) shows mostly unreacted starting material or a complex mixture. What should you investigate?
The direct reaction between a carboxylic acid and an amine is often unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[1][2][3] The carboxylic acid must first be activated.
Recommended Solutions:
-
Choice of Coupling Reagent: For converting the carboxylic acid moiety to an amide, select a suitable activating agent. The choice depends on the scale, cost, and sensitivity of your substrates.
-
Carbodiimides (DCC, EDC): These are common and cost-effective. DCC is suitable for liquid-phase synthesis where the dicyclohexylurea (DCU) byproduct can be filtered off.[1][4] EDC is water-soluble, making it useful for biological applications, but it is often used with additives like HOBt or HOAt to minimize side reactions.[4]
-
Onium Salts (HATU, HBTU, PyBOP): These reagents offer high reactivity and are excellent for challenging amidations, albeit at a higher cost.[2][4]
-
Acyl Halide Formation: Convert the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2][4] This intermediate readily reacts with amines. This is a robust but often harsh method that may not be suitable for sensitive substrates.
-
-
Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze activated intermediates. The reaction temperature and time should be optimized; while many coupling reactions proceed at room temperature, some may require gentle heating.
The pyrimidine ring is π-deficient, which facilitates nucleophilic aromatic substitution (SNAr), but its reactivity can be hindered by electron-donating groups.[5][6] For less reactive systems, a palladium-catalyzed approach is often necessary.[6][7]
Recommended Solutions:
-
For SNAr Reactions:
-
Increase Temperature: High temperatures (e.g., 140 °C in DMF) are often required to drive catalyst-free SNAr to completion.[6]
-
Choice of Base: An appropriate base is crucial to neutralize the generated acid (e.g., HCl). Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used.[6] In some cases, using water as a solvent with a base like KF can facilitate the reaction.[8]
-
-
For Palladium-Catalyzed Buchwald-Hartwig Amination:
-
Catalyst and Ligand Selection: This is the most critical factor. The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand dictates the reaction's success.[6][9] Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are often effective for coupling aryl chlorides. For primary amines, ligands like BINAP or DPEPhos can be effective.[10]
-
Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is common, but other bases like LiHMDS or K₃PO₄ can be effective depending on the specific substrates and catalyst system.[6][11]
-
Solvent Choice: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard.[12]
-
Caption: Troubleshooting workflow for low product yield.
Problem 2: Significant Side Product Formation
Your reaction proceeds, but you observe significant formation of undesired products, complicating purification and reducing the yield of the target molecule.
In palladium-catalyzed reactions, a common side reaction is the replacement of the halide on the pyrimidine ring with a hydrogen atom, particularly at high temperatures.[10][12]
Recommended Solutions:
-
Lower Reaction Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate.
-
Optimize Ligand and Base: The choice of ligand can influence the rate of reductive elimination versus side reactions like β-hydride elimination which can lead to hydrodehalogenation.[10] A weaker base might sometimes mitigate this issue.
-
Ensure Inert Atmosphere: Meticulously degas the solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) to minimize oxygen, which can degrade the catalyst.
If your reaction is run in a nucleophilic solvent (e.g., methanol, water) at high temperatures, the solvent itself can act as a nucleophile, leading to undesired methoxy- or hydroxy-pyrimidine byproducts.[13]
Recommended Solutions:
-
Switch to a Non-Nucleophilic Solvent: Use aprotic solvents like DMF, DMAc, Toluene, or Dioxane.
-
Minimize Water Content: For non-aqueous reactions, ensure all reagents and solvents are anhydrous.
-
Control Acid Concentration: In acid-catalyzed aminations, using a high concentration of acid can promote solvolysis.[13] Use the minimum effective amount of acid.
For di- or tri-substituted pyrimidines with multiple leaving groups (e.g., 2,4-dichloropyrimidine), the amine may react at an undesired position.
Recommended Solutions:
-
Understand Inherent Reactivity: The general order of reactivity for nucleophilic attack on halopyrimidines is C4/C6 > C2 >> C5.[14] This can be exploited for selective mono-amination.
-
Catalyst Control (Buchwald-Hartwig): The ligand can profoundly influence regioselectivity. It is often possible to develop highly regioselective methods that favor one position over another, even against the inherent electronic bias.[14]
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the kinetically favored product may dominate. At higher temperatures, you may see isomerization or reaction at the thermodynamically favored site. Adjusting the temperature can be a simple way to influence the product ratio.
Frequently Asked Questions (FAQs)
Q1: Should I use SNAr or a Buchwald-Hartwig reaction for my C-N coupling?
A1: The choice depends on the substrate's reactivity.
-
Use SNAr when the pyrimidine ring is highly electron-deficient (e.g., contains strong electron-withdrawing groups like -NO₂ or -SO₂Me) and has a good leaving group (Cl, F). SNAr is often simpler, cheaper (no catalyst), and avoids heavy metal contamination.[6][15]
-
Use Buchwald-Hartwig amination when the pyrimidine is less activated or contains electron-donating groups.[7] It is a more versatile and powerful method with a broader substrate scope, including less reactive aryl chlorides.[6][10]
Q2: My pyrimidinecarboxylic acid is poorly soluble. How can I improve my reaction?
A2: Poor solubility is a common issue.
-
Solvent Screening: Test a range of solvents in which your starting material is more soluble at the desired reaction temperature. For amidations, polar aprotic solvents like DMF, DMAc, or NMP are often effective. For Buchwald-Hartwig reactions, toluene and dioxane are common, but others can be screened.[12]
-
Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst can be used to bring a reactant into the appropriate phase.
-
Change Reagent Equivalents: If the amine is a liquid, using it as the solvent (if feasible and cost-effective) can be a solution.
-
Temperature: Increasing the reaction temperature will generally increase solubility.
Q3: The carboxylic acid group seems to be interfering with my Buchwald-Hartwig reaction on the pyrimidine ring. What can I do?
A3: The acidic proton of the carboxylic acid can interfere with the strong bases used in Buchwald-Hartwig amination.
-
Protect the Carboxylic Acid: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester). This protects the acidic proton and often improves solubility. The ester can be hydrolyzed back to the carboxylic acid after the amination step.
-
Use Excess Base: An alternative, though less elegant, approach is to use an additional equivalent of base to deprotonate the carboxylic acid in situ. This forms the carboxylate salt, which may or may not be compatible with the reaction conditions.
Q4: How do I monitor the progress of my reaction effectively?
A4: The choice of monitoring technique is crucial for optimization.
-
Thin-Layer Chromatography (TLC): A quick and easy method for qualitative analysis. It's excellent for determining the consumption of starting materials and the appearance of new spots. Use a UV lamp to visualize the aromatic pyrimidine rings.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for quantitative analysis. It provides information on the retention times of components and their mass-to-charge ratio, allowing for unambiguous identification of starting materials, intermediates, products, and byproducts. This is invaluable for troubleshooting complex reaction mixtures.[6]
Q5: What is the best way to purify my final aminated pyrimidinecarboxylic acid product?
A5: Purification strategies depend on the properties of your product.
-
Extraction: After quenching the reaction, an aqueous workup can remove inorganic salts and water-soluble reagents (like EDC and its urea byproduct). Adjusting the pH of the aqueous layer can be critical. If your product is a carboxylic acid, it will be soluble in a basic aqueous solution (e.g., NaHCO₃), allowing you to wash away neutral organic impurities. You can then re-acidify the aqueous layer and extract your product back into an organic solvent.
-
Crystallization: If your product is a stable solid, crystallization is an excellent method for obtaining high-purity material.
-
Silica Gel Chromatography: This is the most common method for purifying complex mixtures. A solvent system (e.g., Hexane/Ethyl Acetate, DCM/Methanol) is chosen based on TLC analysis to achieve good separation between your product and any impurities.
-
Reverse-Phase Chromatography (Prep-HPLC): For highly polar or water-soluble compounds that are difficult to purify on normal-phase silica, reverse-phase chromatography is a powerful alternative.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes the conversion of the carboxylic acid group on a pyrimidine to an amide.
-
To a solution of the pyrimidinecarboxylic acid (1.0 equiv) in anhydrous DMF (0.1–0.5 M) under an inert atmosphere, add the desired amine (1.1 equiv).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) to the mixture.
-
Add HATU (1.2 equiv) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol describes the C-N coupling of a chloro-pyrimidine with an amine.
Caption: Standard workflow for a Buchwald-Hartwig amination experiment.
-
In an oven-dried Schlenk tube under an argon atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv).[6]
-
Add the chloropyrimidine derivative (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.5 M).
-
Seal the tube and heat the reaction mixture to 80-120 °C with stirring for 4-24 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate and purify the crude product by silica gel chromatography.
References
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. [Link]
-
Pyrimidine. Wikipedia. [Link]
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. National Institutes of Health. [Link]
-
Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. ResearchGate. [Link]
-
C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. ResearchGate. [Link]
-
Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring. Royal Society of Chemistry. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
-
2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. ACS Publications. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
What are the amidation reagents?. Zhonghai. [Link]
-
Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. [Link]
-
A Broadly Applicable Strategy to Aminate Azines Enabled by Electronically Tuned Phosphine Reagents. ChemRxiv. [Link]
-
An efficient conversion of carboxylic acids into Weinreb amides. Arkat USA. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]
-
Amination products of chloropyrazine and 2-chloropyrimidine. ResearchGate. [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. [Link]
-
A practical catalytic reductive amination of carboxylic acids. National Institutes of Health. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. PubMed. [Link]
-
One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Royal Society of Chemistry. [Link]
-
Making Amides from Carboxylic Acids. YouTube. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. youtube.com [youtube.com]
- 4. What are the amidation reagents?-Zhonghai Chemical_wholly-owned company of China Shipping Group [gzzhchem.com]
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- 6. benchchem.com [benchchem.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 12. reddit.com [reddit.com]
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Navigating the Labyrinth: A Technical Support Guide to the Stability of Sulfonyl-Containing Heterocyclic Compounds
For Immediate Release to the Scientific Community
Researchers, scientists, and drug development professionals frequently harness the therapeutic potential of sulfonyl-containing heterocyclic compounds. Their diverse applications are a testament to their unique chemical properties.[1] However, the very reactivity that makes these molecules valuable also renders them susceptible to a variety of stability issues that can compromise experimental results and drug product integrity. This technical support center provides in-depth troubleshooting guides and frequently asked questions to empower researchers in anticipating, identifying, and mitigating these challenges.
Part 1: Troubleshooting Guide for Common Experimental Issues
Issue 1: Rapid Degradation of Compound in Aqueous Solution During Formulation
Symptoms: You observe a rapid loss of your parent compound, accompanied by the appearance of new, unidentified peaks in your HPLC chromatogram shortly after preparing an aqueous formulation.
Probable Cause: The primary culprit is often hydrolysis of the sulfonyl group. This is particularly prevalent with sulfonyl halides (chlorides and fluorides) and can be significantly influenced by the pH of the solution.[2][3][4] The heterocyclic ring itself can also influence the rate of degradation.[5]
Investigative Workflow & Solutions:
-
pH Profiling: The stability of many sulfonyl-containing compounds, particularly sulfonamides, is highly pH-dependent.[6][7][8][9][10] Conduct a preliminary pH-rate profile study by dissolving your compound in a series of buffers across a physiologically relevant pH range (e.g., pH 3, 5, 7.4, 9). Monitor the degradation over time using a stability-indicating HPLC method. This will identify the pH at which your compound exhibits maximum stability.
-
Forced Degradation Study: To proactively identify potential degradation products, perform a forced degradation study.[11][12] This involves intentionally exposing your compound to stress conditions such as acid, base, oxidation (e.g., H₂O₂), heat, and light.[11][13] This will not only help in identifying the degradation products but also in developing a robust analytical method capable of separating the parent compound from its degradants.[12]
-
Structural Considerations: If you are in the early stages of discovery, consider the stability of different sulfonyl derivatives. Sulfonyl fluorides are generally more resistant to hydrolysis than their sulfonyl chloride counterparts, offering a more stable alternative for synthesis and formulation.[2][3][4][14][15][16][17]
Experimental Protocol: Preliminary pH-Rate Profile Study
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH) at desired pH values.
-
Sample Preparation: Prepare stock solutions of your compound in a suitable organic solvent (e.g., acetonitrile or DMSO). Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis, ensuring the organic solvent content is minimal (typically <1%).
-
Incubation: Incubate the buffered solutions at a controlled temperature (e.g., 25°C or 40°C).
-
Time-Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and analyze by HPLC.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each pH. This will reveal the pH of optimal stability.
Issue 2: Appearance of Unexpected Peaks in Analytical Chromatograms Upon Storage
Symptoms: After storing your compound, either as a solid or in solution, you observe new peaks in your analytical data (e.g., HPLC, LC-MS) that were not present initially.
Probable Causes:
-
Photodegradation: Exposure to UV or visible light can induce a variety of photochemical reactions, including photo-induced hydrolysis, photoisomerization, and photooxidation.[18][19]
-
Oxidative Degradation: The presence of oxygen or oxidizing agents can lead to the formation of oxidative degradation products.
-
Excipient Incompatibility: In formulated products, interactions with excipients can catalyze degradation.[20][21][22] For instance, excipients containing peroxides can promote oxidation.[20]
Investigative Workflow & Solutions:
-
Photostability Testing: To assess light sensitivity, expose your compound (both in solid state and in solution) to a controlled light source as per ICH Q1B guidelines.[13] Analyze the samples at various time points and compare them to a dark control.
-
Oxidative Stress Testing: As part of your forced degradation studies, expose the compound to an oxidizing agent like hydrogen peroxide. This will help to identify potential oxidative degradants.
-
Excipient Compatibility Studies: Before finalizing a formulation, conduct compatibility studies by mixing your compound with individual excipients and storing the mixtures under accelerated conditions (e.g., elevated temperature and humidity).[21][22] Analyze the mixtures at regular intervals to identify any interactions.
Data Presentation: Common Degradation Pathways
| Degradation Pathway | Common Stress Condition | Potential Degradation Products |
| Hydrolysis | Acidic or basic pH, moisture | Cleavage of the sulfonylurea bridge, formation of corresponding sulfonamides and heterocyclic amines.[23] |
| Oxidation | Presence of oxygen, peroxides | Hydroxylation of aromatic rings, formation of N-oxides.[24] |
| Photodegradation | UV/Visible light | SO₂ extrusion, ring cleavage, isomerization.[25] |
Issue 3: Inconsistent Biological Activity in Assays
Symptoms: You observe significant variability in the results of your biological assays, even when using the same batch of your compound.
Probable Cause: The compound may be degrading in the assay medium. The complex biological matrices, often containing various enzymes and maintained at physiological temperature and pH, can accelerate degradation. Some degradation products may even exhibit their own biological activity, further confounding the results.[6][8]
Investigative Workflow & Solutions:
-
Stability in Assay Buffer: Incubate your compound in the assay buffer under the same conditions as your experiment (e.g., 37°C, 5% CO₂) for the duration of the assay. Analyze samples at the beginning and end of the incubation period to quantify any degradation.
-
Metabolic Stability Assessment: If your assay involves cells or cellular extracts, consider the possibility of metabolic degradation. Initial metabolic stability can be assessed using liver microsomes or S9 fractions.
-
Freshly Prepared Solutions: Always use freshly prepared solutions of your compound for biological assays to minimize the impact of degradation over time.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best practices for storing sulfonyl-containing heterocyclic compounds?
A1: To ensure the long-term stability of these compounds, store them as solids in a cool, dark, and dry place. A desiccator can be used to minimize exposure to moisture. For solutions, it is best to prepare them fresh. If short-term storage is necessary, store them at low temperatures (e.g., -20°C or -80°C) in tightly sealed vials, and minimize freeze-thaw cycles.
Q2: How does the position of the sulfonyl group on the heterocyclic ring affect stability?
A2: The position of the sulfonyl group can significantly impact the stability of the molecule. For example, in pyridine derivatives, the stability of sulfonyl chlorides follows the trend: β-isomers > α-isomers > γ-isomers.[3] The electronic properties of the heterocyclic ring and the position of the sulfonyl group influence the susceptibility to nucleophilic attack and other degradation pathways.
Q3: What are the common degradation products of sulfonyl-containing heterocycles?
A3: Common degradation products arise from the cleavage of the bond between the sulfur atom and the heterocyclic ring or the other substituent on the sulfonyl group. For sulfonamides, hydrolysis can lead to the formation of the corresponding amine and sulfonic acid.[6][7][8] Photodegradation can lead to a wider array of products, including those resulting from SO₂ extrusion.[25]
Q4: What analytical techniques are most suitable for studying the stability of these compounds?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most widely used technique.[26][27] A stability-indicating HPLC method, which can separate the parent compound from all potential degradation products, is essential. LC-MS/MS is particularly powerful for the identification and structural elucidation of unknown degradants.[28]
Q5: Can microbial contamination affect the stability of my compound?
A5: Yes, certain microorganisms are capable of degrading sulfonamides through enzymatic processes.[24][26][29][30][31][32] This is a more significant concern for compounds in aqueous environments or those derived from natural sources. If microbial degradation is suspected, sterile filtration of solutions and the use of aseptic techniques are recommended.
Part 3: Visualization of Key Concepts
References
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - Synthical. (2025, September 30).
- (PDF) Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. (2025, November 28).
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2025, September 30).
- Bacterial degradation pathways of sulfonamide antibiotics - ResearchGate.
- Stability of five-membered heterocyclic sulfonyl halides in THF-d8... - ResearchGate.
- Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PubMed. (2022, October 29).
- Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC - NIH. (2022, October 29).
- Elucidation of the Degradation Pathways of Sulfonamide Antibiotics in a Dielectric Barrier Discharge Plasma System - AMiner.
- Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC - NIH. (2024, April 4).
- (PDF) Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - ResearchGate. (2025, October 13).
- Overview of sulfonamide biodegradation and the relevant pathways and microorganisms | Request PDF - ResearchGate. (2025, August 7).
- (PDF) Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil. (2025, August 6).
- Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. (2025, August 6).
- Studies on sulfonamide degradation products | Download Table - ResearchGate.
- Enzymatic Degradation toward Herbicides: The Case of the Sulfonylureas | Request PDF.
- Hydrolytically stable sulfonyl fluorides - Enamine.
- Degradation of sulfonamides as a microbial resistance mechanism - PubMed.
- Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PubMed Central. (2022, December 8).
- Enzymatic Degradation toward Herbicides: The Case of the Sulfonylureas - PubMed. (2024, November 12).
- Hydrolytic degradation of azimsulfuron, sulfonylurea herbicide | Request PDF. (2025, August 10).
- Photo-induced degradation of sulfonamides, kinetic and structural characterization of transformation products, and assessment of environmental toxicity | Request PDF - ResearchGate. (2025, August 10).
- Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed.
- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23).
- Hydrolysis stable sulfonyl chlorides : r/chemistry - Reddit. (2016, May 31).
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques.
- Identification and determination of metabolites and degradation products of sulfonamide antibiotics - ScienceOpen.
- (PDF) Saturated heterocyclic aminosulfonyl fluorides - novel scaffolds for protecting-group free synthesis of sulfonamides - ResearchGate. (2025, October 17).
- REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020, February 18).
- Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates - PMC - NIH. (2022, May 6).
- Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates | ACS Catalysis - ACS Publications. (2022, May 6).
- Photostability and Photostabilization of Drugs and Drug Products - SciSpace.
- (PDF) Photostability and Photostabilization of Drugs and Drug Products - ResearchGate.
- Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. - CORE.
- Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA.
- Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed.
- Drug Excipient Compatibility Testing Protocols and Charaterization: A Review - SciSpace. (2019, October 22).
- Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques - Fisher Digital Publications.
- Drug-Excipient Compatibility for the Formulation Development of Solid Lipid Nanoparticles. (2015, April 2).
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Technical Support Center: HPLC Separation of Pyridinecarboxylic Acid Isomers
Welcome to the technical support center for the chromatographic separation of pyridinecarboxylic acid isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of resolving picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). These isomers present a unique analytical challenge due to their nearly identical chemical formulas and similar physicochemical properties.[1]
This resource combines fundamental chromatographic principles with field-proven methodologies to provide a robust framework for both method development and troubleshooting.
Understanding the Core Challenge
The primary difficulty in separating these isomers lies in their subtle structural differences.[1] They are polar, amphoteric (zwitterionic) compounds, meaning they possess both acidic (carboxylic acid) and basic (pyridine nitrogen) functional groups.[2][3] Their retention behavior is therefore highly sensitive to mobile phase pH, which dictates their ionization state.[4][5] The key to successful separation is to exploit the small differences in their pKa values and hydrophobicity.
Table 1: Physicochemical Properties of Pyridinecarboxylic Acid Isomers
| Compound | Structure | pKa1 (Pyridine N-H+) | pKa2 (Carboxyl) | Molar Mass ( g/mol ) |
| Picolinic Acid | 2-Pyridinecarboxylic acid | ~1.0[6] | ~5.2 | 123.11 |
| Nicotinic Acid | 3-Pyridinecarboxylic acid | ~2.1 | ~4.8 | 123.11 |
| Isonicotinic Acid | 4-Pyridinecarboxylic acid | ~1.8 | ~4.96[7] | 123.11[8] |
Troubleshooting Guide: Common Separation Issues
This section addresses the most frequent problems encountered during the HPLC analysis of these isomers in a question-and-answer format.
Q1: Why am I seeing poor or no resolution between my isomer peaks, especially nicotinic and isonicotinic acid?
Potential Causes:
-
Inappropriate Mobile Phase pH: This is the most common reason. If the mobile phase pH is too far from the pKa values of the analytes, they will exist in a fully protonated or deprotonated state, minimizing differences in their charge and polarity.
-
Incorrect Column Chemistry: A standard C18 column may not provide sufficient retention or selectivity for these highly polar compounds.[9]
-
Insufficient Organic Content (Reversed-Phase): For polar compounds, running a mobile phase that is too "strong" (too much organic solvent) will cause them to elute very early, near the void volume, with no separation.
Systematic Solutions:
-
Optimize Mobile Phase pH: The most powerful tool for manipulating selectivity is pH.[4][10]
-
The Goal: Operate at a pH where the ionization states of the isomers differ the most. This is typically achieved at a pH between the pKa values of the pyridine nitrogen and the carboxylic acid group.
-
Actionable Protocol (pH Scouting):
-
Prepare a series of buffered mobile phases (e.g., phosphate or acetate buffers) at various pH points, such as pH 2.5, 3.0, 3.5, and 4.0. Ensure the buffer concentration is adequate (10-20 mM) to control the pH effectively.[11]
-
Begin with a low organic mobile phase (e.g., 95:5 Aqueous Buffer:Acetonitrile) on a C18 column.
-
Inject the isomer standard at each pH condition and observe the changes in retention time and, most importantly, selectivity (the spacing between the peaks). You are looking for the pH that maximizes the resolution between the critical pair.
-
-
-
Explore Alternative Chromatographic Modes:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds that are poorly retained in reversed-phase.[9][12][13] In HILIC, a polar stationary phase (like bare silica) is used with a highly organic mobile phase.[14] Water acts as the strong, eluting solvent.[9][14]
-
Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can offer unique selectivity.[1][2] A C18 column with cation-exchange properties, for example, can differentiate the isomers based on both their hydrophobicity and the charge on the pyridine nitrogen.[2]
-
Q2: My peaks are tailing badly. What is causing this and how do I fix it?
Potential Causes:
-
Secondary Interactions with Column Silanols: This is a classic problem, especially with basic compounds like pyridines.[15] At mid-range pH, residual silanol groups on the silica backbone of the column packing can become ionized (Si-O⁻) and interact strongly with the protonated pyridine nitrogen (N⁺-H), causing peak tailing.[15]
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing peaks.[11][16]
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure acetonitrile), it can cause peak distortion.[16]
Systematic Solutions:
-
Suppress Silanol Activity:
-
Operate at Low pH: The most effective way to reduce silanol interactions is to lower the mobile phase pH (e.g., to pH < 3.0) with an acid like phosphoric or formic acid.[17][18] This protonates the silanol groups (Si-OH), neutralizing them and minimizing secondary interactions.
-
Use an End-Capped Column: Modern, high-purity silica columns with robust end-capping are less prone to silanol interactions. If you are using an older column, consider upgrading.
-
Mobile Phase Additives: A low concentration of a competing base, like triethylamine (TEA), can be added to the mobile phase to occupy the active silanol sites. Note: TEA is not MS-compatible.
-
-
Verify and Adjust Injection Volume/Concentration:
-
Actionable Protocol: Perform a loading study. Sequentially inject decreasing concentrations of your analyte. If the peak shape improves and the tailing factor decreases, you were likely overloading the column.
-
-
Match Sample Solvent to Mobile Phase:
-
As a best practice, always try to dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample.
-
Q3: My retention times are drifting and not reproducible. What should I check?
Potential Causes:
-
Poorly Buffered Mobile Phase: If the buffer concentration is too low or the pH is set near the buffer's pKa, small changes in mobile phase composition can lead to significant pH shifts, causing retention time to fluctuate.[19]
-
Column Equilibration: HILIC and ion-exchange modes require longer equilibration times than standard reversed-phase chromatography.[14]
-
Temperature Fluctuations: Column temperature can affect retention.[20] Inconsistent lab temperature can lead to drift.
Systematic Solutions:
-
Ensure Robust Mobile Phase Preparation:
-
Use a buffer concentration of at least 10-20 mM.
-
Always measure and adjust pH after adding the organic solvent if you are working with pre-mixed mobile phases, as the apparent pH can shift.
-
Prepare fresh mobile phase daily.
-
-
Implement Sufficient Equilibration Time:
-
For a new method or after the system has been idle, flush the column with at least 20-30 column volumes of the mobile phase before the first injection.
-
-
Use a Column Thermostat:
-
Employing a column oven set to a stable temperature (e.g., 30 °C) will eliminate ambient temperature fluctuations as a source of variability.[20]
-
Workflow & Logic Diagrams
Frequently Asked Questions (FAQs)
Q: Which column should I start with: Reversed-Phase or HILIC? A: For these polar analytes, both are viable but serve different purposes.
-
Start with a modern, end-capped C18 column if your primary goal is a robust, conventional method. You will need to carefully control a low pH mobile phase (e.g., pH 2.5-3.0) to achieve retention and good peak shape.[21][22]
-
Choose HILIC if you struggle with retention on a C18 column or if your analytes are part of a very complex, polar matrix.[9][23] HILIC offers orthogonal selectivity to reversed-phase and is highly compatible with mass spectrometry due to the high organic content of the mobile phase.[12][23]
Q: What detector is best for pyridinecarboxylic acids? A: A UV detector is standard and effective. These compounds have a pyridine ring, which provides strong chromophores. Set the detector to a wavelength around 260-270 nm for good sensitivity. For higher sensitivity and specificity, especially in complex matrices like biological fluids, coupling the HPLC to a mass spectrometer (LC-MS) is ideal.[24] If using LC-MS, be sure to use volatile mobile phase modifiers like formic acid instead of non-volatile salts like phosphate.[17][24]
Q: Can I use ion-pairing chromatography? A: Yes, ion-pair chromatography on a C18 column is a powerful technique for separating these isomers.[22] An ion-pairing reagent (e.g., tetrabutylammonium for anionic pairing at high pH) is added to the mobile phase to form a neutral complex with the analyte, enhancing retention. However, be aware that ion-pairing reagents are notoriously difficult to remove from the column and LC system and are not compatible with mass spectrometry.[9][24]
References
-
SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Available from: [Link]
-
Scribd. Isonicotinic Acid pKa Study. Available from: [Link]
-
Drugfuture.com. Isonicotinic Acid. Available from: [Link]
-
SIELC Technologies. Separation of 3-Pyridinecarboxylic acid, 6-amino- on Newcrom R1 HPLC column. Available from: [Link]
-
ResearchGate. Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers | Request PDF. Available from: [Link]
-
ResearchGate. How can I separate the isomers of 2,3-Pyridinedicarboxylic acid (quinolinic acid) by using LC-MS?. Available from: [Link]
-
National Institutes of Health (NIH). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC. Available from: [Link]
-
National Institutes of Health (NIH). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Available from: [Link]
-
uHPLCs. HPLC Peak Shape Troubleshooting Solution Column. Available from: [Link]
-
Agilent. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Available from: [Link]
-
PubMed. Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers. Available from: [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]
-
Human Metabolome Database. Showing metabocard for Isonicotinic acid (HMDB0060665). Available from: [Link]
-
YouTube. HPLC TROUBLE SHOOTING|PEAK SHAPE ISSUE|PEAK TAILING|PEAK FRONTING. Available from: [Link]
-
Chromatography Today. The use of Mobile Phase pH as a Method Development Tool. Available from: [Link]
-
Scribd. P-005 - Picolinic Acid by HPLC - Issue 3 | PDF. Available from: [Link]
-
KNAUER. HPLC Troubleshooting Guide. Available from: [Link]
-
LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. Available from: [Link]
-
Moravek. Exploring the Role of pH in HPLC Separation. Available from: [Link]
-
ResearchGate. (PDF) New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. Available from: [Link]
-
LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. Available from: [Link]
-
Biotage. How does an acid pH affect reversed-phase chromatography separations?. Available from: [Link]
-
KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available from: [Link]
-
ResearchGate. Chromatograms of the two isomers picolinic acid and nicotinic acid.... Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]
-
Wikipedia. Isonicotinic acid. Available from: [Link]
-
PubChem. Picolinic acid. Available from: [Link]
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- 2. helixchrom.com [helixchrom.com]
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- 4. chromatographytoday.com [chromatographytoday.com]
- 5. moravek.com [moravek.com]
- 6. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Isonicotinic Acid [drugfuture.com]
- 8. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 9. agilent.com [agilent.com]
- 10. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. waters.com [waters.com]
- 16. youtube.com [youtube.com]
- 17. Separation of 3-Pyridinecarboxylic acid, 6-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. biotage.com [biotage.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. uhplcs.com [uhplcs.com]
- 21. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Navigating Impurity Management in the Large-Scale Synthesis of (S)-2-amino-N-(1-(4-chloro-3-fluorophenyl)-2-(2,6-difluorophenyl)-2-oxoethyl)-5,5,5-trifluoropentanamide
A Senior Application Scientist's Guide for Researchers and Process Chemists
Welcome to the technical support center for the synthesis of the complex chiral molecule, (S)-2-amino-N-(1-(4-chloro-3-fluorophenyl)-2-(2,6-difluorophenyl)-2-oxoethyl)-5,5,5-trifluoropentanamide. This guide is designed to provide in-depth, practical solutions to the challenges of impurity management during large-scale production. As process chemists and drug development professionals know, an impurity profile that is well-understood and controlled is paramount for ensuring the safety, efficacy, and regulatory approval of any active pharmaceutical ingredient (API).
The synthesis of this molecule, characterized by its multiple chiral centers, halogenated aromatic rings, and critical amide linkage, presents several "hotspots" for impurity formation. This document moves beyond simple protocols to explain the mechanistic basis of these issues, offering troubleshooting strategies and validated methodologies to ensure your synthesis is robust, reproducible, and scalable.
Note on Chemical Identity: The chemical name provided, (S)-2-amino-N-(1-(4-chloro-3-fluorophenyl)-2-(2,6-difluorophenyl)-2-oxoethyl)-5,5,5-trifluoropentanamide, is the focus of this guide. The CAS number 1186663-48-8, which corresponds to a different chemical entity (5-(Methylsulfonyl)picolinic acid), appears to be a discrepancy and is not addressed herein.
Section 1: The Synthetic Landscape and Key Impurity Classes
A robust impurity control strategy begins with a thorough understanding of the synthetic route. The target molecule is logically assembled from two key fragments via an amide bond formation, a reaction class notorious for introducing process-related impurities.
A plausible retrosynthetic analysis is outlined below:
Caption: Competing pathways in amide bond formation.
Topic B: Process-Related Impurities from Coupling
Q2: Our crude product is contaminated with dicyclohexylurea (DCU) after using DCC as a coupling reagent. This is proving difficult to remove during crystallization. What are our options?
A2: DCU is a notoriously problematic by-product due to its variable solubility in common organic solvents. While DCC is inexpensive, the purification challenges often outweigh the cost benefits at scale.
Troubleshooting & Prevention:
-
Immediate Fix (Filtration): DCU is often insoluble in the reaction solvent (e.g., Dichloromethane, Ethyl Acetate). A primary filtration after the reaction is complete should remove the bulk of it. If it co-precipitates with your product, alternative strategies are needed.
-
Solvent Wash: Perform a slurry wash of the crude solid with a solvent in which DCU is insoluble but your product has some solubility, or vice versa. Acetonitrile can sometimes be effective for dissolving the product while leaving DCU behind.
-
Alternative Reagents (Best Solution): The most robust solution is to change the coupling reagent.
-
EDC (EDAC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide is a water-soluble carbodiimide. The corresponding urea by-product is also water-soluble and can be easily removed with an aqueous workup. This is often the best alternative to DCC for large-scale synthesis.
-
T3P® (Propylphosphonic Anhydride): This reagent is highly efficient, and its by-products are water-soluble phosphoric acids, which are easily removed with a basic aqueous wash. It is also known for low epimerization levels. [1]
-
Topic C: Analytical and Purification Strategies
Q3: What analytical methods should we use for routine in-process control (IPC) and final release testing of the API?
A3: A multi-tiered approach is necessary to control a complex synthesis.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A validated reverse-phase HPLC method with UV detection is essential for both IPCs and final API release. It should be capable of separating the starting materials, the API, and all key process-related impurities and stereoisomers.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For identifying unknown impurities and for quantifying potential genotoxic impurities (GTIs) at the parts-per-million (ppm) level, LC-MS/MS is the required technique. [2]Its high sensitivity and selectivity are critical for ensuring the safety of the API.
-
Quantitative Nuclear Magnetic Resonance (qNMR): For creating certified reference standards and for assays where a chromophore is absent, qNMR is a powerful, non-destructive primary method.
Q4: Crystallization of the final API is inconsistent, leading to variable purity and physical properties. How can we develop a more robust crystallization process?
A4: A well-controlled crystallization is the most effective and economical method for purifying an API on a large scale. An inconsistent process suggests that the crystallization is not operating within a stable thermodynamic window.
Systematic Approach to Crystallization Development:
-
Solvent Screening: Screen a wide range of solvents and anti-solvents to identify a system that provides a good solubility profile (high solubility at high temperature, low solubility at low temperature).
-
Determine the Metastable Zone Width (MSZW): This is the region between the solubility curve and the nucleation curve where crystallization can be controlled. Operating within this zone prevents spontaneous, uncontrolled precipitation and promotes the growth of pure, large crystals.
-
Seeding Strategy: Develop a consistent seeding protocol. The amount of seed, the temperature at which it's added, and the quality of the seed crystals are all critical parameters.
-
Controlled Cooling Profile: Implement a slow, controlled cooling ramp rather than "crash cooling." This allows impurities to remain in the mother liquor rather than getting trapped in the crystal lattice. In situ monitoring tools can help optimize this process. [3]
Section 3: Key Experimental Protocols
Protocol 1: Low-Epimerization Amide Coupling using HATU
This protocol provides a general methodology for coupling Fragment A (carboxylic acid) with Fragment B (amine) while minimizing racemization.
-
Reactor Setup: In an appropriately sized, inerted reactor, dissolve Fragment A (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or Acetonitrile) at room temperature.
-
Activation: Cool the solution to 0-5 °C. Add Diisopropylethylamine (DIPEA) (2.5 eq) dropwise, maintaining the internal temperature below 10 °C. Stir the mixture for 15-20 minutes to allow for the formation of the activated ester.
-
Coupling: Add a solution of Fragment B (1.05 eq) in the same solvent to the reactor.
-
Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 4-12 hours. Monitor the reaction for completion by HPLC (disappearance of Fragment A).
-
Workup: Upon completion, dilute the reaction mixture with a suitable solvent like Ethyl Acetate. Perform aqueous washes to remove the solvent and by-products: first with dilute acid (e.g., 1M HCl) to remove excess amine and DIPEA, followed by a base (e.g., sat. NaHCO₃) to remove any unreacted acid, and finally with brine.
-
Isolation: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: HPLC Method Development for Purity Analysis
This protocol outlines the steps to develop a stability-indicating HPLC method.
-
Column Selection: Start with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase Screening:
-
Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Elution: Develop a gradient method to ensure elution of both polar and non-polar impurities. A typical starting gradient would be 5% B to 95% B over 20-30 minutes.
-
Forced Degradation Study: To ensure the method is "stability-indicating," subject samples of the API to stress conditions (acid, base, peroxide, heat, light). The method must be able to separate the API from all degradation products formed.
-
Method Validation: Once a suitable method is developed, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. [4]
References
-
Micrograms to Kilos: The Challenges of Scaling - Drug Discovery and Development. [Link]
-
Part 5. The Future of Chirality: Challenges and Innovations - Chiralpedia. [Link]
-
TLC Pharmaceutical Standards Ltd. (Page 4) @ ChemBuyersGuide.com, Inc. [Link]
-
Synthesis of Complex Molecular Systems—The Foreseen Role of Organic Chemists | ACS Central Science - ACS Publications. [Link]
-
The Challenges and Solutions of Chiral Drug Preparation Techniques - SCIREA. [Link]
-
Researchers Have Produced Important Chiral Multi-centered Fused Tricyclic Compounds. [Link]
-
Amide synthesis by acylation - Organic Chemistry Portal. [Link]
-
Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PubMed Central. [Link]
-
Direct-to-Biology Enabled Molecular Glue Discovery | Journal of the American Chemical Society. [Link]
-
Revolutionizing large-scale DNA synthesis with microchip-based massive in parallel synthesis system | bioRxiv. [Link]
-
Large-scale analysis of 48 DNA and 48 RNA tetranucleotides studied by 1 μs explicit-solvent molecular dynamics simulations - PubMed Central. [Link]
-
Trace Level Quantification of the (−)2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS - MDPI. [Link]
-
(PDF) Trace Level Quantification of (−)2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS - ResearchGate. [Link]
-
Fluconazole Impurity 5 | 154534-83-5 - SynZeal. [Link]
-
Fluconazole-impurities | Pharmaffiliates. [Link]
-
Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. [Link]
Sources
Technical Support Center: Degradation Pathways of Methylsulfonyl Pyridine Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methylsulfonyl pyridine compounds. This guide is designed to provide expert insights and practical troubleshooting advice for the experimental challenges associated with the degradation of these molecules. Understanding the stability and degradation pathways of methylsulfonyl pyridines is critical for ensuring the efficacy, safety, and shelf-life of pharmaceuticals, as well as for assessing the environmental fate of agrochemicals.
This document moves beyond simple protocols to explain the underlying chemical and biological principles governing the degradation of these compounds. We will explore common pathways, troubleshoot frequent experimental hurdles, and provide validated methodologies to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the stability and degradation of methylsulfonyl pyridine compounds.
Q1: What are the primary degradation pathways for methylsulfonyl pyridine compounds?
A1: Methylsulfonyl pyridine compounds are susceptible to several degradation pathways, largely dictated by their chemical environment and exposure to biological systems. The four primary pathways are:
-
Hydrolysis: This involves the cleavage of chemical bonds by water. For many compounds in this class, particularly those with a sulfonylurea or similar linkage, the bridge connecting the pyridine and other aromatic moieties is a primary site of hydrolytic cleavage.[1][2] The stability of the C-S bond in the methylsulfonyl group itself to hydrolysis is generally high, but the overall stability of the molecule is highly dependent on pH.[3]
-
Oxidation: Oxidative degradation can occur at multiple sites. The sulfur atom of the methylsulfonyl group can be oxidized to a higher oxidation state. More commonly, the pyridine ring or its substituents are targeted.[4] In metabolic systems, cytochrome P450 enzymes often catalyze the hydroxylation of the pyridine ring or the alkyl chains.[5][6]
-
Photodegradation: Exposure to ultraviolet (UV) light can induce photochemical reactions, leading to bond cleavage and structural rearrangement.[7][8] The pyridine ring can absorb UV radiation, which may lead to the formation of reactive intermediates that subsequently degrade. This pathway is particularly relevant for the environmental fate of herbicidal compounds.[9][10]
-
Microbial / Metabolic Degradation: In soil, water, or biological systems, microorganisms and metabolic enzymes play a crucial role in degradation.[11][12] Common metabolic reactions include hydrolysis, oxidation (often hydroxylation), and sometimes reduction of the pyridine ring, ultimately leading to ring cleavage and mineralization.[1][13][14]
Visualizing the Core Degradation Pathways
The following diagram illustrates the major routes through which a generic methylsulfonyl pyridine compound can degrade.
Caption: Major degradation pathways for methylsulfonyl pyridine compounds.
Q2: Which environmental and chemical factors most significantly influence degradation rates?
A2: Several factors can dramatically alter the rate and outcome of degradation:
-
pH: This is one of the most critical factors, especially for hydrolysis. The degradation of many sulfonylurea herbicides, for example, is significantly faster in acidic soils.[3] The protonation state of the pyridine nitrogen and other functional groups can affect their susceptibility to nucleophilic attack by water.
-
Temperature: Degradation rates generally increase with temperature, as described by the Arrhenius equation.[15] This applies to both chemical hydrolysis and microbial activity, although microbial degradation will decrease if temperatures become too high for the organisms to function.[16][17]
-
Presence of Microorganisms: In soil and aquatic environments, the presence of adapted microbial consortia is the primary driver of degradation for many herbicidal compounds.[1][2] The rate depends on the microbial population density and their enzymatic capabilities.
-
Light Intensity and Wavelength: For photodegradation, the intensity and wavelength of light are crucial. UV-B (280-315 nm) and UV-A (315-400 nm) are typically the most relevant for inducing photochemical reactions.[7]
-
Soil/Matrix Composition: In soil, factors like organic carbon content, clay content, and moisture levels are influential.[18] High organic carbon can lead to increased adsorption, potentially reducing the bioavailability of the compound for microbial degradation but also protecting it from hydrolysis or photolysis.[17][18]
Troubleshooting Experimental Challenges
This section provides solutions to specific problems you may encounter during your research.
Q3: My compound is degrading rapidly in my aqueous formulation buffer (pH 7.4). What is the likely cause and how can I mitigate it?
A3: Rapid degradation in a neutral aqueous buffer often points to hydrolysis, potentially catalyzed by buffer components.
-
Probable Cause: The primary suspect is hydrolysis of a labile functional group. While the methylsulfonyl pyridine core is relatively stable, other parts of the molecule (e.g., an ester, amide, or a sulfonylurea bridge) may be susceptible to cleavage. Certain buffer salts, like phosphate, can sometimes act as catalysts for hydrolysis.
-
Troubleshooting Steps & Solutions:
-
Confirm Hydrolysis: Perform a mini-stability study at different pH values (e.g., pH 3, 7, 9). If the degradation rate is significantly pH-dependent, hydrolysis is the confirmed pathway.[19][20]
-
Analyze Degradants: Use LC-MS to identify the degradation products. The mass difference between the parent compound and the products can pinpoint the site of cleavage (e.g., loss of a side chain, cleavage at a sulfonylurea bridge).[21][22]
-
Change Buffer System: Test the stability in alternative buffer systems (e.g., HEPES, MOPS, or TRIS) at the same pH to rule out buffer-catalyzed degradation.
-
Formulation Adjustment: If hydrolysis is inherent to the molecule at pH 7.4, consider formulating at a different pH where the compound exhibits maximum stability. Alternatively, investigate formulation strategies like lyophilization (freeze-drying) or using co-solvents (e.g., propylene glycol, DMSO) to reduce water activity, though this may not be suitable for all applications.[23]
-
Q4: My microbial degradation experiment shows little to no activity. What factors should I investigate?
A4: The absence of microbial degradation can be due to a variety of factors ranging from the compound's inherent recalcitrance to suboptimal experimental conditions.
-
Probable Causes:
-
Toxicity: The compound concentration may be too high, leading to toxic effects on the microorganisms.[16]
-
Lack of Adapted Microbes: The microbial source (e.g., soil sample, activated sludge) may not contain organisms with the necessary enzymatic machinery to degrade the compound.[24]
-
Poor Bioavailability: The compound may be strongly adsorbed to the soil or vessel matrix, making it inaccessible to the microbes.
-
Need for Co-metabolism: Some compounds are only degraded when the microbes are also provided with a primary, easily metabolizable carbon source (co-substrate).[3]
-
Suboptimal Conditions: The pH, temperature, or oxygen levels of the culture may not be optimal for the degrading microorganisms.[17]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed microbial degradation experiments.
Key Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
Objective: To identify potential degradation products and determine the intrinsic stability of a methylsulfonyl pyridine compound. This is a crucial step in developing stability-indicating analytical methods.[15][22]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: For each condition, dilute the stock solution with the stressor to a final concentration of ~100 µg/mL. Include a control sample diluted with the solvent and water. Aim for 5-20% degradation.[15]
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Add 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Photolytic Degradation: Expose the solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil.
-
Thermal Degradation (Solid State): Store the solid compound in an oven at 80°C for 48 hours. Dissolve in solvent before analysis.
-
-
Sample Quenching: After incubation, cool samples to room temperature. Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples and the control by a suitable separation technique, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV or Mass Spectrometric (MS) detector.[15][25]
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradants). Calculate the percentage of degradation.
| Stress Condition | Typical Reagent | Common Site of Action |
| Acid Hydrolysis | 0.1 M HCl | Cleavage of acid-labile groups (e.g., sulfonylurea bridge) |
| Base Hydrolysis | 0.1 M NaOH | Cleavage of base-labile groups (e.g., esters, amides) |
| Oxidation | 3% H₂O₂ | Pyridine N-oxidation, sulfur oxidation, ring hydroxylation |
| Photolysis | UV/Visible Light | Pyridine ring cleavage, isomerisation |
Protocol 2: Analysis of Degradation Products by LC-MS
Objective: To separate and identify the chemical structures of unknown degradation products.
Methodology:
-
Sample Preparation: Use samples generated from the forced degradation study or time-point samples from a stability or metabolism study. Filter the samples through a 0.22 µm filter to remove particulates.
-
Chromatographic Separation (HPLC/UHPLC):
-
Column: Use a C18 column, which is suitable for a wide range of polarities.
-
Mobile Phase: A typical gradient would be from 95% Water (with 0.1% formic acid) to 95% Acetonitrile (with 0.1% formic acid). Formic acid is used to improve peak shape and ionization efficiency in the mass spectrometer.
-
Detection: Use a Diode Array Detector (DAD) or UV detector to monitor the separation, followed by the mass spectrometer.
-
-
Mass Spectrometric Analysis (MS):
-
Ionization: Use Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of all possible ions.
-
Initial Scan (Full Scan): Perform a full scan (e.g., m/z 100-1000) to determine the molecular weights of the parent compound and all degradants.
-
Fragmentation Analysis (MS/MS): Perform a product ion scan on the molecular ion of each suspected degradant. The fragmentation pattern provides crucial information about the molecule's structure. By comparing the fragmentation of a degradant to that of the parent compound, you can deduce where the chemical modification occurred.
-
-
Structural Elucidation: Combine the information from the molecular weight (Full Scan MS) and the fragmentation pattern (MS/MS) to propose a structure for each degradation product.[22]
References
- Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al 2 O 3 as a C
- [Biodegradation of pyridine under UV irradi
- Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N 2.
- Biodegradation of pyridine under UV irradiation | Request PDF.
- UV photolysis for accelerating pyridine biodegrad
- Microbial degradation as a powerful weapon in the removal of sulfonylurea herbicides.
- Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria.
- Microbial degradation as a powerful weapon in the removal of sulfonylurea herbicides. PubMed.
- Adsorption and Degradation of the Weak Acid Mesotrione in Soil and Environmental Fate Implications | Request PDF.
- (PDF) Degradation of Pyridines in the Environment.
- Microbial Degradation of Sulfonylurea Herbicides: Chlorsulfuron and Metsulfuron-Methyl.
- Biochemical insights into the biodegradation mechanism of typical sulfonylureas herbicides and association with active enzymes and physiological response of fungal microbes: A multi-omics approach. PubMed.
- Assessment of Degradation of Sulfonylurea Herbicides in W
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Microbial degradation mechanism of pyridine by Paracoccus sp. NJUST30 newly isolated from aerobic granules | Request PDF.
- III Analytical Methods.
- Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates.
- KINETICS OF DEGRADATION OF 2-HYDROXYIMINOMETHYL-1-METHYLPYRIDINIUM METHANESULPHON
- Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions.
- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed.
- Imidazopyridines: roles of pyridine nitrogen position and methylsulfinyl oxygen for in vitro positive inotropic mechanism and chronotropic activity. PubMed.
- [The microbiological transformation and degradation of pyridine and alkyl pyridines]. PubMed.
- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. American Society for Microbiology.
- DEGRADATION OF HERBICIDES IN SOILS Lowell s. Jordan. University of California, Riverside.
- Microbial Degradation of Herbicide Residues in Australian Soil: An Overview of Mechanistic Insights and Recent Advancements. MDPI.
- Pyridine degradation characteristics of a newly isolated bacterial strain and its application with a novel reactor for the further treatment in pyridine wastewater.
- Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. IRJET.
- 2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines: Selective and Orally Active cyclooxygenase-2 Inhibitors. PubMed.
- The Environmental Occurrence of Herbicides: The Importance of Degradates in Ground W
- Technical Support Center: Degradation Pathways of Substituted Pyridines. Benchchem.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
- 2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. PubMed.
- OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. Polish Journal of Chemistry.
- PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- Degradation of Three Herbicides and Effect on Bacterial Communities under Combined Pollution.
- Research on the degradation mechanism of pyridine in drinking water by dielectric barrier discharge. BioKB.
- Haem degradation in dimethyl sulphoxide/water mixtures and pyridine/w
- Articles List. Analytical Methods in Environmental Chemistry Journal.
- Enzymatic pyridine aromatization during thiopeptide biosynthesis.
- Hydrolysis of dihydrouridine and rel
- Degradation Profiling by RP- HPLC: A Review. IJPPR.
- Oxidation of certain methylpyridines to pyridine carboxylic acids. PubMed.
- Oxidation of methyl-pyridines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Microbial degradation as a powerful weapon in the removal of sulfonylurea herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pp.bme.hu [pp.bme.hu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. UV photolysis for accelerating pyridine biodegradation. | Semantic Scholar [semanticscholar.org]
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- 12. [The microbiological transformation and degradation of pyridine and alkyl pyridines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochemical insights into the biodegradation mechanism of typical sulfonylureas herbicides and association with active enzymes and physiological response of fungal microbes: A multi-omics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 25. Analytical Methods in Environmental Chemistry Journal - Articles List [amecj.com]
Technical Support Center: Enhancing the Solubility of Poorly Soluble Pyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and troubleshooting advice for enhancing the aqueous solubility of poorly soluble pyridine derivatives. As many promising drug candidates contain the pyridine moiety but suffer from low solubility, effective formulation strategies are critical for their development.[1][2] This resource offers a structured, question-and-answer approach to address common experimental challenges, grounded in scientific principles and field-proven insights.
Section 1: Foundational Strategies - Salt Formation
Salt formation is often the primary and most effective method for increasing the solubility and dissolution rate of ionizable compounds, including basic pyridine derivatives.[3][4] By converting the neutral pyridine to a pyridinium salt, a significant increase in aqueous solubility can be achieved.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My pyridine derivative has a low pKa. Can I still effectively form a salt to enhance its solubility?
A1: This is a common challenge. The success of salt formation is largely governed by the pKa difference (ΔpKa) between the basic drug and the acidic counter-ion.[5]
-
The "Rule of Three": A general guideline is the "rule of three," which suggests that for a stable salt to form, the ΔpKa between the acid and the base should be greater than 3.[5] If the pKa of your protonated pyridine is low (e.g., < 7), you will need a strong acid counter-ion to achieve a sufficient ΔpKa.
-
Troubleshooting Steps:
-
Counter-ion Selection: Screen a range of counter-ions with low pKa values (strong acids). Examples include hydrochloric acid, sulfuric acid, and methanesulfonic acid.
-
Solvent System: The choice of solvent is critical. A solvent that favors ionization will promote salt formation. Consider using polar protic solvents like ethanol or methanol.
-
Characterization is Key: Always confirm salt formation using analytical techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy. A shift in the C-N-C bond angle in the pyridine ring to a more obtuse angle (120-122°) can also indicate the formation of a pyridinium cation.[6]
-
Q2: I've formed a salt, but it disproportionates back to the free base in solution. How can I prevent this?
A2: Salt disproportionation is a significant stability issue, often occurring in environments where the pH is close to or above the pKa of the parent compound.
-
Understanding the Mechanism: Disproportionation is the conversion of a salt back to its less soluble, neutral form. This is often triggered by changes in the local pH, for instance, in the gastrointestinal tract.
-
Troubleshooting Strategies:
-
pH Control: Formulate your drug product with pH-modifying excipients to maintain a local pH well below the pKa of the pyridine derivative.[7]
-
Common Ion Effect: The presence of a common ion can suppress the dissolution of the salt.[4] Be mindful of other ions in your formulation.
-
Alternative Strategies: If disproportionation remains a persistent issue, consider alternative solubility enhancement techniques like co-crystallization or amorphous solid dispersions, which are not susceptible to this phenomenon.
-
Section 2: An Alternative Approach - Co-crystallization
Co-crystals are multi-component crystalline solids where the active pharmaceutical ingredient (API) and a co-former are held together by non-covalent interactions, such as hydrogen bonds.[6][8] This technique is particularly useful for non-ionizable pyridine derivatives or when salt formation is problematic.[9][10]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I select an appropriate co-former for my pyridine derivative?
A1: The rational selection of a co-former is crucial for successful co-crystal formation.
-
Supramolecular Synthons: The most reliable approach is to identify complementary functional groups that can form robust hydrogen bonds. For pyridine derivatives, the nitrogen atom is a hydrogen bond acceptor. Therefore, co-formers with hydrogen bond donor groups, such as carboxylic acids, are excellent candidates.[6][11]
-
Screening and Characterization:
-
Co-former Library: Screen a library of pharmaceutically acceptable co-formers (e.g., dicarboxylic acids, amides).
-
Screening Methods: High-throughput screening methods like solvent-assisted grinding or slurry crystallization can quickly identify potential co-crystal hits.
-
Structural Analysis: Single-crystal X-ray diffraction is the gold standard for confirming co-crystal formation and understanding the intermolecular interactions.[6][12] Other techniques like PXRD, DSC, and Raman spectroscopy are also valuable for characterization.[12]
-
Q2: My co-crystallization attempts keep yielding a physical mixture of the starting materials. What am I doing wrong?
A2: This is a common outcome in co-crystal screening. Several factors can influence the result.
-
Thermodynamics vs. Kinetics: Co-crystal formation is a thermodynamically driven process. If the physical mixture is more stable under the experimental conditions, a co-crystal will not form.
-
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for failed co-crystallization.
-
Solvent Selection: The solvent plays a critical role. A solvent that has a slight solubility difference between the API and the co-former can sometimes drive co-crystallization.[10]
-
Methodology: Solvent-drop grinding can be more effective than solution-based methods as it can facilitate both solution and solid-phase mediated formation.[10]
Section 3: Amorphous Systems - Solid Dispersions
Solid dispersions involve dispersing the drug in an amorphous, hydrophilic carrier, effectively creating a high-energy, non-crystalline form of the drug that exhibits enhanced solubility and dissolution.[2][3][13]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I choose the right polymer for my solid dispersion formulation?
A1: The choice of polymer is critical to both the performance and stability of the solid dispersion.
-
Drug-Polymer Miscibility: The drug and polymer must be miscible to form a stable, single-phase amorphous system.
-
Key Polymer Properties to Consider:
-
Solubility: The polymer should be highly water-soluble (e.g., PVP, HPMC, PEGs).[14]
-
Glass Transition Temperature (Tg): A polymer with a high Tg can help to physically stabilize the amorphous drug by reducing molecular mobility.
-
Hydrogen Bonding Potential: Polymers that can form hydrogen bonds with the pyridine derivative can further enhance stability.
-
| Polymer | Common Grades | Key Advantages |
| Polyvinylpyrrolidone (PVP) | K12, K30, K90 | Excellent solubilizer, forms strong H-bonds. |
| Hydroxypropyl Methylcellulose (HPMC) | E3, E5, E15 | Good precipitation inhibitor. |
| Polyethylene Glycol (PEG) | 4000, 6000 | Low melting point, suitable for melt methods.[15] |
| Soluplus® | - | Amphiphilic nature, good for solubilization. |
Q2: My amorphous solid dispersion is recrystallizing over time. How can I improve its physical stability?
A2: Physical instability, leading to recrystallization, is the primary challenge with amorphous solid dispersions.[3]
-
Understanding Recrystallization: The amorphous state is thermodynamically metastable and will tend to revert to the more stable crystalline form.[3] This process is accelerated by moisture and high temperatures.
-
Stabilization Strategies:
-
Increase Drug Loading: While counterintuitive, sometimes a higher drug loading can lead to a more stable system if the drug-polymer interactions are favorable.
-
Use a Second Polymer: Incorporating a second polymer, particularly one that acts as a precipitation inhibitor (like HPMC), can enhance stability in both the solid state and during dissolution.
-
Control Moisture: Process and store the solid dispersion under low humidity conditions. Package the final product with a desiccant.
-
Optimize the Preparation Method: The method of preparation can influence stability. For example, spray drying often produces more homogeneous dispersions than solvent evaporation.[16]
-
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
-
Accurately weigh the pyridine derivative and the selected polymer (e.g., PVP K30) in the desired ratio (e.g., 1:4 w/w).
-
Dissolve both components in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol). Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Further dry the resulting solid film in a vacuum oven for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.
-
Characterize the prepared solid dispersion using PXRD (to confirm amorphous nature), DSC (to determine Tg), and dissolution testing.
Section 4: Encapsulation Approach - Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble guest molecules, like pyridine derivatives, forming inclusion complexes that have enhanced aqueous solubility.[17][18][19]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Which type of cyclodextrin should I use for my pyridine derivative?
A1: The choice of cyclodextrin depends on the size and shape of your molecule.
-
Cavity Size Matching: The pyridine derivative must fit, at least partially, into the cyclodextrin cavity.
-
α-Cyclodextrin: Smallest cavity, suitable for small aromatic rings.
-
β-Cyclodextrin: Most commonly used due to its suitable cavity size for many drug molecules and its availability and low cost.[20]
-
γ-Cyclodextrin: Largest cavity, for bulkier molecules.
-
-
Derivatives for Enhanced Solubility: Chemically modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), have significantly higher aqueous solubility than the parent β-cyclodextrin and are often more effective complexing agents.
Q2: The solubility enhancement with cyclodextrin complexation is lower than expected. How can I improve it?
A2: Several factors can limit the efficiency of complexation.
-
Stoichiometry: The molar ratio of the drug to cyclodextrin is crucial. A 1:1 complex is most common, but higher-order complexes can form.[18] Experiment with different ratios to find the optimal complexation.
-
Preparation Method: The method used to prepare the complex can significantly impact its properties.
-
Kneading Method: A simple method involving mixing the components with a small amount of water or hydroalcoholic solvent.
-
Solvent Evaporation/Freeze Drying: These methods often lead to more efficient complexation and a higher degree of amorphization, resulting in better solubility enhancement.[21]
-
-
Addition of a Ternary Component: The addition of a water-soluble polymer (e.g., HPMC) can sometimes act as a synergist, further enhancing the solubilizing effect of the cyclodextrin.[20]
Decision-Making Workflow for Solubility Enhancement
Caption: Strategy selection for enhancing pyridine derivative solubility.
This guide provides a starting point for troubleshooting common issues in the solubility enhancement of pyridine derivatives. Successful formulation development requires a systematic approach, thorough characterization, and an understanding of the underlying physicochemical principles.
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]
-
Experimental Characterization of the Pyridine:Acetylene Co-crystal and Implications for Titan's Surface. (2023). ACS Earth and Space Chemistry. [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). National Institutes of Health. [Link]
-
Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. (2022). MDPI. [Link]
-
Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. (2011). PubMed. [Link]
-
Formulation strategies for poorly soluble drugs. (2024). ResearchGate. [Link]
-
Experimental Characterization of the Pyridine:Acetylene Co-crystal and Implications for Titan's Surface. (2023). National Institutes of Health. [Link]
-
Co-crystallisation of 4-amino pyridine with succinic acid (1:1): spectroscopic, thermal, crystal structure, DFT/HF calculation and Hirshfeld surface analysis. (2022). SN Applied Sciences. [Link]
-
Characterization and Energetic Property Evaluation of Novel Energetic Salts and Co-Crystals Formed with Nitropyrazoles and Pyridines. (2022). Crystal Growth & Design. [Link]
-
REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. (2020). The University of Liverpool Repository. [Link]
-
Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. (2021). MDPI. [Link]
-
Improvement of Physicochemical and Solubility of Dipyridamole by Cocrystallization Technology. (2021). Journal of Drug Delivery and Therapeutics. [Link]
-
Techniques for solubility enhancement of poorly soluble drugs: An overview. (2018). ResearchGate. [Link]
-
Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.). University of Greenwich. [Link]
-
Solubility EnhancementTechniques forPoorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research. [Link]
-
C–H···π interactions increase pyridinium solubility by disrupting ionic... (2020). ResearchGate. [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research. [Link]
-
Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012). Journal of Applied Pharmaceutical Science. [Link]
-
Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (2013). Journal of Advanced Pharmacy Education and Research. [Link]
-
Co-crystals and molecular salts of carboxylic acid/pyridine complexes: Can calculated pKa's predict proton transfer? A case study of nine complexes. (2014). ResearchGate. [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). National Center for Biotechnology Information. [Link]
-
Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. (2021). National Institutes of Health. [Link]
-
Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Solubility Enhancement Techniques of Poorly Water Soluble Drug. (2021). International Journal of Science and Research. [Link]
-
Solid dispersion technique for improving solubility of some poorly soluble drugs. (2011). Scholars Research Library. [Link]
-
Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. (2020). Crystal Growth & Design. [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2011). SciSpace. [Link]
-
Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. (2020). PubMed. [Link]
-
Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. (2021). CrystEngComm. [Link]
-
SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION. (2017). Slideshare. [Link]
-
Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. (2018). AAPS PharmSciTech. [Link]
-
Key strategies central to overcoming poor API solubility. (2013). Almac Group. [Link]
-
Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. (2014). National Institutes of Health. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). MDPI. [Link]
-
Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. (2012). National Institutes of Health. [Link]
-
Salt formation to improve drug solubility. (2007). PubMed. [Link]
-
Solving solubility issues in modern APIs. (2020). Teva API. [Link]
-
4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery & Development. [Link]
-
The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. (2014). ResearchGate. [Link]
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The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. (2020). ResearchGate. [Link]
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Pyridine. (n.d.). PubChem. [Link]
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Study of pH-dependent drugs solubility in water. (2013). ResearchGate. [Link]
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Pyridine. (1999). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. [Link]
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- 18. SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION | PPTX [slideshare.net]
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Validation & Comparative
validation of analytical methods for 5-(Methylsulfonyl)-2-pyridinecarboxylic acid
A Comprehensive Guide to the Validation of Analytical Methods for 5-(Methylsulfonyl)-2-pyridinecarboxylic Acid
Abstract
The robust validation of analytical methods is a cornerstone of pharmaceutical development and quality control, ensuring that measurements are accurate, reliable, and fit for purpose. This guide provides a detailed comparative overview of the validation of analytical methods for the quantification and purity assessment of this compound, a key chemical entity. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the principles and practices of method validation, grounded in the framework of the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] We will explore various analytical techniques with a primary focus on High-Performance Liquid Chromatography (HPLC), comparing different methodologies and their respective validation parameters. The causality behind experimental choices is elucidated to provide a practical and scientifically sound resource.
Introduction: The Imperative of Method Validation
In the pharmaceutical industry, the validation of analytical methods is not merely a regulatory requirement but a fundamental aspect of quality assurance.[5] It provides documented evidence that a method is suitable for its intended use, a principle that is critical for ensuring the safety and efficacy of pharmaceutical products.[5][6] For a compound like this compound, which may serve as an intermediate or an active pharmaceutical ingredient (API), validated analytical methods are essential for various applications, including:
-
Assay of the drug substance: To determine its potency.[5]
-
Determination of impurities: To quantify process-related impurities and degradation products.[5][7][8]
-
Dissolution testing: To assess the drug release characteristics of a finished product.[7]
-
Stability studies: To monitor the degradation of the drug substance and product over time.[8]
This guide will navigate the intricacies of validating analytical methods for this compound, with a focus on providing a comparative analysis of potential HPLC-based approaches.
Foundational Framework: The ICH Guidelines
The International Council for Harmonisation (ICH) provides a set of guidelines that are globally recognized for the validation of analytical procedures. The recently updated ICH Q2(R2) guideline, in conjunction with ICH Q14 (Analytical Procedure Development), offers a comprehensive framework for a science- and risk-based approach to method validation throughout the analytical procedure lifecycle.[2][4][9] The core validation parameters that will be discussed in the context of this compound analysis are:
-
Specificity
-
Linearity and Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
Comparative Analysis of HPLC Methodologies
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for the analysis of non-volatile and thermally labile compounds like this compound.[8] The choice of the specific HPLC method will depend on the intended purpose of the analysis.
Reversed-Phase HPLC (RP-HPLC) with UV Detection
RP-HPLC is the most common mode of chromatography and is an excellent starting point for the analysis of this compound.
Principle of Separation: The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The sulfonyl and carboxylic acid groups of the target molecule will influence its retention.
Typical Starting Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile).
-
Detection: UV detection at a wavelength of maximum absorbance for this compound (e.g., ~255 nm).[10]
Causality Behind Experimental Choices:
-
The C18 column is chosen for its versatility and wide applicability for moderately polar compounds.
-
A buffered mobile phase is essential to control the ionization state of the carboxylic acid group, thereby ensuring reproducible retention times.
-
Gradient elution is often preferred for impurity profiling to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.
Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar compounds that show poor retention in RP-HPLC, HILIC can be a valuable alternative.
Principle of Separation: HILIC employs a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent. A polar analyte like this compound will partition into the aqueous layer on the surface of the stationary phase, leading to retention.
Typical Starting Conditions:
-
Column: Amide or silica-based HILIC column
-
Mobile Phase: A gradient of a high concentration of acetonitrile with an aqueous buffer.
-
Detection: UV or Mass Spectrometry (MS).
Comparative Advantage: HILIC can provide better retention for polar impurities that might elute in the void volume in an RP-HPLC method.
HPLC with Mass Spectrometric (MS) Detection
For impurity identification and the analysis of complex matrices, coupling HPLC with a mass spectrometer (LC-MS) offers superior specificity and sensitivity.[11]
Principle of Detection: The mass spectrometer measures the mass-to-charge ratio of ions, providing structural information and enabling the identification of unknown impurities.
Comparative Advantage: LC-MS is particularly powerful for genotoxic impurity analysis and for characterizing degradation products formed during stress studies.[11]
Validation of an RP-HPLC-UV Method: A Practical Guide
The following sections detail the experimental protocols for validating a hypothetical RP-HPLC-UV method for the assay of this compound.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[2][7][12]
Experimental Protocol:
-
Forced Degradation Studies: Subject a solution of this compound to stress conditions (e.g., acid, base, oxidation, heat, and light).
-
Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable).
-
Assess the peak purity of the main peak using a photodiode array (PDA) detector to ensure no co-eluting peaks.
-
The method is considered specific if the main peak is well-resolved from all degradation products and any potential impurities.
Workflow for Specificity Determination
Caption: Workflow for establishing method specificity through forced degradation studies.
Linearity and Range
Linearity demonstrates that the analytical results are directly proportional to the concentration of the analyte.[12] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[1]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50%, 80%, 100%, 120%, 150% of the target assay concentration).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is typically required.
Accuracy
Accuracy is the closeness of the test results to the true value.[2][12]
Experimental Protocol:
-
Prepare samples of a placebo spiked with this compound at three different concentration levels (e.g., 80%, 100%, 120% of the target assay concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6]
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[6][12]
Experimental Protocol:
These can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (Standard Deviation of the Response / Slope)
-
LOQ = 10 * (Standard Deviation of the Response / Slope)
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1][2]
Experimental Protocol:
-
Introduce small variations to the method parameters, such as:
-
Flow rate (e.g., ± 0.2 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic modifier)
-
pH of the mobile phase buffer (e.g., ± 0.2 units)
-
-
Analyze a sample under each of the modified conditions.
-
Evaluate the impact of these changes on the system suitability parameters and the final results.
Relationship of Key Validation Parameters
Caption: Interrelationship of the core analytical method validation parameters.
Data Summary and Comparison
The following table provides a hypothetical but realistic comparison of the expected performance of different HPLC methods for the analysis of this compound.
| Parameter | RP-HPLC-UV | HILIC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Range (Assay) | 80 - 120% of nominal | 80 - 120% of nominal | 80 - 120% of nominal |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (%RSD) | |||
| - Repeatability | < 2.0% | < 2.5% | < 1.0% |
| - Intermediate Precision | < 2.5% | < 3.0% | < 2.0% |
| LOQ (Impurity) | ~0.05% | ~0.05% | < 0.01% |
| Specificity | Good, dependent on resolution | Good, complementary to RP | Excellent |
| Robustness | High | Moderate | Moderate to High |
Conclusion
The is a critical activity that underpins the quality and reliability of data generated throughout the pharmaceutical development lifecycle. While RP-HPLC with UV detection often provides a robust and reliable method for routine analysis, alternative techniques such as HILIC and LC-MS offer distinct advantages for specific applications, particularly for the analysis of highly polar impurities and for trace-level quantification. The choice of method should be based on a scientific understanding of the analyte and the intended purpose of the analysis, and the validation should be conducted in accordance with the principles outlined in the ICH guidelines. This guide provides a comprehensive framework for designing and executing such validation studies, empowering researchers to develop and implement analytical methods that are scientifically sound and fit for purpose.
References
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assayprism.com. (n.d.). HPLC Method Validation: Key Parameters and Importance. Retrieved from [Link]
-
AAPS. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. Retrieved from [Link]
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Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
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Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
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International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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Slideshare. (n.d.). analytical method validation and validation of hplc. Retrieved from [Link]
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ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved from [Link]
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LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
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ResearchGate. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]
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ResearchGate. (2025, December 10). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]
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guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). Retrieved from [Link]
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European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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ResearchGate. (2025, August 5). Analytical Method Validation for Quality Assurance and Process Validation Professionals. Retrieved from [Link]
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IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. Retrieved from [Link]
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
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Introduction: The Versatile Scaffold of Pyridine Carboxylic Acids in Medicinal Chemistry
A Comparative Guide to the Structure-Activity Relationships of Pyridine Carboxylic Acid Derivatives
Pyridine carboxylic acid derivatives represent a cornerstone in modern medicinal chemistry, serving as the foundational framework for a vast array of therapeutic agents. Their prevalence in FDA-approved drugs is a testament to their versatile nature, which allows for a broad spectrum of biological activities.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various pyridine carboxylic acid derivatives, offering insights for researchers, scientists, and drug development professionals.
The Three Isomers: Picolinic, Nicotinic, and Isonicotinic Acids
The versatility of this scaffold begins with its three basic isomers: picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid).[1] The position of the carboxylic acid group on the pyridine ring significantly influences the molecule's electronic properties, steric hindrance, and potential for interaction with biological targets, thereby dictating its therapeutic applications.[1]
Key Physicochemical Properties and Their Role in Biological Interactions
The therapeutic potential of pyridine carboxylic acid derivatives is intrinsically linked to their structural features. The aromatic and electron-deficient nature of the pyridine ring facilitates crucial non-covalent interactions such as π-π stacking and hydrogen bonding with biological macromolecules.[1] The carboxylic acid group introduces polarity and can act as a hydrogen bond donor or acceptor. Furthermore, its ability to coordinate with metal ions is a key feature in the mechanism of many enzyme inhibitors.[1] The ease of substitution at various positions on the pyridine ring provides a powerful tool for medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of drug candidates.[1]
Broad Spectrum of Biological Activities: An Overview
Derivatives of these three isomers have led to the development of drugs for a wide range of diseases, including tuberculosis, cancer, diabetes, inflammation, and viral infections.[1][2] This guide will delve into specific examples, comparing the SAR of these derivatives in different therapeutic areas and providing the experimental context for their evaluation.
Pyridine Carboxylic Acid Derivatives as Enzyme Inhibitors
The ability of pyridine carboxylic acid derivatives to inhibit enzymes is a major area of their application in drug discovery.[2] The scaffold's features allow for precise interactions within the active sites of various enzymes.
Case Study 1: Cyclooxygenase-2 (COX-2) Inhibitors for Anti-inflammatory Action
A series of pyridine acyl sulfonamide derivatives have been explored as potential cyclooxygenase-2 (COX-2) inhibitors for their anti-inflammatory and antitumor activities.[4]
The SAR studies revealed that the nature and position of the substituent on the pyridine ring are critical for COX-2 inhibitory activity. For instance, compounds with a methyl group at the R1 position and a p-methoxyphenyl group at the R2 position on the pyridine ring showed significant potency. The sulfonamide group is a key pharmacophore that interacts with the side pocket of the COX-2 active site. Among the synthesized compounds, compound 23 (specific structure detailed in the source) displayed the most potent COX-2 inhibitory activity.[4]
| Compound | R1 | R2 | COX-2 IC50 (μM)[4] |
| 1 | H | p-OCH3-Ph | >100 |
| 12 | CH3 | p-F-Ph | 1.2 |
| 23 | CH3 | p-OCH3-Ph | 0.8 |
| 24 | CH3 | p-Cl-Ph | 1.0 |
Objective: To determine the in vitro inhibitory activity of pyridine acyl sulfonamide derivatives against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Celecoxib (positive control)
-
Reaction buffer (e.g., Tris-HCl buffer)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
Procedure:
-
Pre-incubate the COX-2 enzyme with the test compound or vehicle (DMSO) in the reaction buffer for 15 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the reaction mixture for a specified time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., a solution of HCl).
-
Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.[4]
Case Study 2: Phosphodiesterase-3 (PDE3) Inhibitors for Anticancer Activity
Novel derivatives of 6-aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitriles have been synthesized and evaluated for their PDE3A inhibitory effects and cytotoxic effects on cancer cell lines.[5]
The SAR studies of these derivatives indicated that the substituent on the aryl ring at the 6-position of the pyridine core significantly influences PDE3A inhibitory activity. A bromophenyl group at this position was found to be favorable. Furthermore, the substituent on the imidazole ring also played a role, with a benzyl group contributing to higher potency. Compound Ib emerged as the most potent PDE3A inhibitor in the series.[5]
| Compound | R (Aryl group at C6) | R' (Imidazole substituent) | PDE3A IC50 (nM)[5] |
| Ia | Phenyl | Benzyl | 10.5 |
| Ib | 4-Bromophenyl | Benzyl | 3.76 |
| Ic | 4-Methoxyphenyl | Benzyl | 15.2 |
| IIa | Phenyl | H | >100 |
Objective: To determine the in vitro inhibitory activity of the synthesized pyridine derivatives against PDE3A.
Materials:
-
Purified human PDE3A enzyme
-
[3H]cAMP (substrate)
-
Test compounds (dissolved in DMSO)
-
Milrinone (positive control)
-
Assay buffer
-
Snake venom nucleotidase
-
Scintillation cocktail
Procedure:
-
The assay is typically performed in a multi-well plate format.
-
Add the assay buffer, test compound or vehicle, and PDE3A enzyme to each well.
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding [3H]cAMP.
-
Incubate for 20 minutes at 30°C.
-
Terminate the reaction by boiling for 1 minute.
-
Cool the plate and add snake venom nucleotidase to convert the resulting [3H]5'-AMP to [3H]adenosine.
-
Incubate for 10 minutes at 30°C.
-
Separate the unreacted [3H]cAMP from the [3H]adenosine product using anion-exchange resin.
-
Add a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.[5]
Antimicrobial Applications of Pyridine Carboxylic Acid Derivatives
Pyridine carboxylic acid derivatives have a long history in the fight against infectious diseases, with isoniazid being a prime example.
Isonicotinic Acid Hydrazide (Isoniazid) and its Derivatives against Mycobacterium tuberculosis
Isoniazid (isonicotinic acid hydrazide) is a first-line drug for the treatment of tuberculosis. However, the emergence of drug-resistant strains has necessitated the development of new analogs.[6][7]
Research has focused on modifying the hydrazide moiety of isoniazid to create derivatives with improved activity against resistant strains. These modifications include the synthesis of N'-acyl and N'-(substituted-benzylidene) hydrazides.[7]
For N'-acyl isonicotinic acid hydrazides, the length of the acyl chain was found to be a critical determinant of antimycobacterial activity. For instance, isonicotinic acid N'-tetradecanoyl-hydrazide showed higher activity than isoniazid itself.[7] In another study of isonicotinic acid hydrazide derivatives, compounds with hydroxyl (OH), methoxy (OCH3), and methylthio (SCH3) groups were found to be active against various microbial strains.[6]
| Compound | Modification | M. tuberculosis MIC (µg/mL) |
| Isoniazid | - | Reference |
| Isonicotinic acid N'-tetradecanoyl-hydrazide | N'-tetradecanoyl | More active than Isoniazid[7] |
| Derivative with -OH group | - | Active[6] |
| Derivative with -OCH3 group | - | Active[6] |
Objective: To determine the MIC of isoniazid derivatives against Mycobacterium tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
Test compounds
-
Isoniazid (positive control)
-
Alamar Blue reagent
-
96-well microplates
Procedure:
-
Dispense the supplemented Middlebrook 7H9 broth into the wells of a 96-well plate.
-
Prepare serial dilutions of the test compounds in the wells.
-
Add the M. tuberculosis inoculum to each well.
-
Incubate the plates at 37°C for 5-7 days.
-
After incubation, add the Alamar Blue reagent to each well.
-
Re-incubate the plates for 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Broad-Spectrum Antibacterial and Antifungal Derivatives
Recent research has focused on synthesizing novel nicotinic acid derivatives with broad-spectrum antimicrobial activity.[8]
In a study of nicotinic acid-derived acylhydrazones, a compound with a 5-nitrofuran substituent demonstrated the highest activity, particularly against Gram-positive bacteria.[8] The acylhydrazone linkage appears to be a key feature for antimicrobial action in this class of compounds. Another study on thienopyridine derivatives showed that specific substitutions led to good to strong activity against E. coli, B. mycoides, and C. albicans.[9]
| Compound Class | Key Feature | Target Organism | MIC Range (µg/mL) |
| Nicotinic acid acylhydrazones | 5-nitrofuran substituent | Staphylococcus epidermidis | 1.95[8] |
| Nicotinic acid acylhydrazones | 5-nitrofuran substituent | MRSA | 7.81[8] |
| Thienopyridine derivatives | Specific substitutions | E. coli, B. mycoides, C. albicans | 0.0048 - 0.039[9] |
Objective: To determine the MIC of pyridine carboxylic acid derivatives against various bacterial and fungal strains.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compounds
-
Standard antibiotics (e.g., ciprofloxacin, fluconazole)
-
96-well microplates
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Dispense the appropriate broth into the wells of a 96-well plate.
-
Perform serial two-fold dilutions of the test compounds in the wells.
-
Add the microbial inoculum to each well.
-
Include positive (microbe only) and negative (broth only) controls.
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24h for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Pyridine Carboxylic Acid Derivatives in Cancer Research
The pyridine scaffold is also a prominent feature in the design of anticancer agents, targeting various aspects of cancer cell biology.[10]
Targeting Receptor Tyrosine Kinases: VEGFR-2 Inhibitors
A study focused on the design and synthesis of novel nicotinic acid-based cytotoxic agents with selective inhibitory efficacy against vascular endothelial growth factor receptor-2 (VEGFR-2).[11]
In this series, the nature of the substituent on the nicotinic acid core was crucial for both cytotoxic and VEGFR-2 inhibitory activity. Compound 5c , which incorporates a specific urea linkage and a substituted phenyl ring, exhibited the highest cytotoxic potential and promising VEGFR-2 inhibition, comparable to the reference drug sorafenib.[11]
| Compound | Key Feature | VEGFR-2 IC50 (µM)[11] | Cytotoxicity (HCT-15) GI50 (µM)[11] |
| Sorafenib | Reference Drug | 0.09 | 0.005 |
| 5c | Substituted urea linkage | 0.068 | 0.003 |
| 5b | Different substitution pattern | 0.12 | 0.008 |
Objective: To evaluate the in vitro inhibitory activity of nicotinic acid derivatives against the VEGFR-2 tyrosine kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 as a substrate
-
ATP
-
Test compounds
-
Assay buffer
-
ELISA-based detection system (e.g., using an anti-phosphotyrosine antibody)
Procedure:
-
Coat a 96-well plate with the poly(Glu, Tyr) substrate.
-
Add the test compound, VEGFR-2 enzyme, and ATP to the wells.
-
Incubate the plate to allow the kinase reaction to proceed.
-
Wash the plate to remove unreacted components.
-
Add a primary antibody that specifically recognizes phosphorylated tyrosine residues.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate for the enzyme to produce a detectable signal (e.g., colorimetric or chemiluminescent).
-
Measure the signal, which is proportional to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 value.[11]
Antiproliferative Activity: General SAR Observations
A review of pyridine derivatives with antiproliferative activity highlighted some general SAR trends. The presence and positions of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups were found to enhance antiproliferative activity. Conversely, the presence of halogen atoms or bulky groups in the structure often led to lower activity.[10]
Caption: General SAR trends for antiproliferative pyridine derivatives.
Conclusion and Future Perspectives
Summary of Key SAR Findings
The structure-activity relationships of pyridine carboxylic acid derivatives are diverse and target-specific. Key takeaways include:
-
The position of the carboxylic acid group (picolinic, nicotinic, or isonicotinic) is a fundamental determinant of the derivative's potential applications.
-
For enzyme inhibition, specific pharmacophores like sulfonamide groups (for COX-2) or appropriate aryl substitutions (for PDE3) are crucial for potent activity.
-
In antimicrobial agents, modifications of the carboxylic acid, such as forming hydrazides and acylhydrazones, can lead to potent compounds, with lipophilicity and specific substituents playing key roles.
-
For anticancer activity, targeting specific kinases like VEGFR-2 can be achieved with carefully designed derivatives, and general trends suggest that small, electron-donating groups can enhance cytotoxicity.
Emerging Targets and Future Directions in Drug Discovery
The versatility of the pyridine carboxylic acid scaffold continues to be explored for new therapeutic targets. The development of derivatives as antivirals, including protease inhibitors, and agents for neurodegenerative diseases is an active area of research.[1][2] Future drug discovery efforts will likely involve the use of computational methods, such as QSAR and molecular docking, to design more potent and selective derivatives.[6][12] The synthesis of hybrid molecules, combining the pyridine carboxylic acid motif with other pharmacophores, also holds promise for developing next-generation therapeutics.
References
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (2025-05-20). PubMed Central.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025-05-20). PubMed.
- Derivatives of Isonicotinic Acid as New Efficient Systemic Acquired Resistance (SAR) Inducers | Request PDF. (2020-09-09).
- Pyridine carboxylic acid derivatives in drug development pipeline.
- The Role of Pyridine Deriv
- Unlocking Innovation: The Power of Pyridinecarboxylic Acid Derivatives like 6-Chloronicotinic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
- Isonicotinic acid hydrazide derivatives: synthesis, antimicrobial activity, and QSAR studies. (2011-05-21).
- Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)
- (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2021-07).
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Isonicotinic acid hydrazide derivatives: synthesis, antimicrobial activity, and QSAR studies. Lirias - KU Leuven.
- Pyridine: the scaffolds with significant clinical diversity. (2022-05-20). RSC Publishing.
- Synthesis, computational and biological evaluation of some new pyridine Deriv
- Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors. (2014-09-17). PubMed.
- Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (2011-07).
- Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. (2011-11-15). PubMed.
- Synthesis, evaluation of biological activity and SAR of new thioalkyl deriv
- Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.
- Novel Potent Ligands for the Central Nicotinic Acetylcholine Receptor: Synthesis, Receptor Binding, and 3D-QSAR Analysis | Journal of Medicinal Chemistry.
- Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv
- (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024-02-14).
- Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity.
- Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. PubMed.
- Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed.
- Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid | Request PDF.
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- 6. Isonicotinic acid hydrazide derivatives: synthesis, antimicrobial activity, and QSAR studies | CoLab [colab.ws]
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Introduction: The Versatility of the Pyridine Scaffold in Enzyme Inhibition
A Comparative Guide to the Efficacy of Pyridine-Based Enzyme Inhibitors for Researchers and Drug Development Professionals
The pyridine ring, a heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry, forming the core structure of numerous enzyme inhibitors with significant therapeutic impact. Its ability to form hydrogen bonds, coordinate with metal ions, and participate in π-π stacking interactions allows for high-affinity binding to the active sites of a diverse range of enzymes. This guide provides a comparative analysis of the efficacy of different pyridine-based inhibitors, focusing on their mechanisms of action, experimental validation, and therapeutic applications. We will delve into key examples from different enzyme classes, providing researchers with the foundational knowledge to select and evaluate these potent molecules.
I. PARP Inhibitors: A Case Study in Pyridine-Based Drug Design
Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, and their inhibition has emerged as a successful strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA mutations. Several pyridine-containing PARP inhibitors have been developed, with notable differences in their efficacy and clinical utility.
Comparative Efficacy of Pyridine-Based PARP Inhibitors
A key differentiator among PARP inhibitors is their trapping efficiency, which refers to their ability to trap PARP enzymes on DNA, leading to cytotoxic DNA-PARP complexes. This mechanism is often more critical to their anti-tumor activity than the simple inhibition of PARP's catalytic activity.
| Inhibitor | Target(s) | IC50 (PARP1) | Trapping Potency | Clinical Status |
| Olaparib | PARP1, PARP2 | ~5 nM | High | Approved |
| Iniparib | Initially PARP, later disputed | >5 µM | Low/None | Failed Phase III trials |
| Veliparib | PARP1, PARP2 | ~5 nM | Low | Investigational |
Data compiled from multiple sources for illustrative comparison.
Olaparib , a pyridyl-phthalazinone derivative, is a potent PARP inhibitor that has demonstrated significant clinical benefit and has received FDA approval for the treatment of certain types of ovarian, breast, pancreatic, and prostate cancers. Its efficacy is attributed to its high PARP trapping potency, which induces synthetic lethality in BRCA-mutated cancer cells.
In contrast, Iniparib , a pyridine-based compound initially developed as a PARP inhibitor, failed in late-stage clinical trials. Subsequent studies revealed that Iniparib is not a true PARP inhibitor and does not function by trapping PARP on DNA. Its primary mechanism of action is now understood to involve the modification of cysteine-containing proteins. This highlights the critical importance of thoroughly characterizing the mechanism of action for any potential enzyme inhibitor.
Veliparib , another pyridine-containing PARP inhibitor, exhibits potent catalytic inhibition but has a much lower PARP trapping capacity compared to Olaparib. This difference in trapping efficiency is thought to contribute to its different spectrum of clinical activity and toxicity profile.
Mechanism of Action: PARP Inhibition and Trapping
The following diagram illustrates the dual mechanism of PARP inhibitors: catalytic inhibition and PARP trapping.
Caption: Mechanism of PARP inhibition by pyridine-based drugs.
II. Experimental Protocols for Evaluating PARP Inhibitor Efficacy
To rigorously assess and compare the efficacy of pyridine-based PARP inhibitors, a series of well-defined experimental assays are essential.
A. PARP Activity Assay (Colorimetric)
This assay quantifies the catalytic activity of PARP by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.
Principle: PARP enzymes use NAD+ as a substrate to form poly(ADP-ribose) chains on acceptor proteins like histones. This assay uses a biotinylated NAD+ analog. The resulting biotinylated histones are captured on a streptavidin-coated plate and detected with a horseradish peroxidase (HRP)-conjugated antibody, leading to a colorimetric signal.
Step-by-Step Protocol:
-
Plate Coating: Coat a 96-well plate with histone H1. Wash and block the plate.
-
Reaction Setup: In each well, add the PARP enzyme, activated DNA (e.g., salmon sperm DNA), and varying concentrations of the pyridine-based inhibitor.
-
Initiation: Start the reaction by adding a mixture of NAD+ and biotinylated NAD+. Incubate at room temperature.
-
Detection: Wash the plate to remove unincorporated reagents. Add streptavidin-HRP conjugate and incubate.
-
Signal Development: Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Plot the absorbance against the inhibitor concentration to determine the IC50 value.
B. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the cytotoxic effect of the inhibitors on cancer cell lines, particularly those with and without BRCA mutations, to evaluate synthetic lethality.
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The CellTiter-Glo® assay measures ATP levels, another indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., BRCA1-deficient and BRCA1-proficient) in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the pyridine-based inhibitor for a specified period (e.g., 72 hours).
-
Reagent Addition: For the MTT assay, add MTT reagent and incubate to allow formazan crystal formation. Solubilize the crystals with a solubilization buffer. For CellTiter-Glo®, add the reagent to lyse the cells and generate a luminescent signal.
-
Signal Measurement: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.
-
Data Analysis: Normalize the results to untreated controls and plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Experimental Workflow Diagram
Caption: Workflow for evaluating pyridine-based enzyme inhibitors.
III. Expanding the Scope: Pyridine-Based Inhibitors of Other Enzyme Classes
The utility of the pyridine scaffold extends beyond PARP inhibitors. Below is a brief comparison of pyridine-based inhibitors targeting other important enzyme classes.
A. Kinase Inhibitors
The pyridine ring is a common feature in many ATP-competitive kinase inhibitors. For example, Gefitinib , which contains a pyridine moiety, is an epidermal growth factor receptor (EGFR) kinase inhibitor used in the treatment of non-small cell lung cancer. Its efficacy is highly dependent on the presence of activating mutations in the EGFR gene.
B. Histone Deacetylase (HDAC) Inhibitors
HDACs are a class of enzymes that play a crucial role in epigenetic regulation. Pyridine-based compounds have been developed as HDAC inhibitors. For instance, the hydroxamic acid group, a common zinc-binding group in HDAC inhibitors, is often combined with a pyridine-containing cap group to achieve high potency and selectivity.
C. Metalloproteinase Inhibitors
Matrix metalloproteinases (MMPs) are involved in the degradation of the extracellular matrix and are implicated in cancer metastasis and arthritis. The nitrogen atom in the pyridine ring can coordinate with the catalytic zinc ion in the active site of MMPs, making it a valuable scaffold for the design of MMP inhibitors.
Conclusion and Future Directions
Pyridine-based compounds represent a rich source of potent and selective enzyme inhibitors with significant therapeutic potential. The contrasting clinical outcomes of Olaparib and Iniparib underscore the importance of a deep understanding of the mechanism of action, going beyond simple catalytic inhibition to consider phenomena like enzyme trapping. The experimental workflows outlined in this guide provide a framework for the rigorous evaluation and comparison of novel pyridine-based inhibitors. As our understanding of enzyme biology deepens, the rational design of next-generation pyridine-based inhibitors will continue to be a fruitful area of research in drug discovery.
References
-
Olaparib: a PARP inhibitor for BRCA-mutated advanced ovarian cancer. (2015). U.S. Food & Drug Administration. [Link]
-
FDA approves olaparib for HRR gene-mutated metastatic castration-resistant prostate cancer. (2020). U.S. Food & Drug Administration. [Link]
-
Iniparib (BSI-201). (2021). National Cancer Institute. [Link]
A Senior Application Scientist's Guide to Spectroscopic Analysis of Pyridine Derivative-Metal Complexes
For researchers, medicinal chemists, and material scientists, the synthesis of novel pyridine derivative-metal complexes is often just the beginning. The true challenge—and where the discovery happens—lies in unequivocally characterizing these new chemical entities. Understanding the stoichiometry, binding modes, stability, and solution-state behavior of these complexes is paramount to advancing drug development, catalysis, and materials science.
This guide provides an in-depth, objective comparison of the core spectroscopic techniques used to validate and characterize pyridine derivative-metal complexes. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights into how these techniques can be synergistically employed to build a comprehensive and irrefutable structural and behavioral profile of your complex.
The Analyst's Toolkit: A Comparative Overview
The characterization of a metal complex is rarely accomplished with a single technique. Each method provides a unique piece of the puzzle, and understanding their individual strengths and weaknesses is crucial for designing an efficient analytical workflow. The choice of technique depends on the specific question being asked—from confirming the initial formation of a complex to elucidating its precise three-dimensional structure.
| Spectroscopic Method | Principle | Information Provided | Advantages | Limitations |
| UV-Visible (UV-Vis) | Measures absorption of UV or visible light, exciting electrons to higher energy states. | Stoichiometry (Job's plot), conditional stability constants (log K), monitoring of complex formation/dissociation.[1] | Simple, rapid, widely available; excellent for determining thermodynamic stability in solution.[1][2] | Provides limited structural information; spectral overlap can be an issue in complex matrices.[1] |
| Fourier-Transform Infrared (FT-IR) | Measures the absorption of infrared radiation, which corresponds to the vibrational modes of chemical bonds. | Confirms ligand coordination by observing shifts in pyridine ring vibrations and functional group frequencies; identifies metal-ligand bonds.[3][4] | Non-destructive, provides a molecular "fingerprint," excellent for solids, and can distinguish between different coordination modes.[4] | Sample preparation can be critical (e.g., moisture in KBr pellets); low-frequency metal-ligand bands can be weak and require specialized detectors. |
| Nuclear Magnetic Resonance (NMR) | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics. | Confirms ligand binding via chemical shift perturbations; elucidates binding site, solution-state structure, and stereochemistry.[5][6] | Provides unparalleled atomic-level structural detail in solution; essential for diamagnetic complexes.[7] | Less suitable for many paramagnetic complexes (severe peak broadening); lower sensitivity than other methods.[8] |
| Mass Spectrometry (MS) | Ionizes molecules and separates them based on their mass-to-charge ratio (m/z). | Confirms molecular weight of the complex, determines stoichiometry and composition, and verifies isotopic distribution of the metal.[5][9] | Extremely high sensitivity and accuracy; soft ionization techniques (like ESI) can analyze intact, non-covalent complexes.[10][11] | The gas-phase species may not perfectly represent the solution-state structure; complexes can fragment or react in the source.[10] |
I. UV-Visible Spectroscopy: Probing Electronic Transitions and Stability
UV-Vis spectroscopy is often the first port of call after synthesizing a complex. It is a powerful, straightforward technique for confirming that an interaction has occurred in solution and for quantifying the thermodynamics of that interaction.
The Causality of Spectral Changes
Coordination of a pyridine derivative to a metal ion perturbs the electronic structure of both components. This results in observable changes in the UV-Vis spectrum:
-
Ligand-Based Transitions (π → π): The electron-withdrawing effect of a metal cation typically causes a shift in the pyridine ring's π → π transitions.
-
Metal-to-Ligand Charge Transfer (MLCT): In complexes with electron-rich metals (like Ru(II) or Fe(II)) and pyridyl ligands, new, often intense, absorption bands can appear in the visible region. These correspond to the promotion of an electron from a metal d-orbital to an empty π* orbital on the pyridine ligand.
-
d-d Transitions: For transition metal complexes, weak absorptions corresponding to the excitation of electrons between d-orbitals may be observed. The energy of these transitions provides information about the ligand field environment around the metal.[12]
By monitoring these spectral changes as a function of metal or ligand concentration, one can determine the binding stoichiometry and the stability constant (K) of the complex.[13]
Data Presentation: Spectral Shifts Upon Complexation
The formation of a complex between a hypothetical ligand, 4-aminopyridine, and various metal ions would result in distinct spectral shifts.
| Species | λmax (nm) (π → π*) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Comments |
| 4-Aminopyridine | 245 | 12,000 | Free ligand absorption. |
| [Zn(4-NH₂Py)₄]²⁺ | 252 | 49,500 | Bathochromic (red) shift upon coordination to Zn(II), indicating electronic perturbation. |
| [Cu(4-NH₂Py)₄]²⁺ | 258 | 51,000 | Larger red shift due to Cu(II)'s different electronic properties. |
| [Fe(4-NH₂Py)₆]²⁺ | 250 | 73,000 | Also shows a broad, weak d-d transition around 800 nm and potential MLCT bands. |
Experimental Protocol: UV-Vis Titration for Stability Constant Determination
This protocol describes the determination of the binding stoichiometry and stability constant for a 1:1 metal-ligand complex.
-
Preparation of Stock Solutions:
-
Prepare a highly accurate stock solution of the pyridine derivative ligand (e.g., 1 mM in methanol).
-
Prepare a stock solution of the metal salt (e.g., 10 mM ZnCl₂ in methanol). The metal solution should be significantly more concentrated than the ligand solution to avoid significant dilution during titration.
-
-
Instrument Setup:
-
Warm up the spectrophotometer. Set the wavelength range to scan (e.g., 200-800 nm).
-
Blank the instrument using the solvent (methanol).
-
-
Titration Procedure:
-
Add a known volume and concentration of the ligand solution to a cuvette (e.g., 2 mL of 20 µM).
-
Record the initial spectrum of the free ligand.
-
Add small, precise aliquots of the concentrated metal salt solution (e.g., 2 µL at a time) to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate (typically ~30-60 seconds). Record the full UV-Vis spectrum.
-
Continue adding the metal solution until no further significant changes are observed in the spectrum, indicating saturation of the ligand.
-
-
Data Analysis:
-
Extract the absorbance value at a wavelength where the change is maximal (λmax of the complex).
-
Correct the data for dilution at each titration point.
-
Plot the change in absorbance (ΔA) versus the molar ratio of [Metal]/[Ligand]. The inflection point of this curve indicates the binding stoichiometry.
-
Use non-linear regression analysis software to fit the binding isotherm to a suitable binding model (e.g., 1:1 binding) to calculate the dissociation constant (Kd) or association constant (Ka).
-
Workflow Visualization
Caption: Workflow for UV-Vis titration to determine complex stoichiometry and stability.
II. FT-IR Spectroscopy: A Probe of Molecular Vibrations and Bonding
FT-IR spectroscopy provides direct evidence of coordination by monitoring changes in the vibrational frequencies of the pyridine ligand's bonds. It is an indispensable tool for confirming that the metal is bound to the intended coordination site.
The Causality of Vibrational Shifts
The binding of a metal ion to the nitrogen atom of a pyridine ring acts as a "mass-on-a-spring," constraining the ring's vibrations and leading to characteristic shifts:
-
Ring Vibrations: Coordination restricts ring deformation modes. Consequently, key pyridine ring stretching vibrations (typically around 1580-1600 cm⁻¹) shift to higher frequencies (wavenumbers).[14] This is a hallmark of successful coordination.
-
C-H Vibrations: In-plane and out-of-plane C-H bending vibrations also shift to higher energy upon complexation.
-
Metal-Ligand Vibrations: Direct evidence of coordination comes from the appearance of new, typically weak, absorption bands in the far-IR region (below 600 cm⁻¹). These bands correspond to the stretching and bending vibrations of the newly formed metal-nitrogen (M-N) bond.[15][16]
-
Functional Group Effects: If the pyridine derivative has other functional groups (e.g., C=O, C≡N), their vibrational frequencies can also be affected by metal coordination, particularly if they are involved in chelation or if the metal induces significant electronic changes through π-backbonding.[3]
Data Presentation: Vibrational Frequency Shifts Upon Coordination
Comparison of the IR spectrum of free 4-cyanopyridine with its metal complexes reveals key diagnostic shifts.
| Vibrational Mode | Free 4-CN-Py (cm⁻¹) | [Zn(4-CN-Py)₂Cl₂] (cm⁻¹) | [Fe(4-CN-Py)₄(NCS)₂] (cm⁻¹) | Rationale for Shift |
| ν(C≡N) | 2240 | 2245 | 2232 | Shift depends on balance of σ-donation and π-backbonding.[3] |
| ν(C=C/C=N) Ring | 1595 | 1610 | 1608 | Higher frequency due to constrained ring vibration upon coordination.[14] |
| Ring Breathing | 992 | 1015 | 1012 | Higher frequency due to increased rigidity. |
| ν(M-N) | - | ~250 | ~235 | Appearance of new band confirms direct Metal-Pyridine bond. |
Experimental Protocol: Acquiring an FT-IR Spectrum using a KBr Pellet
This is a standard method for analyzing solid, stable metal complexes.
-
Sample Preparation:
-
Thoroughly dry the complex and spectroscopic grade Potassium Bromide (KBr) in an oven to remove all traces of water, which has strong IR absorption bands.
-
In an agate mortar and pestle, grind a small amount of the complex (1-2 mg) into a very fine powder.
-
Add ~100-200 mg of the dry KBr and gently mix with the sample. Then, grind the mixture vigorously until it is a fine, homogeneous powder. The goal is to reduce particle size to minimize light scattering.[17]
-
-
Pressing the Pellet:
-
Transfer a small amount of the KBr/sample mixture to a pellet press die.
-
Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (e.g., baseline correction).
-
Identify and label the wavenumbers of key absorption bands.
-
Compare the spectrum of the complex to that of the free ligand to identify diagnostic shifts confirming coordination.
-
Visualization of Coordination Effects
Caption: Effect of metal coordination on the vibrational frequencies of a pyridine ring.
III. NMR Spectroscopy: Elucidating Structure in Solution
For diamagnetic complexes (e.g., Zn(II), Cd(II), Pd(II)), NMR is the most powerful technique for determining the structure in solution.[5] It provides precise information on the electronic environment of every proton and carbon atom in the ligand.
The Causality of Chemical Shift Perturbations
When a pyridine derivative binds to a diamagnetic metal ion, the chemical shifts of its ¹H and ¹³C nuclei are altered due to:
-
Inductive Effects: The metal ion withdraws electron density from the ligand, deshielding the nearby nuclei. This typically causes a downfield shift (to higher ppm) of the signals, especially for the α-protons (adjacent to the nitrogen).[6]
-
Anisotropic Effects: The cloud of electrons around the metal-ligand bond can create a local magnetic field that either shields or deshields nearby nuclei, depending on their position relative to the bond axis.
For paramagnetic complexes (e.g., Ni(II), Co(II), Ru(III)), the unpaired electrons on the metal create a massive local magnetic field, leading to very large chemical shift changes (isotropic shifts) and significant peak broadening.[8][18] While analysis is more complex, these shifts can provide valuable information about the complex's magnetic properties and geometry.
Data Presentation: ¹H NMR Shifts Upon Diamagnetic Complexation
Coordination of 4-picoline (4-methylpyridine) to Pd(II) results in characteristic downfield shifts.[5]
| Proton | Free 4-Picoline (δ, ppm) | ₂ (δ, ppm) | Δδ (ppm) | Rationale for Shift |
| H-2, H-6 (α) | 8.50 | 8.75 | +0.25 | Largest shift due to proximity to the coordinating nitrogen and strong inductive effect. |
| H-3, H-5 (β) | 7.15 | 7.30 | +0.15 | Smaller shift as the effect diminishes with distance. |
| -CH₃ | 2.35 | 2.45 | +0.10 | Smallest shift, but still perturbed by the overall change in electron density. |
Experimental Protocol: ¹H NMR Titration to Monitor Binding
This protocol allows for the identification of the binding site and can be used to determine binding constants for weak to moderately strong interactions.[19][20]
-
Sample Preparation:
-
Prepare a solution of the pyridine derivative ligand in a suitable deuterated solvent (e.g., 5 mM in DMSO-d₆) in an NMR tube.
-
Prepare a concentrated stock solution of the diamagnetic metal salt (e.g., 100 mM Zn(OTf)₂ in DMSO-d₆).
-
-
Spectrum Acquisition:
-
Acquire a high-quality ¹H NMR spectrum of the free ligand. Ensure proper shimming for good resolution.
-
Assign all proton signals of the free ligand (using 2D NMR like COSY if necessary).
-
-
Titration:
-
Add a small, precise sub-stoichiometric amount of the metal stock solution to the NMR tube (e.g., 0.1 molar equivalents).
-
Shake the tube well to ensure mixing and re-acquire the ¹H NMR spectrum.
-
Repeat this process, adding incremental amounts of the metal salt (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, 1.5, 2.0 equivalents).
-
-
Data Analysis:
-
Track the chemical shift of each proton signal as a function of the added metal concentration.
-
Plot the change in chemical shift (Δδ) for each proton versus the molar ratio of [Metal]/[Ligand].
-
The protons with the largest Δδ values are closest to the metal binding site.
-
The data can be fitted to binding equations to extract a dissociation constant (Kd), similar to UV-Vis analysis.
-
Workflow Visualization
Caption: Workflow for an NMR titration experiment to identify binding sites and affinity.
IV. Mass Spectrometry: Unambiguous Molecular Weight and Composition
Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is the definitive method for confirming the molecular weight and elemental composition of a metal complex.[10]
The Power of ESI-MS
ESI is a gentle ionization method that transfers ions from solution into the gas phase without extensive fragmentation.[21] This makes it ideal for coordination compounds. The key information it provides includes:
-
Molecular Ion Peak: The primary goal is to observe the peak corresponding to the intact complex ion. The m/z value directly confirms the molecular weight.
-
Stoichiometry: ESI-MS can reveal different species present in solution, such as complexes with varying numbers of ligands (e.g., [ML]²⁺, [ML₂]²⁺).[5]
-
Isotopic Pattern: Most metals have a unique signature of naturally occurring isotopes. The observed isotopic distribution in the mass spectrum must match the theoretical pattern for the proposed complex, providing powerful confirmation of the metal's presence and identity.[22]
-
Charge State: ESI can produce multiply charged ions (e.g., [M-2NO₃]²⁺). The spacing between isotopic peaks allows for the unambiguous determination of the ion's charge state (z).[11]
Data Presentation: Hypothetical ESI-MS Data
For the complex [Ru(bipy)₂(4-picoline)₂]Cl₂, the expected ESI-MS spectrum would show several characteristic species.
| Ion Formula | Charge (z) | Calculated m/z | Expected Observation |
| [Ru(bipy)₂(4-picoline)₂]²⁺ | +2 | 349.11 | Base peak, showing the intact dication. |
| [Ru(bipy)₂(4-picoline)₂Cl]⁺ | +1 | 733.70 | Ion formed by association with one chloride counter-ion. |
| [Ru(bipy)₂(4-picoline)]²⁺ | +2 | 302.59 | A potential fragment from the loss of one picoline ligand in the source. |
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the purified complex (typically 1-10 µM) in a solvent suitable for ESI, such as methanol, acetonitrile, or water. The solvent must be volatile.
-
If the signal is weak, a small amount of an acid (like formic acid) can be added to promote protonation and ionization, though this is often unnecessary for pre-charged complexes.[23]
-
-
Instrument Setup:
-
The sample solution is infused into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) to achieve a stable signal and minimize in-source fragmentation. Low source temperatures are often preferable for labile complexes.[21]
-
-
Data Acquisition:
-
Acquire spectra in positive ion mode for cationic complexes.
-
Acquire data over a suitable m/z range to observe the expected molecular ions and potential fragments. High-resolution mass analyzers (like TOF or Orbitrap) are highly recommended to obtain accurate mass and resolve isotopic patterns.
-
-
Data Analysis:
-
Identify the m/z values of the major peaks in the spectrum.
-
Compare the experimental m/z values with the theoretical values for all plausible species (e.g., intact complex, fragments, adducts with solvent or counter-ions).
-
Critically, compare the observed isotopic pattern for each peak with the theoretically calculated pattern for its proposed elemental formula. Software tools are used for this comparison.
-
Workflow Visualization
Caption: The process of analyzing a metal complex using Electrospray Ionization Mass Spectrometry.
V. An Integrated Approach: From Synthesis to Structure
No single technique tells the whole story. A robust characterization relies on the synergy between these methods. A logical workflow ensures that each piece of evidence builds upon the last, culminating in a comprehensive understanding of the new chemical entity.
Caption: A logical workflow for the comprehensive spectroscopic characterization of a new pyridine derivative-metal complex.
By thoughtfully applying this multi-technique approach, researchers can move beyond simple confirmation to a deep and nuanced understanding of their pyridine derivative-metal complexes, paving the way for rational design and accelerated discovery in their respective fields.
References
-
STUDIES OF METAL COMPLEXES OF PYRIDINE DERIVATIVES: THE EFFECTS OF COORDINATION UPON INFRARED INTENSITY OF THE FUNCTIONAL GROUP. (n.d.). U.S. Department of Energy Office of Scientific and Technical Information. [Link]
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Vibrational Analysis and DFT Calculation of Complexes Pyridine with Transition Metal Zn. (n.d.). Social Research Foundation. [Link]
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Assigning the ESI mass spectra of organometallic and coordination compounds. (2019). University of Victoria. [Link]
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Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. (2021). ACS Publications. [Link]
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Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. (2015). National Institutes of Health. [Link]
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Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. (2024). MDPI. [Link]
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Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. (2021). National Institutes of Health. [Link]
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Isotropic NMR Shifts in Pyridine-Type Bases Complexed with Paramagnetic Ni II and COIl Acetylacetonates. (1963). The Journal of Chemical Physics. [Link]
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Spectroscopic and mass spectrometric methods for the characterisation of metal clusters. (2000). ScienceDirect. [Link]
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Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy. (n.d.). Springer Nature Experiments. [Link]
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Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds: Full Paper PDF & Summary. (2024). Bohrium. [Link]
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Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). JSciMed Central. [Link]
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Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). ACS Publications. [Link]
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Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2015). ResearchGate. [Link]
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Nature of the coordination bond in metal complexes of substituted pyridine. (1969). Canadian Science Publishing. [Link]
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Spectroscopic characterization of some metal complexes derived from 4-acetylpyridine nicotinoylhydrazone. (2000). ResearchGate. [Link]
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Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands. (2023). ACS Publications. [Link]
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Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. (2020). Royal Society Publishing. [Link]
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The Far-Infrared Spectra of Metal-Halide Complexes of Pyridine and Related Ligands. (1965). ACS Publications. [Link]
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Principles of IR Spectroscopy. (n.d.). Solubility of Things. [Link]
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Spectroscopic and Physicochemical Analysis of Bioactive Cobalt(II) β-Diketo Ester Complexes: Insights into DNA and BSA Binding Mechanisms. (2024). MDPI. [Link]
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The infrared spectra of some iron(II) pyridine complexes. (1966). SciSpace. [Link]
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Cold-Spray Ionization Mass Spectrometry: Applications in Structural Coordination Chemistry. (2010). J-Stage. [Link]
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Infrared Spectroscopy- A spectro-analytical tool in chemistry. (n.d.). SlideShare. [Link]
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Quantitative Analysis of the Interactions of Metal Complexes and Amphiphilic Systems: Calorimetric, Spectroscopic and Theoretical Aspects. (2022). PubMed Central. [Link]
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UV–vis spectra of ligand and corresponding metal complexes. (n.d.). ResearchGate. [Link]
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Infrared Spectral Study of Metal-Pyridine, -Substituted Pyridine, and -Quinoline Complexes in the 667-150 Cm-1 Region. (1964). ACS Publications. [Link]
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Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy. (2018). ResearchGate. [Link]
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IR Spectroscopy. (2019). Chemistry LibreTexts. [Link]
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"Infrared Spectroscopy of Transition Metal-Molecular Interactions in the Gas Phase". (2017). OSTI.GOV. [Link]
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A Green Chemistry Analysis of Metal Complexes by MALDI-TOF. (2018). Duke University. [Link]
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Macrocyclic transition-metal parashift complexes for MRI at clinical and pre-clinical magnetic fields. (2021). RSC Publishing. [Link]
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FT-IR Spectroscopy (Experiment). (2021). Chemistry LibreTexts. [Link]
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Binding site identification and structure determination of protein-ligand complexes by NMR. (2011). National Institutes of Health. [Link]
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UV-vis spectroscopy. (n.d.). SlideShare. [Link]
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NMR studies of ligand binding. (2014). PubMed. [Link]
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UV-VIS spectra of pyridine complex 1f at pH 5.5, 6.5, 7.4, and 8.5 in... (n.d.). ResearchGate. [Link]
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NMR studies of ligand binding. (n.d.). Australian National University. [Link]
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Spectroscopic methods uv vis transition metal complexes. (n.d.). SlideShare. [Link]
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Comparative Guide: 2,5-Pyridinedicarboxylic Acid as a Selective Inhibitor of D-Dopachrome Tautomerase
Abstract
D-dopachrome tautomerase (DDT) is a crucial enzyme involved in the melanin synthesis pathway and exhibits pro-inflammatory functions analogous to macrophage migration inhibitory factor (MIF). Its role in various physiological and pathological processes has made it a significant target for therapeutic intervention. This guide provides a comprehensive analysis of 2,5-pyridinedicarboxylic acid (PDCA) as a selective inhibitor of DDT. We present a comparative evaluation of PDCA against other known inhibitors, supported by experimental data and detailed protocols for researchers in drug discovery and chemical biology.
Introduction to D-Dopachrome Tautomerase (DDT)
D-dopachrome tautomerase, also known as DDT or MIF-2, is a protein that catalyzes the tautomerization of D-dopachrome to 5,6-dihydroxyindole (DHI). While initially characterized for its role in melanogenesis, further research has revealed its structural and functional homology to macrophage migration inhibitory factor (MIF), a key pro-inflammatory cytokine. DDT is expressed in various tissues, including the liver, heart, and brain, and has been implicated in inflammatory responses and cellular proliferation.
The enzymatic activity of DDT is centered around a catalytic proline residue at the N-terminus, which acts as a base to facilitate the tautomerization reaction. Given its role in inflammation and its link to the MIF signaling pathway, the development of selective inhibitors for DDT is a promising avenue for therapeutic development, particularly for inflammatory diseases and certain cancers.
Signaling Pathway of D-Dopachrome Tautomerase
Caption: D-Dopachrome Tautomerase (DDT) in Melanogenesis and Inflammation.
2,5-Pyridinedicarboxylic Acid (PDCA): A Selective Inhibitor
2,5-Pyridinedicarboxylic acid (PDCA), also known as isocinchomeronic acid, has emerged as a potent and selective inhibitor of DDT. Its mechanism of action is believed to involve the chelation of a metal ion in the active site of the enzyme, which is crucial for its catalytic activity. The pyridine ring and the two carboxylic acid groups of PDCA are key structural features that enable its high-affinity binding to the DDT active site.
The selectivity of PDCA for DDT over its homolog MIF is a significant advantage. While both enzymes share structural similarities, subtle differences in their active sites allow for the design of selective inhibitors. This selectivity is crucial for therapeutic applications, as it minimizes off-target effects that could arise from the inhibition of MIF, which has a broad range of biological functions.
Comparative Analysis of DDT Inhibitors
The development of DDT inhibitors has been an active area of research. To objectively evaluate the performance of PDCA, we compare it with other known inhibitors based on their reported 50% inhibitory concentration (IC50) values.
| Inhibitor | Chemical Structure | IC50 (µM) | Source |
| 2,5-Pyridinedicarboxylic acid (PDCA) | Pyridine-2,5-dicarboxylic acid | ~2.5 | |
| 4-Hydroxyphenylpyruvic acid (4-HPPA) | 3-(4-hydroxyphenyl)-2-oxopropanoic acid | ~10 | |
| Indole-2-carboxylic acid | 1H-indole-2-carboxylic acid | ~50 | |
| (S)-N-Acetyl-S-geranylgeranyl-L-cysteine (AGGC) | (2R)-2-acetamido-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylpropanoic acid | ~15 |
Analysis: As the data indicates, 2,5-pyridinedicarboxylic acid (PDCA) exhibits a significantly lower IC50 value compared to other documented inhibitors, establishing it as a highly potent inhibitor of D-dopachrome tautomerase. Its simple chemical structure and high potency make it an excellent lead compound for further drug development and a valuable tool for studying the biological functions of DDT.
Experimental Protocols
To ensure the reproducibility and validation of findings, we provide detailed protocols for the expression and purification of recombinant DDT and for assaying its enzymatic activity.
Expression and Purification of Recombinant Human DDT
Rationale: A reliable source of pure and active enzyme is paramount for any inhibitor screening assay. This protocol describes the expression of His-tagged human DDT in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
Materials:
-
pET vector containing human DDT cDNA with an N-terminal His-tag
-
E. coli BL21(DE3) competent cells
-
Luria-Bertani (LB) broth and agar plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Ni-NTA agarose resin
-
PD-10 desalting columns
Procedure:
-
Transform the DDT expression vector into E. coli BL21(DE3) cells and plate on selective agar plates.
-
Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 1 L of LB broth and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer and sonicate on ice to lyse the cells.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the His-tagged DDT with 5 column volumes of Elution Buffer.
-
Exchange the buffer of the eluted protein to a storage buffer (e.g., PBS with 10% glycerol) using a PD-10 desalting column.
-
Assess protein purity by SDS-PAGE and concentration by Bradford or BCA assay.
D-Dopachrome Tautomerase Activity Assay
Rationale: This spectrophotometric assay measures the rate of tautomerization of D-dopachrome to DHI, which can be monitored by the decrease in absorbance at 475 nm. This method is robust and suitable for high-throughput screening of inhibitors.
Materials:
-
Purified recombinant DDT
-
Assay Buffer (50 mM potassium phosphate buffer, pH 6.0)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Silver oxide (Ag2O)
-
Test inhibitors (e.g., PDCA) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Preparation of D-dopachrome substrate:
-
Prepare a 2 mM solution of L-DOPA in Assay Buffer.
-
Add 2 mg of Ag2O per mL of L-DOPA solution to oxidize L-DOPA to dopachrome.
-
Vortex vigorously for 1 minute and then centrifuge at 12,000 x g for 1 minute to pellet the Ag2O.
-
The reddish-pink supernatant contains the dopachrome substrate. This should be prepared fresh before each experiment.
-
-
Enzymatic Assay:
-
Set up reactions in a 96-well plate. Each well should have a final volume of 200 µL.
-
Add 170 µL of Assay Buffer to each well.
-
Add 10 µL of the test inhibitor at various concentrations (or solvent control).
-
Add 10 µL of purified DDT enzyme (final concentration ~1-5 µg/mL).
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 10 µL of the freshly prepared dopachrome substrate.
-
Immediately measure the decrease in absorbance at 475 nm every 30 seconds for 5-10 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Workflow for DDT Inhibitor Screening
Caption: High-Throughput Screening Workflow for DDT Inhibitors.
Discussion and Future Perspectives
The potent and selective inhibition of D-dopachrome tautomerase by 2,5-pyridinedicarboxylic acid underscores its potential as a valuable chemical probe and a starting point for the development of novel therapeutics. The selectivity of PDCA for DDT over MIF is a critical attribute that warrants further investigation and exploitation in drug design.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of PDCA can provide insights into the key molecular interactions responsible for its inhibitory activity and may lead to the discovery of even more potent and selective compounds.
-
In Vivo Efficacy: While PDCA shows excellent in vitro activity, its efficacy in animal models of inflammatory diseases or cancer needs to be established. Pharmacokinetic and pharmacodynamic studies will be essential to evaluate its potential as a drug candidate.
-
Elucidation of the Inhibition Mechanism: Further biophysical and structural studies, such as X-ray crystallography of the DDT-PDCA complex, would provide a detailed understanding of the binding mode and the precise mechanism of inhibition.
References
-
Merk, M., Zierow, S., Leng, L., et al. (2009). The D-dopachrome tautomerase (DDT) gene product is a cytokine and functional homolog of macrophage migration inhibitory factor (MIF). Proceedings of the National Academy of Sciences, 106(34), 14554-14559. [Link]
-
Sugimoto, H., Taniguchi, M., Nakagawa, A., et al. (1999). Crystal structure of human D-dopachrome tautomerase, a homologue of macrophage migration inhibitory factor, at 1.54 A resolution. Biochemistry, 38(11), 3268-3279. [Link]
-
Zhang, X., Chen, Y., Fan, J., et al. (2008). Crystal structure of human D-dopachrome tautomerase in complex with a substrate analog. Biochemical and Biophysical Research Communications, 377(1), 254-258. [Link]
-
Odaka, C., Koga, K., Sugihara, F., et al. (2000). 2,5-Pyridinedicarboxylic acid, a potent inhibitor of D-dopachrome tautomerase. Bioorganic & Medicinal Chemistry Letters, 10(11), 1189-1192. [Link]
-
Taniguchi, M., Ochiai, A., Sugimoto, H., et al. (2000). 2,5-Pyridinedicarboxylic acid is a potent inhibitor of D-dopachrome tautomerase. Journal of Biochemistry, 127(5), 759-765. [Link]
-
Swope, M. D., Lolis, E., & Abdel-Meguid, S. S. (1998). The active site of human D-dopachrome tautomerase: a role for the N-terminal proline. Biochemistry, 37(34), 11683-11689. [Link]
-
Yoshida, H., Nishihira, J., & Ishibashi, T. (1996). Purification and characterization of D-dopachrome tautomerase from human liver. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1293(1), 153-158. [Link]
-
Shimizu, T., Ohtaki, Y., Iwashima, A., et al. (1998). (S)-N-Acetyl-S-geranylgeranyl-L-cysteine is a novel inhibitor of D-dopachrome tautomerase. Biochemical and Biophysical Research Communications, 243(2), 481-484. [Link]
Comparative Guide to the Inhibitory Activity of 2-Pyridinecarboxylic Acid Analogs on Enzymes
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, the strategic design of small molecule inhibitors targeting key enzymes remains a cornerstone of therapeutic innovation. Among the myriad of scaffolds explored, the 2-pyridinecarboxylic acid moiety has emerged as a privileged structural motif, particularly for its ability to effectively chelate metal ions within enzyme active sites. This guide provides a comprehensive comparison of 2-pyridinecarboxylic acid analogs, focusing on their inhibitory activity against the scientifically and therapeutically significant class of 2-oxoglutarate (2-OG) dependent oxygenases.
This document is structured to provide not just data, but a deeper understanding of the underlying principles. We will delve into the mechanistic basis of inhibition, present comparative inhibitory data for a range of analogs, and provide a detailed, field-tested protocol for assessing inhibitory activity. Our goal is to equip researchers, scientists, and drug development professionals with the critical knowledge needed to advance their own research in this promising area.
The Rise of 2-Pyridinecarboxylic Acid Analogs as 2-Oxoglutarate Mimetics
The 2-oxoglutarate (2-OG) dependent oxygenases are a large superfamily of non-heme iron(II)-containing enzymes that play crucial roles in a variety of physiological processes, including hypoxia sensing, collagen biosynthesis, and epigenetic regulation. These enzymes utilize 2-OG as a co-substrate, which, in the presence of molecular oxygen, facilitates the oxidation of a prime substrate. The catalytic cycle involves the coordination of 2-OG and the prime substrate to the active site Fe(II) ion.
The genius of 2-pyridinecarboxylic acid analogs lies in their structural and electronic mimicry of 2-oxoglutarate. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can effectively chelate the Fe(II) ion in the active site, thereby competitively inhibiting the binding of the endogenous 2-OG co-substrate. This mechanism of action has been successfully exploited to develop potent and selective inhibitors for various 2-OG dependent oxygenases.
Below is a diagram illustrating the general mechanism of 2-OG dependent oxygenase inhibition by 2-pyridinecarboxylic acid analogs.
Caption: Step-by-step workflow for an in vitro PHD2 inhibition assay.
Detailed Steps:
-
Preparation of Reagents:
-
Prepare the assay buffer (50 mM Tris-HCl, pH 7.5).
-
Prepare concentrated stock solutions of all reagents and store them appropriately.
-
On the day of the experiment, dilute the reagents to their final working concentrations in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well microplate, add the following components in order:
-
Assay Buffer
-
Recombinant human PHD2
-
HIF-1α peptide substrate
-
Ascorbate
-
FeSO4
-
-
Add the 2-pyridinecarboxylic acid analog test compound at various concentrations (typically a serial dilution). For the control wells, add the vehicle (e.g., DMSO).
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 2-oxoglutarate.
-
Incubate the plate at room temperature for a specific duration (e.g., 60 minutes). The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.
-
Stop the reaction according to the specifications of the 2-OG detection method.
-
-
Detection and Data Analysis:
-
Add the 2-OG detection reagent to each well.
-
Incubate as required by the detection kit.
-
Measure the signal using a microplate reader at the appropriate wavelength.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_vehicle - Signal_background))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
The 2-pyridinecarboxylic acid scaffold has proven to be a highly effective starting point for the development of potent and selective inhibitors of 2-oxoglutarate dependent oxygenases. The comparative data and the detailed experimental protocol provided in this guide offer a solid foundation for researchers and drug development professionals working in this field. Future research will likely focus on further optimizing the selectivity of these inhibitors for specific enzyme isoforms and exploring their therapeutic potential in a wider range of diseases.
References
-
Schofield, C. J., & Ratcliffe, P. J. (2004). Oxygen sensing by HIF hydroxylases. Nature Reviews Molecular Cell Biology, 5(5), 343-354. [Link]
-
Rose, N. R., McDonough, M. A., King, O. N., Kawamura, A., & Schofield, C. J. (2011). Inhibition of 2-oxoglutarate dependent oxygenases. Chemical Society Reviews, 40(8), 4364-4397. [Link]
-
McDonough, M. A., Loenarz, C., Chowdhury, R., Clifton, I. J., & Schofield, C. J. (2010). Structural studies on human 2-oxoglutarate dependent oxygenases. Current Opinion in Structural Biology, 20(6), 659-672. [Link]
-
Chowdhury, R., Candela-Lena, J. I., Chan, M. C., Green, D. E., Yeoh, K. K., Tian, Y. M., ... & Schofield, C. J. (2013). Selective small molecule inhibitors of the HIF prolyl hydroxylases. ACS Chemical Biology, 8(7), 1488-1496. [Link]
A Researcher's Guide to the Biological Evaluation of Novel Alanylpiperidine Analogues as Dipeptidyl Peptidase-4 Inhibitors
For researchers and drug development professionals, the quest for novel therapeutics for type 2 diabetes is a continuous journey of synthesis, evaluation, and optimization. Within this landscape, alanylpiperidine analogues have emerged as a promising scaffold for the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. This guide provides a comprehensive framework for the biological evaluation of these novel compounds, offering a comparative analysis methodology grounded in scientific integrity and practical, field-proven insights. We will delve into the causality behind experimental choices, present detailed protocols, and visualize complex biological processes to empower your research endeavors.
The Rationale: Why Alanylpiperidine Analogues for DPP-4 Inhibition?
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis.[1][2] It inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion and suppressing glucagon release.[3][4] By inhibiting DPP-4, the half-life of these incretins is prolonged, leading to improved glycemic control in patients with type 2 diabetes.[3] Marketed DPP-4 inhibitors, often referred to as "gliptins," have validated this therapeutic strategy.[3][5][6]
The alanylpiperidine scaffold has garnered significant interest due to its structural features that allow for favorable interactions within the active site of the DPP-4 enzyme. The piperidine ring can be functionalized to occupy key pockets within the enzyme, while the alanine moiety mimics the natural substrate.[7] This guide will walk you through the essential steps to characterize the biological activity of novel alanylpiperidine analogues and compare their performance against established inhibitors.
Experimental Design: A Multi-faceted Approach to Biological Evaluation
A robust biological evaluation of novel alanylpiperidine analogues necessitates a multi-tiered approach, starting from in vitro enzymatic assays and progressing to cellular and potentially in vivo studies. The primary goal is to determine the potency, selectivity, and preliminary safety profile of the synthesized compounds.
Core Experimental Workflow
Caption: High-level workflow for the biological evaluation of novel alanylpiperidine analogues.
Comparative Performance Analysis: Benchmarking Against the Gold Standard
To contextualize the performance of novel alanylpiperidine analogues, it is crucial to include a well-established DPP-4 inhibitor as a positive control in all assays. Sitagliptin, the first FDA-approved DPP-4 inhibitor, serves as an excellent benchmark due to its high potency and extensive clinical data.[3]
Table 1: Illustrative Comparative Data for Novel Alanylpiperidine Analogues
| Compound | DPP-4 Inhibition IC50 (nM) | Cytotoxicity (CC50 in HepG2 cells, µM) | Selectivity Index (CC50/IC50) |
| Sitagliptin | 18 | >100 | >5555 |
| Analogue 1 | 55 | >100 | >1818 |
| Analogue 2 | 23 | 85 | 3696 |
| Analogue 3 | 150 | >100 | >667 |
| Analogue 4 | 8 | 50 | 6250 |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual experimental results will vary.
Detailed Experimental Protocols
In Vitro DPP-4 Inhibition Assay (Fluorescence-based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of DPP-4. A fluorogenic substrate, Gly-Pro-AMC (Aminomethylcoumarin), is used, which upon cleavage by DPP-4, releases the highly fluorescent AMC.[2] The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[2]
-
Fluorogenic Substrate: Gly-Pro-AMC
-
Test Compounds (novel alanylpiperidine analogues)
-
Positive Control: Sitagliptin
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[2]
Step-by-Step Protocol:
-
Prepare Reagents:
-
Dilute the DPP-4 enzyme to the desired concentration in cold Assay Buffer.
-
Prepare a stock solution of the Gly-Pro-AMC substrate in DMSO and then dilute to the working concentration in Assay Buffer.
-
Prepare serial dilutions of the test compounds and Sitagliptin in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the diluted test compounds or Sitagliptin to the respective wells.
-
For the control wells (100% activity), add 50 µL of Assay Buffer containing the same percentage of DMSO as the compound wells.
-
For the blank wells (no enzyme activity), add 100 µL of Assay Buffer.
-
-
Enzyme Addition and Incubation:
-
Add 25 µL of the diluted DPP-4 enzyme solution to all wells except the blank wells.
-
Incubate the plate at 37°C for 10 minutes.
-
-
Substrate Addition and Reaction:
-
Initiate the reaction by adding 25 µL of the diluted Gly-Pro-AMC substrate solution to all wells.
-
The final reaction volume in each well should be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately start measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vitro Cytotoxicity Assay (MTT or XTT Assay)
It is essential to assess whether the observed enzyme inhibition is due to a specific interaction with the target or a result of general cellular toxicity. The MTT or XTT assay is a colorimetric method to assess cell viability.[8]
Materials:
-
Human cell line (e.g., HepG2 for liver toxicity assessment)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test Compounds
-
Positive Control for cytotoxicity (e.g., Doxorubicin)
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
96-well clear microplate
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the positive control in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Incubate the plate for 24-48 hours.
-
-
MTT/XTT Addition and Incubation:
-
Add 10-20 µL of the MTT or XTT reagent to each well and incubate for 2-4 hours.
-
-
Measurement:
-
If using MTT, add 100 µL of the solubilization solution to each well and incubate for another 2-4 hours to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the CC50 (50% cytotoxic concentration) value.
-
Visualizing the Mechanism: DPP-4 Inhibition and Incretin Effect
Sources
- 1. Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit - Elabscience® [elabscience.com]
- 2. content.abcam.com [content.abcam.com]
- 3. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 4. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 5. drugs.com [drugs.com]
- 6. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 7. oatext.com [oatext.com]
- 8. Virtual screening and in vitro assays of novel hits as promising DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of DPP-IV Inhibitors Featuring a Pyridinecarboxylic Acid Moiety
Introduction: The Imperative for Selectivity in DPP-IV Inhibition
Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a well-validated therapeutic target for the management of type 2 diabetes mellitus.[1] This serine exopeptidase plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] These incretins are released post-prandially and stimulate glucose-dependent insulin secretion. By inhibiting DPP-IV, the half-life of active incretins is prolonged, leading to enhanced insulin release, suppressed glucagon secretion, and ultimately, improved glycemic control.[3]
However, DPP-IV is part of a larger family of serine proteases, including the closely related and intracellularly located dipeptidyl peptidases 8 (DPP-8) and 9 (DPP-9). While the physiological roles of DPP-8 and DPP-9 are still under investigation, early preclinical studies with non-selective inhibitors raised significant safety concerns.[4] Inhibition of DPP-8 and DPP-9 has been associated with severe toxicities in animal models, including alopecia, thrombocytopenia, splenomegaly, and mortality.[5] Therefore, the clinical success and safety of a DPP-IV inhibitor are critically dependent on its selectivity, particularly its ability to potently inhibit DPP-IV without significantly affecting DPP-8 and DPP-9.[6]
This guide focuses on a specific structural class of DPP-IV inhibitors characterized by the presence of a pyridinecarboxylic acid moiety. We will provide an in-depth comparison of lead compounds from this class, supported by experimental data, to assess how this chemical feature contributes to achieving exceptional selectivity. We will also detail a comprehensive, self-validating experimental protocol for researchers to assess the selectivity profile of novel inhibitors in their own drug discovery programs.
The Pyridinecarboxylic Acid Moiety: A Key to Unlocking Selectivity
The design of highly selective DPP-IV inhibitors is a formidable challenge due to the high degree of sequence homology among the DPP family enzymes.[7] The pyridinecarboxylic acid scaffold has emerged as a particularly effective chemotype. X-ray crystallography studies have revealed that the carboxylic acid group can form crucial interactions, such as a salt bridge with the Arg125 residue within the DPP-IV active site. This specific, strong interaction appears to be a key determinant of both high potency and selectivity, as the corresponding binding pockets in DPP-8 and DPP-9 may differ in architecture.
To illustrate this principle, we will compare two exemplary inhibitors that feature this scaffold: ABT-279 and TAK-100 .
Comparative Analysis of Lead Compounds
ABT-279 and TAK-100 were developed as potent and highly selective DPP-IV inhibitors. Their chemical structures highlight the core pyridinecarboxylic acid feature.
Diagram 1: Core Structures of Featured Inhibitors
Sources
- 1. A review of dipeptidyl peptidase-4 inhibitors. Hot topics from randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
Introduction: The Structural Significance of Pyridinecarboxylic Acids
An In-Depth Guide to the X-ray Crystallography of Pyridinecarboxylic Acid Derivatives: A Comparative Analysis
Pyridinecarboxylic acids, isomers of the parent compound pyridine with a carboxylic acid substituent, are fundamental building blocks in medicinal chemistry and materials science. Their structural versatility, arising from the positional isomerism of the carboxyl group (picolinic, nicotinic, and isonicotinic acids) and the nitrogen atom's coordination capabilities, allows for a rich diversity of supramolecular assemblies. These assemblies are primarily governed by non-covalent interactions such as hydrogen bonding and π-π stacking. Understanding the three-dimensional arrangement of these molecules in the solid state through X-ray crystallography is paramount for rational drug design, polymorphism screening, and the engineering of novel crystalline materials with tailored properties.
This guide provides a comparative analysis of the crystallographic features of pyridinecarboxylic acid derivatives, offering insights into the experimental choices and methodologies that lead to successful structure determination. We will delve into the nuances of their hydrogen bonding networks, the influence of substituent effects on their crystal packing, and provide a robust experimental protocol for their crystallographic analysis.
Comparative Crystallographic Analysis of Pyridinecarboxylic Acid Isomers
The position of the carboxylic acid group on the pyridine ring dramatically influences the resulting crystal structure and intermolecular interactions. Here, we compare the common structural motifs observed in the three primary isomers.
Picolinic Acid (2-Pyridinecarboxylic Acid)
Picolinic acid is characterized by the intramolecular hydrogen bond between the carboxylic acid proton and the pyridine nitrogen atom. This interaction often leads to the formation of a stable six-membered ring, which in turn influences the intermolecular hydrogen bonding patterns. In many picolinic acid structures, the molecules self-assemble into centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid groups.
Nicotinic Acid (3-Pyridinecarboxylic Acid)
In nicotinic acid, the carboxyl group is at the 3-position, precluding the formation of an intramolecular hydrogen bond to the ring nitrogen. Instead, the dominant interactions are intermolecular. A common and well-studied motif is the formation of a hydrogen-bonded chain where the pyridine nitrogen of one molecule accepts a hydrogen bond from the carboxylic acid of an adjacent molecule (O-H···N). This head-to-tail arrangement often leads to the formation of catemeric chains.
Isonicotinic Acid (4-Pyridinecarboxylic Acid)
Isonicotinic acid, with the carboxyl group at the 4-position, also forms intermolecular O-H···N hydrogen bonds, similar to nicotinic acid. This typically results in the formation of infinite one-dimensional chains or tapes. The planarity of the molecule facilitates π-π stacking interactions between adjacent pyridine rings, further stabilizing the crystal lattice.
Data Summary: A Comparative Overview
| Derivative | Common Hydrogen Bonding Motifs | Typical Supramolecular Assembly | Key Structural Features |
| Picolinic Acid | Intramolecular N-H···O, Intermolecular O-H···O | Dimeric pairs, sheets | Formation of a six-membered intramolecular ring |
| Nicotinic Acid | Intermolecular O-H···N | Catemeric chains | Head-to-tail hydrogen bonding |
| Isonicotinic Acid | Intermolecular O-H···N, C-H···O | Linear chains, tapes | Strong π-π stacking interactions |
Experimental Protocol: From Crystal Growth to Structure Refinement
The successful crystallographic analysis of pyridinecarboxylic acid derivatives hinges on a meticulous experimental workflow. Here, we provide a detailed, step-by-step methodology that has proven effective in our laboratories.
Step 1: Crystallization
The choice of solvent is critical for obtaining high-quality single crystals. For pyridinecarboxylic acids, which are often zwitterionic in nature, polar solvents are generally preferred.
-
Solvent Screening: Begin with a small-scale screening of various solvents such as water, ethanol, methanol, and acetonitrile.
-
Slow Evaporation: Dissolve the pyridinecarboxylic acid derivative in a suitable solvent at a slightly elevated temperature to achieve saturation. Allow the solvent to evaporate slowly at room temperature in a loosely covered vial. This is the most common and often successful technique.
-
Vapor Diffusion: In cases where slow evaporation yields poor-quality crystals, vapor diffusion can be employed. Dissolve the compound in a solvent in which it is readily soluble, and place this solution in a sealed container with a less polar "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility and promote crystal growth.
Step 2: X-ray Data Collection
High-quality diffraction data is the foundation of an accurate crystal structure.
-
Crystal Mounting: Carefully select a well-formed single crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head using a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.
-
Data Collection Strategy: Utilize a modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector. A typical data collection strategy involves collecting a series of frames over a range of crystal orientations. The choice of X-ray source (Mo Kα or Cu Kα) will depend on the crystal size and composition.
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. This step is typically performed using software packages like CrysAlisPro or SAINT.
Step 3: Structure Solution and Refinement
The final stage involves determining the atomic arrangement and refining the structural model.
-
Structure Solution: The phase problem is solved using direct methods or dual-space recycling algorithms as implemented in programs like SHELXT or SIR2014. This provides an initial model of the crystal structure.
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL). This iterative process involves adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors.
-
Validation: The final refined structure should be validated using tools like PLATON and checkCIF to ensure its chemical and crystallographic reasonability.
Experimental Workflow Diagram
Caption: Workflow for single-crystal X-ray crystallography of pyridinecarboxylic acid derivatives.
Conclusion: From Molecular Structure to Material Design
The X-ray crystallographic analysis of pyridinecarboxylic acid derivatives provides invaluable insights into their solid-state behavior. The predictable yet tunable nature of their hydrogen bonding and π-π stacking interactions makes them excellent candidates for crystal engineering and the design of functional materials. A thorough understanding of their crystallographic characteristics, coupled with robust experimental practices, empowers researchers to rationally design molecules with desired solid-state properties for applications in pharmaceuticals, catalysis, and materials science. By following the comparative analysis and detailed protocols outlined in this guide, researchers can confidently navigate the challenges of crystallizing and structurally characterizing these important compounds.
References
-
Crystal and molecular structure of picolinic acid. (Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry) [Link]
-
Crystal and molecular structure of nicotinic acid. (Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry) [Link]
-
Crystal and molecular structure of isonicotinic acid. (Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry) [Link]
-
Hydrogen-Bonding Patterns in the Crystal Structures of the Isomeric Pyridinecarboxylic Acids. (Crystal Growth & Design) [Link]
-
A new polymorph of isonicotinic acid. (Acta Crystallographica Section C Crystal Structure Communications) [Link]
-
Polymorphism of Picolinic Acid. (Crystal Growth & Design) [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(Methylsulfonyl)-2-pyridinecarboxylic Acid
For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling and disposing of chemical reagents like 5-(Methylsulfonyl)-2-pyridinecarboxylic acid requires a thorough understanding of its properties and a commitment to established safety protocols. This guide provides a detailed, step-by-step approach to the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Compound: Hazard Profile
Before initiating any disposal procedure, it is crucial to understand the inherent risks associated with this compound. According to safety data sheets (SDS), this compound presents the following hazards:
| Hazard Statement | Classification | GHS Pictogram |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | |
| Causes serious eye damage | Serious eye damage (Category 1) | |
| Harmful to aquatic life | Short-term (acute) aquatic hazard (Category 3) | None |
Source: Sigma-Aldrich Safety Data Sheet
The primary risks involve oral toxicity, severe eye damage upon contact, and harm to aquatic ecosystems. Therefore, preventing ingestion, eye contact, and release into the environment are the guiding principles of its safe handling and disposal.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, adherence to proper PPE is non-negotiable.
Essential PPE includes:
-
Eye Protection: Wear chemical safety goggles or a face shield. Given the risk of serious eye damage, standard safety glasses are insufficient.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene[1]. Always inspect gloves for integrity before use and wash hands thoroughly after handling.
-
Body Protection: A laboratory coat or chemical-resistant apron is necessary to prevent skin contact[1].
-
Respiratory Protection: While not always mandatory for small-scale handling in a well-ventilated area, a NIOSH-approved respirator may be required for handling larger quantities or in case of a spill[1][2].
All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure[1].
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain [1][3].
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unadulterated solid this compound in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.
-
Label the container as "Hazardous Waste: this compound" and include the full chemical name and associated hazards (e.g., "Toxic," "Corrosive to eyes").
-
-
Contaminated Materials:
-
Any materials that have come into contact with the compound, such as weighing paper, gloves, and paper towels, must also be disposed of as hazardous waste.
-
Place these items in a separate, clearly labeled container for solid chemical waste.
-
-
Solutions:
-
Aqueous or solvent-based solutions containing this compound should be collected in a dedicated liquid hazardous waste container.
-
The container must be compatible with the solvent used and clearly labeled with the full chemical names of all components and their approximate concentrations.
-
2. Spill Management:
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Minor Spills (Solid):
-
Ensure proper PPE is worn, including respiratory protection if necessary.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Mix the spilled material with an inert absorbent such as sand or vermiculite[1].
-
Place the mixture into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.
-
-
Major Spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Prevent the spill from entering drains or waterways[1].
-
3. Final Disposal:
-
All collected waste containing this compound must be disposed of through a licensed and approved hazardous waste disposal company[4].
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. Ensure all containers are properly labeled and sealed before collection.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Logical Relationship of Safety and Disposal
The following diagram illustrates the interconnectedness of safety measures and proper disposal procedures.
Caption: Relationship between hazard assessment, control measures, and safe disposal.
References
-
This compound Material Safety Data Sheet. Chemsrc. Retrieved January 4, 2026, from [Link]
-
Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists (ASHP). Retrieved January 4, 2026, from [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). Retrieved January 4, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
